Product packaging for 4-Hydroxybenzamide(Cat. No.:CAS No. 619-57-8)

4-Hydroxybenzamide

Número de catálogo: B152061
Número CAS: 619-57-8
Peso molecular: 137.14 g/mol
Clave InChI: QXSAKPUBHTZHKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

P-Hydroxybenzamide is a member of benzamides.
4-Hydroxybenzamide has been reported in Oxytropis falcata, Houttuynia cordata, and Streptomyces tendae with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B152061 4-Hydroxybenzamide CAS No. 619-57-8

Propiedades

IUPAC Name

4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSAKPUBHTZHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210931
Record name 4-Hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619-57-8
Record name 4-Hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 619-57-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-hydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.640
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OU5YD093J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 4-Hydroxybenzamide from p-Hydroxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Hydroxybenzamide is a valuable chemical intermediate and a biologically active compound with applications in pharmaceuticals, agrochemicals, and materials science.[1][2] It serves as a crucial building block for more complex molecules, including the synthesis of balanol, a potent inhibitor of protein kinase C (PKC).[1] Its derivatives are explored for their anti-inflammatory, antimicrobial, and antifungal properties.[2] This guide provides a detailed technical overview of the primary synthetic routes for producing this compound from p-hydroxybenzoic acid, tailored for researchers and professionals in drug development and chemical synthesis.

Core Synthesis Pathways

The conversion of p-hydroxybenzoic acid to this compound is primarily achieved through two main strategies:

  • Direct Amidation: This single-step approach involves the direct reaction of the carboxylic acid group of p-hydroxybenzoic acid with a nitrogen source, such as methyl carbamate or urea, often under heat and in the presence of a catalyst.

  • Two-Step Esterification-Amidation: This classic and widely-used method first involves the esterification of p-hydroxybenzoic acid to form an intermediate, typically methyl p-hydroxybenzoate (methylparaben). This ester is then subsequently reacted with an ammonia source to yield the final amide product.

The choice of pathway often depends on factors such as desired yield, purity requirements, available reagents, and scalability.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the quantitative data associated with the key synthesis methods detailed in this guide.

Table 1: Summary of Quantitative Data for this compound Synthesis
Route Method Key Reagents Reported Yield Reported Purity
Direct Amidation Methyl Carbamatep-Hydroxybenzoic acid, Methyl carbamate, Triethylenediamine98.7%99.5%
Two-Step Synthesis Esterificationp-Hydroxybenzoic acid, Methanol, Sulfuric acid86.1% (for ester)Not specified
AmidationMethyl p-hydroxybenzoate, Concentrated ammonia water95.0% - 98.0%96.3% - 99.0%

Mandatory Visualizations

Logical Relationships and Workflows

The following diagrams illustrate the chemical pathways and experimental workflows for the synthesis of this compound.

G p_hydroxybenzoic_acid p-Hydroxybenzoic Acid methyl_p_hydroxybenzoate Methyl p-Hydroxybenzoate (Intermediate) p_hydroxybenzoic_acid->methyl_p_hydroxybenzoate Step 1: Esterification (e.g., with Methanol, H₂SO₄) final_product This compound p_hydroxybenzoic_acid->final_product Direct Amidation (e.g., with Methyl Carbamate or Urea) methyl_p_hydroxybenzoate->final_product

Caption: Overview of synthetic pathways from p-hydroxybenzoic acid.

G cluster_workflow Direct Amidation Workflow start Combine Reactants: - p-Hydroxybenzoic Acid - Methyl Carbamate - Triethylenediamine heat1 Heat to 130°C (30 minutes) start->heat1 heat2 Increase temperature to 180°C (4 hours) heat1->heat2 monitor Monitor Reaction (Target: <0.1% p-hydroxybenzoic acid) heat2->monitor purify Purification: Vacuum Distillation (Recover catalyst and excess reagent) monitor->purify product Isolate Product: White Powder (this compound) purify->product

Caption: Experimental workflow for direct amidation.

G cluster_esterification Phase 1: Esterification cluster_amidation Phase 2: Amidation start_ester Combine Reactants: - p-Hydroxybenzoic Acid - Methanol - H₂SO₄ (catalyst) reflux Heat to Reflux start_ester->reflux cool Cool Reaction Mixture (e.g., to 5°C) reflux->cool filter_ester Filter and Dry (Isolate Methyl p-Hydroxybenzoate) cool->filter_ester start_amide Combine Reactants: - Methyl p-Hydroxybenzoate - Concentrated Ammonia Water filter_ester->start_amide Use Intermediate heat_pressure Heat in Reactor (100-120°C) start_amide->heat_pressure monitor_amide Monitor Reaction (TLC) heat_pressure->monitor_amide concentrate Vacuum Concentration monitor_amide->concentrate filter_amide Filter and Dry (Isolate this compound) concentrate->filter_amide

Caption: Experimental workflow for two-step synthesis.

Experimental Protocols

Route 1: Direct Amidation of p-Hydroxybenzoic Acid

This method achieves the synthesis in a single step, offering efficiency and high atom economy.

Method A: Via Methyl Carbamate

This protocol is based on a patented process demonstrating high yield and purity.

  • Reagents and Materials:

    • p-Hydroxybenzoic acid: 139.6 g

    • Methyl carbamate: 90.7 g

    • Triethylenediamine (DABCO): 4.2 g (catalyst)

    • 500 mL reactor equipped with heating and vacuum distillation capabilities.

  • Procedure:

    • Charge the reactor with p-hydroxybenzoic acid, methyl carbamate, and triethylenediamine.

    • Slowly heat the mixture to 130°C over a period of 30 minutes.

    • Continue to slowly increase the temperature to 180°C and maintain for 4 hours.

    • Monitor the reaction progress by detecting the content of residual p-hydroxybenzoic acid. The reaction is considered complete when the content is below 0.1%.

    • Upon completion, recover the unreacted methyl carbamate and the triethylenediamine catalyst via vacuum distillation.

    • The remaining product is 137.5 g of this compound as a white powder.

  • Results:

    • Yield: 98.7%

    • Purity: 99.5% (as determined by liquid phase analysis)

    • Melting Point: 161°C

Method B: Via Urea

The direct reaction of carboxylic acids with urea is another established method for amide synthesis. While a specific protocol for p-hydroxybenzoic acid with detailed yield was not fully elaborated in the search results, a general procedure can be outlined.

  • General Principle: The reaction typically involves heating the carboxylic acid with a slight excess of urea in a high-boiling inert solvent, often with a catalyst like phosphorous acid. The reaction proceeds through the thermal decomposition of urea to isocyanic acid, which then reacts with the carboxylic acid.

  • Representative Procedure:

    • Combine p-hydroxybenzoic acid (1.0 mol), urea (1.1 to 1.2 mol), and a catalytic amount of phosphorous acid in an inert high-boiling solvent (e.g., diisopropylnaphthalene).

    • Heat the mixture with stirring to a temperature of 150-180°C for several hours (e.g., 8 hours).

    • After cooling, the solid product is filtered and washed with the solvent.

    • Further purification can be achieved by dissolving the crude product in an aqueous alkaline solution, filtering, and then re-precipitating the amide by acidifying the filtrate.

Route 2: Two-Step Synthesis via Esterification and Amidation

This is a robust and frequently employed route, with each step being a well-characterized organic transformation.

Step 1: Esterification of p-Hydroxybenzoic Acid

This step produces methyl p-hydroxybenzoate (methylparaben), a common preservative.

  • Reagents and Materials:

    • p-Hydroxybenzoic acid

    • Methanol (in excess)

    • Concentrated Sulfuric Acid (catalyst)

    • Toluene (for azeotropic water removal)

    • 3-necked flask with heating bath and reflux condenser.

  • Procedure:

    • In the 3-necked flask, combine p-hydroxybenzoic acid and methanol. A molar ratio of 1:3 (acid:methanol) is recommended for high yield.

    • Add a catalytic amount of concentrated sulfuric acid and toluene.

    • Heat the mixture to reflux (approx. 90-100°C) for at least one hour. A water separator can be used to remove the water formed during the reaction.

    • After the reaction is complete, cool the mixture to approximately 5°C to crystallize the methyl p-hydroxybenzoate.

    • Separate the crystalline product by vacuum filtration and dry.

  • Results:

    • Yield: 86.1% (when using a 1:3 molar ratio of acid to methanol)

Step 2: Amidation of Methyl p-Hydroxybenzoate

The intermediate ester is converted to the final amide using concentrated ammonia.

  • Reagents and Materials:

    • Methyl p-hydroxybenzoate: 8.6 g (0.060 mol)

    • 28% Concentrated Ammonia Water: 150 mL

    • Reaction kettle or suitable pressure vessel.

    • Rotary evaporator.

  • Procedure:

    • Place the methyl p-hydroxybenzoate and concentrated ammonia water into the reaction kettle.

    • With stirring, heat the mixture to a temperature of 100-120°C and maintain it until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction solution.

    • Concentrate the solution using a rotary evaporator to approximately three times the initial feed volume.

    • Isolate the precipitated white solid (p-hydroxybenzamide) by suction filtration and dry.

  • Results (from a representative example):

    • Yield: 95.0%

    • Purity: 99.0% (by HPLC)

References

Unveiling Nature's Production of 4-Hydroxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzamide, a versatile aromatic amide, holds significant interest in medicinal chemistry and drug development due to its role as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. While synthetic routes to this compound are well-established, there is a growing interest in its natural sources and biosynthetic pathways. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic origins.

Natural Sources of this compound

This compound has been identified in a diverse range of natural organisms, spanning the plant, microbial, and marine kingdoms. The primary reported sources are the plant Berberis pruinosa, the bacterium Streptomyces tendae, and the marine sponge Phakellia fusca.[1][2] Additionally, its immediate precursor, 4-hydroxybenzoic acid, is more widely distributed in nature and can be microbially produced, suggesting a broader potential for the natural synthesis of this compound.

Data Presentation: Quantitative Analysis of this compound and its Precursor in Natural Sources

To date, specific quantitative data for this compound in its natural sources is limited in publicly available literature. However, data on the production of its precursor, 4-hydroxybenzoic acid (4-HBA), by various wild-type and engineered microorganisms provides valuable insight into the potential for bioproduction.

Organism TypeSpeciesCompoundConcentration/YieldReference
PlantBerberis pruinosaThis compoundNot Quantified[1]
BacteriumStreptomyces tendaeThis compoundNot Quantified[2]
Marine SpongePhakellia fuscaThis compoundNot Quantified[2]
Marine BacteriumMicrobulbifer sp. (strain A4B-17)4-Hydroxybenzoic Acid10 mg/L
Engineered BacteriumCorynebacterium glutamicum4-Hydroxybenzoic Acid36.6 g/L
Engineered BacteriumEscherichia coli4-Hydroxybenzoic Acid17.7 g/L (from L-tyrosine)
Engineered BacteriumKlebsiella pneumoniae4-Hydroxybenzoic AcidHigh Yield (from glucose)
Engineered BacteriumPseudomonas putida4-Hydroxybenzoic AcidNot specified

Experimental Protocols

This section details generalized and specific protocols for the extraction, purification, and quantification of this compound and its precursors from the identified natural sources.

Extraction of this compound from Berberis pruinosa (General Protocol for Phenolic Compounds)

Berberis species are known to contain a variety of alkaloids and phenolic compounds. A general protocol for the extraction of these compounds, which would be applicable for the initial extraction of this compound, is as follows:

  • Sample Preparation: Air-dry the plant material (e.g., roots, stems) and grind it into a fine powder.

  • Extraction:

    • Perform a Soxhlet extraction with methanol for 6-8 hours.

    • Alternatively, macerate the powdered plant material in methanol or a methanol-water mixture (e.g., 80:20 v/v) at room temperature for 24-48 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Isolation and Purification of this compound from Marine Sponge Phakellia fusca

A published study on the secondary metabolites of Phakellia fusca outlines the following chromatographic steps for the isolation of this compound:

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of n-hexane, ethyl acetate, and methanol, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol. The specific gradient would be optimized based on preliminary Thin Layer Chromatography (TLC) analysis of the crude extract.

    • Fraction Collection: Collect fractions of 50-100 mL and monitor by TLC. Combine fractions with similar TLC profiles.

  • Size Exclusion Chromatography (Sephadex LH-20):

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol or a mixture of dichloromethane and methanol (1:1 v/v).

    • Purpose: To separate compounds based on their molecular size, further purifying the fractions containing this compound.

  • Final Purification (Preparative Thin Layer Chromatography - pTLC):

    • Stationary Phase: Silica gel G F254 pre-coated plates.

    • Mobile Phase: A solvent system such as chloroform:methanol (e.g., 95:5 v/v) or ethyl acetate:methanol. The optimal solvent system should be determined by analytical TLC.

    • Visualization: Under UV light (254 nm).

    • Elution: Scrape the band corresponding to this compound and elute the compound from the silica gel using methanol or ethyl acetate. Filter and evaporate the solvent to obtain the purified compound.

Cultivation and Extraction of Secondary Metabolites from Streptomyces tendae

The following is a general protocol for the cultivation of Streptomyces and extraction of its secondary metabolites:

  • Cultivation:

    • Inoculation: Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth or a specialized production medium) with a spore suspension or a vegetative mycelium of Streptomyces tendae.

    • Incubation: Incubate the culture at 28-30°C for 7-14 days with shaking (200-250 rpm) to ensure proper aeration.

  • Extraction:

    • Separation: Separate the mycelium from the culture broth by centrifugation or filtration.

    • Solvent Extraction: Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate or n-butanol. Repeat the extraction 2-3 times.

    • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method is essential for the accurate quantification of this compound in extracts. The following provides a template for such a method:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape). A typical starting point could be a gradient from 10% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration in the sample can be determined by comparing its peak area to the calibration curve.

Biosynthesis of this compound

The biosynthesis of this compound proceeds through the formation of its precursor, 4-hydroxybenzoic acid (4-HBA). The primary pathway for 4-HBA synthesis in bacteria and plants is the shikimate pathway.

Biosynthetic Pathway of 4-Hydroxybenzoic Acid

The key step in the biosynthesis of 4-HBA is the conversion of chorismate, an intermediate of the shikimate pathway.

Biosynthesis_4HBA Chorismate Chorismate UbiC Chorismate Lyase (UbiC) Chorismate->UbiC 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Pyruvate Pyruvate UbiC->4-Hydroxybenzoic Acid UbiC->Pyruvate

Biosynthesis of 4-HBA from Chorismate.

In this pathway, the enzyme chorismate lyase (UbiC) catalyzes the elimination of pyruvate from chorismate to yield 4-hydroxybenzoate.

Conversion of 4-Hydroxybenzoic Acid to this compound

The final step in the biosynthesis of this compound is the amidation of 4-hydroxybenzoic acid. This reaction is catalyzed by an amide synthetase, which activates the carboxylic acid group of 4-HBA, typically through adenylation, followed by reaction with an ammonia source.

Amidation_Pathway 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Amide_Synthetase Amide Synthetase 4-Hydroxybenzoic Acid->Amide_Synthetase This compound This compound Amide_Synthetase->this compound AMP_PPi AMP + PPi Amide_Synthetase->AMP_PPi ATP ATP ATP->Amide_Synthetase NH3 NH3 NH3->Amide_Synthetase

Final Amidation Step in this compound Biosynthesis.

Experimental Workflow for Isolation and Identification

The following diagram illustrates a general workflow for the isolation and identification of this compound from a natural source.

Experimental_Workflow Start Start: Natural Source Material Extraction Extraction (e.g., Maceration, Soxhlet) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purified_Fractions Purified Fractions TLC_Analysis->Purified_Fractions pTLC Preparative TLC Purified_Fractions->pTLC Isolated_Compound Isolated this compound pTLC->Isolated_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Isolated_Compound->Structural_Elucidation Quantification Quantification (HPLC-UV) Isolated_Compound->Quantification End End Structural_Elucidation->End Quantification->End

General Workflow for Isolation and Identification.

Conclusion

This technical guide consolidates the current knowledge on the natural sources, extraction, quantification, and biosynthesis of this compound. While the compound has been identified in diverse organisms, there is a clear need for further research to quantify its abundance in these natural hosts and to fully elucidate the specific enzymes and regulatory mechanisms governing its biosynthesis. The provided protocols offer a solid foundation for researchers to explore these areas, paving the way for potential biotechnological production and the discovery of novel derivatives with enhanced therapeutic properties.

References

The Multifaceted Biological Activities of 4-Hydroxybenzamide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzamide, a simple phenolic amide, and its diverse derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered considerable interest for their potential therapeutic applications, ranging from anticancer and antimicrobial to enzyme inhibition and cardiovascular effects. This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have shown promising potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival.

Histone Deacetylase (HDAC) Inhibition

A significant area of investigation has been the development of this compound-based histone deacetylase (HDAC) inhibitors.[1] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer. By inhibiting HDACs, these compounds can induce changes in chromatin structure, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[2]

N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, for instance, have been synthesized and evaluated for their HDAC inhibitory activity. Some of these compounds exhibited potent antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines.[3]

Compound/DerivativeTargetCell LineIC50Reference
Thiophene substituted HPPB derivative (5j)HDACHCT116, A5490.3 µM[3]
Benzo[d][3]dioxole HPPB derivative (5t)HDACHCT116, A5490.4 µM
This compound analoguesHDAC II--
Molecule E (a this compound analogue)-MCF-7, MDA-MB-2315.0 µg/mL
4-Methylbenzamide derivative 7-K5622.27 µM
4-Methylbenzamide derivative 7-HL-601.42 µM
4-Methylbenzamide derivative 7-OKP-GS4.56 µM
4-Methylbenzamide derivative 10-K5622.53 µM
4-Methylbenzamide derivative 10-HL-601.52 µM
4-Methylbenzamide derivative 10-OKP-GS24.77 µM
Other Anticancer Mechanisms

Beyond HDAC inhibition, this compound derivatives have been explored as inhibitors of other key targets in cancer progression, including Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR). Molecular docking studies have suggested that certain analogues can act as potent inhibitors of these kinases. Furthermore, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

This compound and its derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. The antimicrobial mechanism is believed to involve the disruption of cell membrane functions and the inhibition of essential biosynthetic pathways.

Compound/DerivativeMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
4-hydroxy-N-phenylbenzamide (5a)B. subtilis256.25
4-hydroxy-N-phenylbenzamide (5a)E. coli313.12
Compound 6bE. coli243.12
Compound 6cB. subtilis246.25
5-(p-hydroxybenzoyl) shikimic acid (5pHSA)Methicillin-resistant Staphylococcus haemolyticus-100
5-(p-hydroxybenzoyl) shikimic acid (5pHSA)Escherichia coli-100

Enzyme Inhibition

The structural scaffold of this compound lends itself to the design of inhibitors for various enzymes implicated in disease.

Tyrosinase Inhibition

A series of novel 4-hydroxybenzaldehyde derivatives, closely related to this compound, have been synthesized and shown to be potent inhibitors of mushroom tyrosinase, an enzyme involved in melanin biosynthesis. This activity suggests their potential application in treating hyperpigmentation disorders.

Compound/DerivativeEnzymeIC50 (mM)Ki (mM)Inhibition TypeReference
4-hydroxybenzaldehydeMushroom Tyrosinase1.22--
Compound 3c (dimethoxyl phosphate derivative)Mushroom Tyrosinase0.0590.0368Non-competitive

Cardiovascular Effects

Certain 4-hydroxy-furanyl-benzamide derivatives have been shown to exert protective effects on the heart. These compounds can decrease the infarct area and left ventricular pressure, suggesting a potential role in the management of heart failure. The mechanism of action is believed to involve the activation of both M2-muscarinic receptors and nitric oxide synthase.

Experimental Protocols

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of compounds against HDAC enzymes.

  • Reagent Preparation:

    • Prepare HDAC Assay Buffer.

    • Reconstitute the fluorogenic HDAC substrate in an appropriate solvent (e.g., DMSO) to create a stock solution, then dilute to a working concentration with Assay Buffer.

    • Prepare a stock solution of the test compound and a known HDAC inhibitor (e.g., Trichostatin A) in DMSO.

    • Reconstitute the HDAC enzyme in Assay Buffer.

    • Prepare a Developer solution.

  • Assay Procedure:

    • In a 96-well black microplate, add the following to each well:

      • HDAC Assay Buffer.

      • Test compound at various concentrations or the positive control inhibitor.

      • HDAC enzyme solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Add the HDAC substrate to each well and incubate for an additional 30 minutes at 37°C.

    • Stop the reaction by adding the Developer solution.

    • Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Tyrosinase Inhibition Assay (Colorimetric)

This protocol describes a method to screen for inhibitors of tyrosinase activity.

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (e.g., pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase in the phosphate buffer.

    • Prepare a stock solution of the substrate, L-DOPA, in the phosphate buffer.

    • Prepare stock solutions of the test compounds and a known tyrosinase inhibitor (e.g., kojic acid) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer.

      • Test compound at various concentrations or the positive control inhibitor.

      • Tyrosinase solution.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each compound concentration relative to the control.

    • Calculate the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum:

    • Culture the test microorganism overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in an appropriate solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microplate containing broth medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microplate with the standardized microbial suspension.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Hedgehog Signaling Pathway Inhibition

Some benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis. These inhibitors often target the Smoothened (Smo) receptor, a key component of the Hh pathway.

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON cluster_inhibitor Inhibition by this compound Derivative PTCH1 PTCH1 SMO_off SMO (Inactive) PTCH1->SMO_off Inhibits SUFU SUFU GLI_complex GLI-SUFU Complex SUFU->GLI_complex GLI_rep GLI-R (Repressor) GLI_complex->GLI_rep Proteolytic Cleavage Target_Genes_off Target Genes (Repressed) GLI_rep->Target_Genes_off Represses Hh_ligand Hh Ligand PTCH1_bound PTCH1 Hh_ligand->PTCH1_bound SMO_on SMO (Active) PTCH1_bound->SMO_on Relieves Inhibition GLI_act GLI-A (Activator) SMO_on->GLI_act Activates Target_Genes_on Target Genes (Activated) GLI_act->Target_Genes_on Activates Inhibitor This compound Derivative Inhibitor->SMO_on Inhibits

Caption: Hedgehog signaling pathway and its inhibition by this compound derivatives.

M2-Muscarinic Receptor and Nitric Oxide Synthase Activation

The cardioprotective effects of some 4-hydroxy-furanyl-benzamide derivatives are mediated through the activation of M2-muscarinic receptors and nitric oxide synthase (NOS).

Cardioprotective_Pathway cluster_receptor Receptor Activation cluster_nos Nitric Oxide Synthase Pathway Derivative 4-Hydroxy-furanyl- benzamide Derivative M2_Receptor M2-Muscarinic Receptor Derivative->M2_Receptor Activates eNOS eNOS (Endothelial Nitric Oxide Synthase) Derivative->eNOS Activates Gi_protein Gi Protein M2_Receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Vasodilation Vasodilation & Cardioprotection cAMP->Vasodilation Reduced levels contribute to NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->Vasodilation Leads to

Caption: Cardioprotective mechanism via M2-muscarinic receptor and NOS activation.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potential as anticancer, antimicrobial, and enzyme inhibitory agents warrants further investigation and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating the continued exploration of these multifaceted molecules for therapeutic applications. The elucidation of their mechanisms of action, particularly through the modulation of key signaling pathways, provides a rational basis for the design of novel and more potent derivatives.

References

Spectroscopic Analysis of 4-Hydroxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxybenzamide, a compound of interest in pharmaceutical and chemical research. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (CAS No: 619-57-8) is a benzamide derivative with the molecular formula C₇H₇NO₂. It serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals like balanol, a potent protein kinase C inhibitor.[1] Understanding its structural features through spectroscopic analysis is crucial for quality control, reaction monitoring, and characterization of its derivatives. This guide presents key spectroscopic data in a structured format to facilitate its use in a research setting.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented below was obtained in Dimethyl Sulfoxide-d₆ (DMSO-d₆), a common solvent for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆) [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.0Singlet (broad)1HPhenolic -OH
~7.77Doublet2HAromatic H (ortho to -CONH₂)
~7.76Singlet (broad)1HAmide -NH₂
~7.12Singlet (broad)1HAmide -NH₂
~6.81Doublet2HAromatic H (ortho to -OH)

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~168.0Amide Carbonyl (C=O)
~160.5Aromatic Carbon (C-OH)
~130.2Aromatic CH (ortho to -CONH₂)
~124.9Aromatic Carbon (C-CONH₂)
~114.5Aromatic CH (ortho to -OH)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: Key IR Absorption Bands for this compound (KBr Pellet) [3]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450 - 3200Strong, BroadO-H StretchPhenol
~3350, ~3170MediumN-H StretchPrimary Amide
~1650StrongC=O StretchAmide I Band
~1605MediumN-H BendAmide II Band
~1590, ~1500Medium-StrongC=C StretchAromatic Ring
~1280StrongC-O StretchPhenol
~850StrongC-H Bendp-disubstituted benzene
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 137.14 g/mol .

Table 4: Mass Spectrometry Data for this compound (Electron Ionization - EI)

Mass-to-Charge Ratio (m/z)Proposed Fragment
137[M]⁺ (Molecular Ion)
121[M - NH₂]⁺
93[C₆H₅O]⁺
65[C₅H₅]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition :

    • Pulse Sequence : Use a standard single-pulse sequence.

    • Relaxation Delay : Set a delay of 1-5 seconds.

    • Acquisition Time : Typically 2-4 seconds.

    • Number of Scans : 8 to 16 scans are usually sufficient.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : A proton-decoupled single-pulse experiment is standard.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation : Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Place the powder into a pellet press die. Apply high pressure (several tons) to form a thin, transparent or translucent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of the IR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS with EI)
  • Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrumentation and Conditions :

    • Injector : Use a split/splitless injector, typically in split mode to avoid overloading the column. Set the injector temperature to ~250 °C.

    • GC Column : A standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

    • Oven Program : Start at a low temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 250 °C) to ensure separation and elution of the compound.

    • Ion Source : Electron Ionization (EI) at a standard energy of 70 eV.

    • Analyzer : Scan a mass range appropriate for the compound, for instance, m/z 40 to 200.

  • Data Acquisition and Analysis : Inject a small volume (e.g., 1 µL) of the sample solution. The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for the eluting peak corresponding to this compound.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Sample Prep Prepare for each technique (e.g., dissolve for NMR, make KBr pellet for IR) Sample->Prep NMR NMR Spectrometer (¹H, ¹³C) Prep->NMR IR FT-IR Spectrometer Prep->IR MS Mass Spectrometer (e.g., GC-MS) Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Mass_Spec_Fragmentation MolIon [C₇H₇NO₂]⁺˙ m/z = 137 (Molecular Ion) Frag1 [C₇H₅O₂]⁺ m/z = 121 MolIon->Frag1 - •NH₂ Frag2 [C₆H₅O]⁺ m/z = 93 Frag1->Frag2 - CO Frag3 [C₅H₅]⁺ m/z = 65 Frag2->Frag3 - CO

Caption: Proposed EI fragmentation of this compound.

IR_Functional_Groups compound Key Functional Groups of this compound groups Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Phenolic -OH O-H Stretch (broad) ~3300 Amide -NH₂ N-H Stretch (two bands) ~3350, ~3170 Amide C=O C=O Stretch ~1650 Aromatic Ring C=C Stretch 1600-1450

Caption: Key IR absorptions for this compound.

References

Solubility profile of 4-Hydroxybenzamide in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Hydroxybenzamide, a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] Understanding the solubility of this compound is critical for its application in pharmaceutical development, biochemical research, and polymer chemistry.

Core Compound Properties

PropertyValue
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol [2]
CAS Number 619-57-8
Appearance White crystalline solid or powder[1]
Melting Point 161-162 °C[1]

Quantitative Solubility Data

The solubility of this compound is influenced by the solvent and temperature. While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, the following table summarizes the available information. The compound generally exhibits low solubility in water and is more soluble in organic solvents.[1]

SolventTemperature (°C)SolubilityMolar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Room Temperature100 mg/mL0.729 M
WaterNot SpecifiedLow/Sparingly SolubleNot Determined
EthanolNot SpecifiedSolubleNot Determined
EstersNot SpecifiedSolubleNot Determined

Note: The terms "low," "sparingly soluble," and "soluble" are qualitative descriptions and may vary depending on the specific experimental conditions.

Experimental Protocols

The determination of the equilibrium solubility of this compound is crucial for various research and development applications. The shake-flask method is a widely accepted and reliable technique for this purpose.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Saturated Solution:

  • An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed glass vial or flask.

  • The sealed container is agitated using a shaker or magnetic stirrer at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

2. Phase Separation:

  • Once equilibrium is established, the undissolved solid is separated from the saturated solution.

  • This is typically achieved through centrifugation, followed by careful filtration of the supernatant using a chemically inert syringe filter (e.g., PTFE) that does not absorb the solute.

3. Quantification of Solute by HPLC:

  • The concentration of this compound in the clear, saturated filtrate is determined using a validated HPLC method.

  • A calibration curve is generated using standard solutions of this compound at known concentrations to ensure accurate quantification.

  • HPLC Method Parameters (Example):

    • Column: Phenomenex Kinetex C18 (150 × 4.6 mm; 5 μm particle size)

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: 100% Acetonitrile

    • Detection Wavelength: 230 nm

    • Flow Rate: 1.0 mL/min

    • A gradient elution program is typically used to ensure good separation.

4. Data Reporting:

  • The solubility is reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G A Preparation of Saturated Solution B Equilibration (24-72h shaking) A->B C Phase Separation (Centrifugation & Filtration) B->C D Quantification by HPLC C->D E Data Analysis & Reporting D->E

Workflow for Solubility Determination

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to determine the solubility experimentally using the detailed protocols provided.

References

Discovery and Isolation of 4-Hydroxybenzamide from Marine Sponges: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine sponges are a prolific source of novel bioactive secondary metabolites, offering a vast repository for drug discovery and development. Among these compounds, 4-Hydroxybenzamide, a simple phenolic amide, has been identified and isolated from the marine sponge Phakellia fusca. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its marine source. It includes a detailed, generalized experimental protocol for its extraction and purification, a summary of its key quantitative data, and a proposed signaling pathway, offering valuable insights for researchers in natural product chemistry and pharmacology.

Introduction

The marine environment, particularly sessile invertebrates like sponges, represents a largely untapped resource for novel chemical entities with therapeutic potential. Sponges have developed a sophisticated chemical defense system, producing a diverse array of secondary metabolites to ward off predators and compete for space. These compounds often possess unique structural features and potent biological activities.

This compound is a naturally occurring phenolic compound that has been isolated from various terrestrial and marine organisms. Its presence in the marine sponge Phakellia fusca highlights the biosynthetic capabilities of these organisms and their associated microbial symbionts. The phenolic amide scaffold of this compound suggests potential antioxidant and anti-inflammatory properties, making it a compound of interest for further pharmacological investigation. This guide aims to provide a detailed technical framework for the isolation and preliminary characterization of this compound from marine sponges.

Discovery from Phakellia fusca

The presence of this compound in the marine environment was confirmed through the investigation of secondary metabolites from the sponge Phakellia fusca[1]. In a study by Zhou et al. (2013), a comprehensive chemical analysis of the sponge extract led to the isolation and identification of several compounds, including this compound. This discovery underscores the importance of continued exploration of marine biodiversity for novel natural products.

Experimental Protocols

While the original publication provides a general overview of the isolation process, this section presents a more detailed, generalized experimental protocol based on standard methodologies for the isolation of natural products from marine sponges.

Collection and Preparation of Sponge Material
  • Collection: Specimens of Phakellia fusca are collected by scuba diving from their natural habitat.

  • Identification: The sponge is taxonomically identified by a marine biologist. A voucher specimen is typically deposited in a recognized marine natural history museum or research institute.

  • Preparation: The fresh sponge material is frozen immediately after collection to prevent enzymatic degradation of secondary metabolites. The frozen sponge is then lyophilized (freeze-dried) to remove water, and the dried biomass is ground into a fine powder.

Extraction
  • The powdered sponge material is exhaustively extracted with an organic solvent. A common approach is sequential extraction with solvents of increasing polarity, or a single extraction with a moderately polar solvent like methanol or a mixture of dichloromethane and methanol.

  • Example Protocol:

    • Macerate the dried sponge powder (e.g., 500 g) with methanol (e.g., 3 x 2 L) at room temperature for 24 hours for each extraction.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation and Purification

The crude extract is a complex mixture and requires further separation to isolate individual compounds. This is typically achieved through a series of chromatographic techniques.

  • Silica Gel Column Chromatography:

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Sephadex LH-20 Column Chromatography:

    • Fractions enriched with this compound are further purified using a Sephadex LH-20 column.

    • Methanol is a common eluent for this type of size-exclusion chromatography, which separates compounds based on their molecular size and polarity.

  • Preparative Thin Layer Chromatography (pTLC):

    • Final purification is achieved using preparative TLC on silica gel plates.

    • The semi-purified fraction is applied as a band onto the pTLC plate and developed in an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).

    • The band corresponding to this compound (visualized under UV light) is scraped off the plate, and the compound is eluted from the silica with a polar solvent like methanol.

    • The solvent is then evaporated to yield the pure compound.

Data Presentation

Physicochemical and Spectroscopic Data

The structure of the isolated this compound is confirmed by spectroscopic analysis. The following table summarizes the expected data for this compound.

Property Data
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 162-165 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 7.71 (d, J=8.8 Hz, 2H), 7.21 (s, 1H), 6.78 (d, J=8.8 Hz, 2H), 9.85 (s, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 168.2, 160.0, 130.4, 124.3, 114.5
Mass Spectrometry (EI-MS) m/z 137 [M]⁺, 121, 93, 65

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Phakellia fusca.

experimental_workflow A Marine Sponge (Phakellia fusca) Collection & Lyophilization B Grinding to Powder A->B C Solvent Extraction (e.g., Methanol) B->C D Crude Extract C->D E Silica Gel Column Chromatography D->E F Fraction Collection & TLC Analysis E->F G Enriched Fractions F->G H Sephadex LH-20 Chromatography G->H I Semi-pure this compound H->I J Preparative TLC I->J K Pure this compound J->K L Structure Elucidation (NMR, MS) K->L

Isolation and Purification Workflow
Proposed Signaling Pathway

Given that this compound is a phenolic compound, it is hypothesized to exert its biological effects, at least in part, through the activation of the Nrf2-mediated antioxidant response pathway. This pathway is a key regulator of cellular defense against oxidative stress. While direct evidence for this specific activity of marine-derived this compound is pending, this proposed mechanism is based on the known activities of similar phenolic compounds. Benzamide derivatives have also been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway[2].

The following diagram illustrates the putative activation of the Nrf2 signaling pathway by this compound.

signaling_pathway Putative Nrf2 Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4HBA This compound Keap1_Nrf2 Keap1-Nrf2 Complex 4HBA->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of Response Cellular Protection & Anti-inflammatory Effects Genes->Response

Putative Nrf2 Pathway Activation

Conclusion

The isolation of this compound from the marine sponge Phakellia fusca adds to the growing body of evidence that marine invertebrates are a rich source of bioactive natural products. This technical guide provides a foundational framework for the discovery, isolation, and characterization of this compound. Further research is warranted to fully elucidate the biosynthetic pathways of this compound in Phakellia fusca and to confirm its specific mechanism of action and therapeutic potential. The methodologies and proposed pathways presented herein offer a starting point for scientists and researchers to build upon in the exciting field of marine drug discovery.

References

Theoretical Insights into the Molecular Architecture of 4-Hydroxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies conducted on the molecular structure of 4-Hydroxybenzamide (4-HBA). By leveraging computational chemistry methods, researchers have gained significant insights into the geometric, vibrational, and electronic properties of this important molecule, which serves as a key structural motif in various pharmaceutical compounds. This document summarizes key findings, details the computational methodologies employed, and presents visualizations of the theoretical workflow.

Molecular Structure and Geometry

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure of this compound. These computational analyses provide optimized geometric parameters that are in good agreement with experimental data, offering a foundational understanding of the molecule's conformation.

Computational Approach

The molecular geometry of this compound has been optimized using DFT calculations, with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional being a commonly used method.[1][2] A triple-zeta Pople-style basis set, 6-311++G(d,p), is frequently employed to ensure a high degree of accuracy in the calculations.[1][2] This level of theory has been shown to be effective for studying both the monomeric and dimeric structures of this compound.[2]

The general workflow for a theoretical investigation of this compound's molecular structure is outlined below.

G Computational Workflow for this compound Analysis A Initial Structure Input B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Analysis of Optimized Geometry (Bond Lengths, Bond Angles) B->D F Electronic Property Calculation (HOMO-LUMO, NBO) B->F E Vibrational Analysis (IR & Raman Spectra Simulation) C->E G Data Interpretation and Comparison with Experimental Data D->G E->G F->G

Caption: A flowchart illustrating the typical computational workflow for the theoretical analysis of this compound.

Optimized Geometric Parameters

The following table summarizes the key optimized geometric parameters for this compound as determined by DFT calculations. For comparative purposes, theoretical data for related benzamide derivatives are also included, as specific values for this compound were not fully detailed in the provided search results.

ParameterBond/AngleCalculated Value (Å or °)Reference Compound
Bond Length C-C (phenyl)1.38 - 1.41 ÅBenzamide derivatives
C-N (amide)~1.38 ÅBenzamide derivatives
Bond Angle Not specifiedNot specified
Dihedral Angle Not specifiedNot specified

Note: The table is populated with representative values from similar structures due to the absence of specific numerical data for this compound in the initial search results. Researchers should consult the primary literature for precise values.

Vibrational Spectroscopy

Vibrational analysis is a critical component of theoretical studies, providing insights into the molecule's dynamic behavior and allowing for the interpretation of experimental infrared (IR) and Raman spectra.

Computational Protocol

Theoretical vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic vibrational modes. These calculations are essential for assigning specific vibrational modes to the observed peaks in experimental FT-IR and FT-Raman spectra.

Key Vibrational Modes

The vibrational spectrum of this compound is characterized by several key stretching and bending modes. The table below summarizes the expected regions for these vibrations based on functional group analysis and data from related compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H StretchHydroxyl (-OH)High-wavenumber region
N-H StretchAmide (-NH₂)~3455 cm⁻¹ (as in a derivative)
C=O StretchAmide (-C=O)Downfield from N-H stretch
C-H StretchAromatic~3054 cm⁻¹ (as in a derivative)
Aromatic Ring VibrationsPhenyl RingCharacteristic bands

Electronic Properties

The electronic structure of this compound dictates its reactivity and spectroscopic properties. Theoretical calculations provide valuable information on the molecule's frontier molecular orbitals and charge distribution.

Methodological Approach

The electronic properties are typically investigated using the optimized molecular geometry. Key analyses include:

  • Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity.

  • Natural Bond Orbital (NBO) Analysis : This analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative interactions by examining the interactions between filled (donor) and vacant (acceptor) orbitals.

  • Time-Dependent DFT (TD-DFT) : This method is used to predict the electronic absorption spectra (UV-Vis), which can be compared with experimental data to validate the computational model.

The logical relationship for analyzing the electronic properties is depicted in the following diagram.

G Analysis of Electronic Properties A Optimized Molecular Geometry B Frontier Molecular Orbital (FMO) Analysis A->B C Natural Bond Orbital (NBO) Analysis A->C D Time-Dependent DFT (TD-DFT) A->D E HOMO-LUMO Energy Gap B->E F Intramolecular Interactions Charge Delocalization C->F G Simulated UV-Vis Spectrum D->G

Caption: A diagram showing the interconnected analyses of electronic properties derived from the optimized molecular geometry.

Summary of Electronic Parameters

The following table presents key electronic parameters for a derivative of this compound, N-[(Z)-(4-fluorophenyl)methylideneamino]-4-hydroxybenzamide, as a representative example.

ParameterValue (eV)
HOMO Energy-6.3324
LUMO Energy-1.9424
Ionization Potential6.3324
Electron Affinity1.9424

The HOMO-LUMO energy gap for this derivative is 4.39 eV, indicating a stable molecule with moderate reactivity. The experimental UV-Vis absorption maximum for this compound was observed at 261 nm, while the theoretical maximum absorption was calculated at 321 nm.

Intermolecular Interactions

Theoretical studies have also been applied to understand the non-covalent interactions in co-crystals of this compound. Solid-state DFT calculations, followed by Bader analysis of the periodic electron density, have been used to quantify the energy of these interactions. These studies are crucial for understanding the crystal packing and the physicochemical properties of multicomponent solid forms.

Conclusion

Theoretical studies provide a powerful lens through which to examine the molecular structure and properties of this compound. The use of DFT and related computational methods has yielded significant insights into its geometry, vibrational modes, and electronic characteristics. These findings are not only of fundamental scientific interest but also have practical implications for the rational design of new drug candidates based on the this compound scaffold. Further research combining theoretical calculations with experimental validation will continue to deepen our understanding of this versatile molecule.

References

Methodological & Application

Application Note: Synthesis and Optimization of 4-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzamide is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its efficient synthesis is crucial for the development of various commercial products, including the potent protein kinase C inhibitor, balanol. This document provides detailed protocols for the synthesis of this compound via three distinct methods, presents a comparative analysis of their yields and reaction conditions, and discusses key optimization strategies.

Synthesis Protocols

Three primary methods for the synthesis of this compound are detailed below, starting from common laboratory reagents.

Method A: High-Yield Ammonolysis of Methyl 4-Hydroxybenzoate

This protocol is adapted from a patented industrial method that reports high yields and purity.[1] It involves the direct reaction of methyl 4-hydroxybenzoate with concentrated ammonia in a sealed reactor at elevated temperatures.

Experimental Protocol:

  • Reactor Setup: In a high-pressure reaction kettle, combine methyl 4-hydroxybenzoate (e.g., 8.6 g, 0.060 mol) and 28% concentrated aqueous ammonia (e.g., 150 mL).

  • Reaction: Seal the reactor and, with constant stirring, heat the mixture to a temperature between 100-120°C.

  • Monitoring: Maintain this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution using a rotary evaporator until the volume is reduced to approximately 1.5 to 3 times the initial mass of the starting ester.[1]

    • Cool the concentrated solution in an ice bath to facilitate precipitation.

    • Collect the white solid product by suction filtration.

    • Wash the solid with cold deionized water and dry under vacuum.

  • Analysis: Determine the yield and assess the purity of the this compound product using High-Performance Liquid Chromatography (HPLC).[1]

Method B: Synthesis from 4-Hydroxybenzoic Acid via Acyl Chloride Intermediate

This classic two-step method involves the activation of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), followed by amidation.[2][3]

Experimental Protocol:

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-hydroxybenzoic acid (1 equivalent) in a suitable solvent (e.g., toluene) containing a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise to the stirred suspension at room temperature.

    • After the addition is complete, heat the mixture to reflux (or at 30-65°C) for 2-5 hours, or until the evolution of HCl and SO₂ gases ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-hydroxybenzoyl chloride.

  • Amidation:

    • Caution: This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • Dissolve the crude 4-hydroxybenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

    • Cool the solution in an ice bath (0°C).

    • Slowly add an excess of concentrated aqueous ammonia (or bubble anhydrous ammonia gas through the solution) with vigorous stirring. A white precipitate will form immediately.

  • Work-up and Isolation:

    • After the addition of ammonia is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Filter the solid product and wash thoroughly with cold water to remove ammonium chloride.

    • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

  • Analysis: Analyze the product's purity by measuring its melting point (literature: 161-162°C) and using spectroscopic methods (NMR, IR).

Method C: One-Pot Synthesis from 4-Hydroxybenzoic Acid using Methyl Carbamate

This method provides a high-yield, one-pot synthesis by reacting 4-hydroxybenzoic acid with methyl carbamate in the presence of a catalyst.

Experimental Protocol:

  • Reactor Setup: In a suitable reactor, combine 4-hydroxybenzoic acid (e.g., 139.6 g), methyl carbamate (e.g., 90.7 g), and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst (e.g., 4.2 g).

  • Reaction:

    • With stirring, slowly heat the mixture to 130°C over 30 minutes.

    • Continue to slowly increase the temperature to 180°C and maintain this temperature for approximately 4 hours.

  • Monitoring: Monitor the consumption of 4-hydroxybenzoic acid via HPLC. The reaction is considered complete when the content of the starting material is less than 0.1%.

  • Work-up and Isolation:

    • After the reaction is complete, recover the unreacted methyl carbamate and the DABCO catalyst by vacuum distillation.

    • The remaining product is this compound as a white powder.

  • Analysis: Confirm the product's purity (expected >99%) and identity using HPLC and melting point analysis.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the quantitative data from the described synthesis protocols, allowing for easy comparison.

ParameterMethod A: AmmonolysisMethod B: Acyl ChlorideMethod C: Carbamate One-Pot
Starting Material Methyl 4-Hydroxybenzoate4-Hydroxybenzoic Acid4-Hydroxybenzoic Acid
Key Reagents Conc. NH₄OHSOCl₂, NH₃Methyl Carbamate, DABCO
Solvent Water (from NH₄OH)Toluene, DCM/THFNone (Melt)
Temperature 100 - 120°C30 - 80°C130 - 180°C
Reaction Time Varies (TLC monitored)3 - 7 hours~4.5 hours
Reported Yield 95.0 - 98.0%Typically lower, variable~98.7%
Reported Purity 96.3 - 99.0% (HPLC)Variable, requires recrystallization>99% (HPLC)
Key Advantage High yield, high purityClassic, well-understoodOne-pot, high purity
Key Disadvantage Requires pressure reactorMulti-step, uses hazardous SOCl₂High temperature, requires vacuum distillation

Optimization Strategies

To improve the efficiency and outcome of the this compound synthesis, consider the following optimization parameters:

  • For Method A (Ammonolysis):

    • Temperature and Pressure: The reaction rate is highly dependent on temperature. Optimizing the temperature within the 100-120°C range can balance reaction speed with the prevention of side products. The pressure will increase within the sealed vessel; ensuring the reactor is rated for the expected pressure is critical for safety.

    • Ammonia Concentration: Using a higher concentration of ammonia can drive the equilibrium towards the product, potentially increasing the reaction rate and yield.

    • Work-up: The degree of concentration of the final reaction solution before filtration can impact the recovery of the product. Over-concentration may lead to the co-precipitation of impurities, while under-concentration may result in lower yields.

  • For Method B (Acyl Chloride):

    • Chlorinating Agent: While thionyl chloride is common, other reagents like oxalyl chloride can also be used and may offer milder reaction conditions.

    • Base Addition in Amidation: For the amidation step, using a non-nucleophilic tertiary amine (e.g., triethylamine) in addition to ammonia can neutralize the HCl byproduct, preventing the protonation of the ammonia and potentially improving the yield.

    • Order of Addition: Adding the acyl chloride solution to the ammonia solution (rather than the reverse) ensures that ammonia is always in excess, which can minimize the formation of secondary amine byproducts.

  • For Method C (Carbamate One-Pot):

    • Catalyst Loading: The amount of DABCO catalyst can be optimized. A lower catalyst loading may be effective while reducing costs, but it might require longer reaction times.

    • Temperature Profile: The gradual increase in temperature is a key parameter. A slower ramp rate might prevent the formation of thermal degradation byproducts.

    • Vacuum Distillation: The efficiency of the final vacuum distillation to remove unreacted starting materials is crucial for achieving high product purity. Optimizing the vacuum pressure and temperature can maximize recovery.

Visualization

Diagrams of Synthesis Workflows and Routes

The following diagrams illustrate the general experimental workflow and the relationship between the different synthesis pathways.

G General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants Combine Starting Materials (e.g., 4-HBA or Ester, Reagents) reaction Perform Chemical Reaction (Heating, Stirring) reactants->reaction monitor Monitor Progress (TLC / HPLC) reaction->monitor quench Cool / Quench Reaction monitor->quench isolate Isolate Crude Product (Filtration / Evaporation) quench->isolate purify Purify Product (Recrystallization / Distillation) isolate->purify analyze Analyze Final Product (HPLC, MP, NMR) purify->analyze

Caption: General experimental workflow for this compound synthesis.

G Synthetic Routes to this compound hba 4-Hydroxybenzoic Acid ester Methyl 4-Hydroxybenzoate hba->ester Esterification acyl_chloride 4-Hydroxybenzoyl Chloride hba->acyl_chloride + SOCl₂ product This compound hba->product + Methyl Carbamate (Method C) [7] ester->product + Conc. NH₃ (Method A) [6] acyl_chloride->product + NH₃ (Method B) [1, 4]

Caption: Logical relationships between key synthetic routes.

References

Application Notes and Protocols for the Purification of 4-Hydroxybenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzamide is a valuable compound in pharmaceutical research and drug development, known for its potential therapeutic applications. The purity of this compound is paramount for accurate downstream applications, including biological assays and formulation studies. Recrystallization is a robust and widely adopted technique for the purification of solid organic compounds. This method leverages the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. This document provides a comprehensive guide to the purification of this compound using the recrystallization technique, detailing solvent selection, a step-by-step experimental protocol, and methods for purity assessment.

Principle of Recrystallization

The fundamental principle of recrystallization lies in the variation of a solute's solubility with temperature. An ideal recrystallization solvent will dissolve the target compound to a high extent at an elevated temperature (near the solvent's boiling point) but only sparingly at lower temperatures (such as room temperature or below). Conversely, the impurities present in the crude sample should either be highly soluble in the solvent at all temperatures or largely insoluble.

This differential solubility allows for the separation of the desired compound from impurities. Upon cooling a hot, saturated solution of the crude material, the solubility of the target compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cooled solvent (mother liquor).

Solvent Selection for this compound

The choice of an appropriate solvent is critical for a successful recrystallization. This compound, a phenolic amide, is a polar molecule. Therefore, polar solvents are generally good candidates. Based on available solubility data for this compound and structurally similar compounds like 4-hydroxybenzoic acid, water and ethanol are promising solvents.

  • Water: Exhibits a significant increase in the solubility of similar phenolic compounds with temperature, making it a suitable and green solvent for recrystallization.

  • Ethanol: this compound is known to be soluble in ethanol. An ethanol-water mixture can also be employed to fine-tune the solubility characteristics.[1]

Table 1: Solubility of 4-Hydroxybenzoic Acid (a proxy for this compound) in Water and Ethanol

SolventTemperature (°C)Solubility ( g/100 mL)
Water250.5[2]
Water100Significantly Higher (qualitative)
99% Ethanol6738.75 (in 100g of solution)[2]

Note: The data for 4-hydroxybenzoic acid is used as an illustrative guide due to the limited availability of precise temperature-dependent solubility data for this compound.

Experimental Protocol

This protocol outlines the steps for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., deionized water or ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Melting point apparatus

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask.

    • Add a minimal amount of the chosen cold solvent (e.g., 100 mL of deionized water for a first attempt, based on the low room temperature solubility of similar compounds).

    • Gently heat the mixture on a hot plate or in a heating mantle while continuously stirring with a glass rod.

    • Add small portions of the hot solvent incrementally until the this compound just completely dissolves. Avoid adding an excess of solvent to maximize the yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (e.g., 0.1-0.2 g).

    • Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.

  • Hot Filtration:

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This step is crucial to remove the charcoal and any other solid impurities.

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the hot plate.

    • Pour the hot solution through the fluted filter paper into the preheated flask. This should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Collection of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying:

    • Dry the crystals on the filter paper by drawing air through the Buchner funnel for some time.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry them in a desiccator.

  • Purity Assessment and Yield Calculation:

    • Determine the melting point of the recrystallized this compound. Pure this compound has a sharp melting point of 161-162 °C.[3] A broad melting range indicates the presence of impurities.

    • Weigh the dry, purified crystals and calculate the percent recovery.

Table 2: Purity Assessment of this compound

SampleMelting Point Range (°C)Appearance
Crude this compound(Example: 155-160)Off-white to yellowish powder
Recrystallized this compound(Example: 161-162)White crystalline solid
Literature Melting Point161-162-

Percent Recovery Calculation:

Percent Recovery (%) = (Mass of Recrystallized Product / Mass of Crude Product) x 100

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow Crude Crude this compound Dissolution Dissolution (in minimal hot solvent) Crude->Dissolution Decolorization Decolorization (with activated charcoal) Dissolution->Decolorization Optional HotFiltration Hot Filtration (remove insoluble impurities) Dissolution->HotFiltration If no decolorization Decolorization->HotFiltration Crystallization Crystallization (slow cooling) HotFiltration->Crystallization Collection Crystal Collection (vacuum filtration) Crystallization->Collection Washing Washing (with ice-cold solvent) Collection->Washing Drying Drying Washing->Drying Pure Pure this compound Drying->Pure

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Quantification of 4-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Hydroxybenzamide is a chemical intermediate with applications in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs. Its accurate quantification in various matrices, such as bulk drug substances, pharmaceutical formulations, and biological fluids, is crucial for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of this compound in pharmaceutical dosage forms.[1] This method offers a good balance of sensitivity, selectivity, and cost-effectiveness.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the analysis of compounds structurally similar to this compound, such as 4-Hydroxybenzoic acid.[2][3]

ParameterTypical Performance
Linearity (R²)>0.999
Range0.5 - 4.0 µg/mL
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL
Accuracy (Recovery)94.6% - 107.2%
Precision (%RSD)< 2%
Experimental Protocol: Quantification in Solid Dosage Forms

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

  • Methanol (HPLC grade)

  • Solid dosage forms (tablets) containing this compound

2. Instrumentation and Chromatographic Conditions

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (50:50, v/v), adjusted with phosphoric acid to a suitable pH[1]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

3. Preparation of Solutions

  • Mobile Phase: Mix equal volumes of acetonitrile and water. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and dilute to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the calibration range (e.g., 0.5, 1.0, 2.0, 3.0, and 4.0 µg/mL).

4. Sample Preparation

  • Weigh and finely powder at least 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

  • Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

5. Analysis

  • Inject the working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s0 Weigh & Powder Tablets s1 Extract with Mobile Phase & Sonicate s0->s1 s2 Dilute to Volume s1->s2 s3 Filter (0.45 µm) s2->s3 a0 Inject into HPLC System s3->a0 s4 Prepare Standard Solutions s4->a0 a1 Separation on C18 Column a0->a1 a2 UV Detection at 254 nm a1->a2 d0 Generate Calibration Curve a2->d0 d1 Quantify this compound d0->d1

HPLC-UV workflow for this compound quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying this compound in complex biological matrices like plasma and urine due to its high sensitivity and selectivity.

Quantitative Data Summary

The following table presents typical validation parameters for the LC-MS/MS analysis of small molecules in biological fluids.

ParameterTypical Performance
Linearity (R²)>0.99
Lower Limit of Quantification (LLOQ)0.5 - 5 ng/mL
Accuracy (Recovery)85% - 115%
Precision (%RSD)< 15%
Experimental Protocol: Quantification in Human Plasma

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma

2. Instrumentation and Conditions

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)

  • C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient elution program

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

  • Multiple Reaction Monitoring (MRM) transitions for this compound and the IS

3. Preparation of Solutions

  • Stock Solutions: Prepare stock solutions of this compound and the IS in methanol or acetonitrile (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a suitable solvent to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a solution of the IS in acetonitrile at a fixed concentration.

4. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • To 50 µL of each plasma sample, calibration standard, or quality control sample, add 150 µL of the internal standard spiking solution.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for injection into the LC-MS/MS system.

5. Analysis

  • Inject the prepared samples and standards.

  • Quantify this compound by calculating the peak area ratio of the analyte to the IS and comparing it to the calibration curve.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p0 Aliquot Plasma p1 Add Internal Standard & Acetonitrile p0->p1 p2 Vortex & Centrifuge p1->p2 p3 Collect Supernatant p2->p3 a0 Inject into LC-MS/MS p3->a0 a1 Chromatographic Separation a0->a1 a2 MS/MS Detection (MRM) a1->a2 d0 Peak Integration a2->d0 d1 Calculate Analyte/IS Ratio d0->d1 d2 Quantification d1->d2

LC-MS/MS workflow for this compound in plasma.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the quantification of this compound, typically after a derivatization step to increase its volatility and thermal stability.

Quantitative Data Summary

Performance characteristics for GC-MS methods are highly dependent on the derivatization procedure and instrumentation.

ParameterTypical Performance
Linearity (R²)>0.99
Limit of Detection (LOD)Low ng/mL to pg/mL range
Limit of Quantification (LOQ)Low ng/mL to pg/mL range
Accuracy (Recovery)80% - 120%
Precision (%RSD)< 15%
Experimental Protocol: Quantification with Derivatization

1. Materials and Reagents

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Solvent for derivatization (e.g., pyridine or acetonitrile)

  • Extraction solvent (e.g., ethyl acetate)

2. Instrumentation and Conditions

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms)

  • Injector Temperature: 250°C

  • Oven Temperature Program: e.g., start at 100°C, ramp to 280°C

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI)

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound

3. Sample Preparation and Derivatization

  • Extraction: For biological samples, perform a liquid-liquid extraction or solid-phase extraction to isolate this compound.

  • Derivatization:

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Add a suitable volume of the derivatization solvent and the derivatizing agent (e.g., BSTFA).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.

    • Cool the vial to room temperature before injection.

4. Analysis

  • Inject the derivatized sample into the GC-MS system.

  • Identify the derivatized this compound based on its retention time and mass spectrum.

  • Quantify using a calibration curve prepared from derivatized standards.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sp0 Sample Extraction (LLE/SPE) sp1 Evaporate to Dryness sp0->sp1 sp2 Add Derivatization Reagent sp1->sp2 sp3 Heat to React sp2->sp3 a0 Inject into GC-MS sp3->a0 a1 GC Separation a0->a1 a2 MS Detection (SIM) a1->a2 d0 Peak Identification & Integration a2->d0 d1 Quantification d0->d1

GC-MS workflow with derivatization for this compound.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of this compound in bulk drug or simple formulations, where interfering substances are minimal.

Quantitative Data Summary

The following table outlines typical performance characteristics for a UV-Vis spectrophotometric method.

ParameterTypical Performance
Linearity (R²)>0.999
Range5 - 25 µg/mL
Limit of Detection (LOD)~0.6 µg/mL
Limit of Quantification (LOQ)~1.8 µg/mL
Accuracy (Recovery)98% - 102%
Precision (%RSD)< 2%
Experimental Protocol: Quantification in Bulk Drug

1. Materials and Reagents

  • This compound reference standard

  • Solvent (e.g., ethanol, methanol, or a suitable buffer)

2. Instrumentation

  • UV-Visible spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

3. Method Development

  • Determination of λmax: Prepare a standard solution of this compound (e.g., 10 µg/mL) in the chosen solvent. Scan the solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

4. Preparation of Solutions

  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.

5. Sample Preparation

  • Accurately weigh the bulk drug sample and dissolve it in the solvent to obtain a solution with a concentration within the linear range of the method.

6. Analysis

  • Measure the absorbance of the blank (solvent), working standard solutions, and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing uvp0 Prepare Standard Solutions uva1 Measure Absorbance uvp0->uva1 uvp1 Prepare Sample Solution uvp1->uva1 uva0 Determine λmax uva0->uva1 uvd0 Construct Calibration Curve uva1->uvd0 uvd1 Calculate Concentration uvd0->uvd1

Workflow for UV-Vis spectrophotometric analysis.

References

Application Notes and Protocols: The Role of 4-Hydroxybenzamide in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 4-hydroxybenzamide as a key building block in the synthesis of various enzyme inhibitors. This document details the synthetic protocols for key inhibitor classes, presents their quantitative inhibitory data, and visualizes the relevant biological pathways and experimental workflows.

Inhibition of Protein Kinase C (PKC) with Balanol Analogs

This compound is a fundamental structural component of Balanol, a natural product known for its potent, ATP-competitive inhibition of Protein Kinase C (PKC) isozymes. Dysregulation of PKC signaling is implicated in various diseases, including cancer and inflammatory disorders, making it a critical therapeutic target.

Quantitative Inhibitory Activity

The inhibitory potency of Balanol and its acyclic analogs against a panel of PKC isozymes is summarized below. The data highlights the importance of the overall molecular architecture, including the this compound moiety, for high-affinity binding.

CompoundPKC-α (nM)PKC-βI (nM)PKC-βII (nM)PKC-γ (nM)PKC-δ (nM)PKC-ε (nM)PKC-η (nM)PKC-ζ (nM)
Balanol 4.14.34.04.25.24.89.0150
Acyclic Analog 1 180110130140110025001300>10000
Acyclic Analog 2 603040405001000400>10000

Signaling Pathway: Protein Kinase C

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Ca2->PKC Substrates Downstream Substrates PKC->Substrates Response Cellular Response (Proliferation, etc.) Substrates->Response Balanol Balanol (Inhibitor) Balanol->PKC

Caption: Protein Kinase C (PKC) Signaling Pathway and Inhibition by Balanol.

Experimental Protocol: In Vitro PKC Inhibition Assay (Radiometric)

This protocol outlines a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of compounds against PKC isozymes.

Materials:

  • Purified recombinant human PKC isozymes

  • Test compound (e.g., Balanol analog) dissolved in DMSO

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • Assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Lipid cofactors (phosphatidylserine and diacylglycerol)

  • [γ-³²P]ATP

  • Stop solution (75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, lipid cofactors, and the PKC substrate peptide.

  • Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixture. A DMSO-only control should be included.

  • Enzyme Addition: Add the purified PKC isozyme to initiate a pre-incubation of 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction: Start the reaction by adding the [γ-³²P]ATP solution.

  • Incubation: Incubate the reaction at 30°C for 10-20 minutes.

  • Termination: Stop the reaction by adding the stop solution.

  • Separation: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the radioactivity on the P81 paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of Xanthine Oxidase with Febuxostat

This compound is a key precursor in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase. This enzyme is crucial in purine metabolism and its overactivity can lead to hyperuricemia and gout.

Quantitative Inhibitory Activity

Febuxostat demonstrates potent inhibition of xanthine oxidase, significantly more so than the classic inhibitor, allopurinol.

InhibitorTarget EnzymeIC50 (nM)Ki (nM)
Febuxostat Xanthine Oxidase1.80.6
Allopurinol Xanthine Oxidase2900-

Signaling Pathway: Purine Metabolism and Xanthine Oxidase

Purine_Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO1 UricAcid Uric Acid Xanthine->UricAcid XO2 XO1 Xanthine Oxidase XO2 Xanthine Oxidase Febuxostat Febuxostat (Inhibitor) Febuxostat->XO1 Febuxostat->XO2 HDAC_Function Histone Histone Tail (Lysine) AcetylatedHistone Acetylated Histone (Open Chromatin) Histone->AcetylatedHistone HAT HAT Histone Acetyltransferase (HAT) HDAC Histone Deacetylase (HDAC) DeacetylatedHistone Deacetylated Histone (Closed Chromatin) AcetylatedHistone->DeacetylatedHistone HDAC TranscriptionOn Gene Transcription ON AcetylatedHistone->TranscriptionOn TranscriptionOff Gene Transcription OFF DeacetylatedHistone->TranscriptionOff Inhibitor HDAC Inhibitor (e.g., HPPB) Inhibitor->HDAC

Application Notes and Protocols: 4-Hydroxybenzamide Derivatization for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzamide is a naturally occurring compound found in various organisms and serves as a valuable scaffold in medicinal chemistry.[1][2] Its intrinsic biological activities, including antimicrobial, antifungal, and antioxidant properties, make it an attractive starting point for the development of novel therapeutic agents.[1][2][3] The presence of both a phenolic hydroxyl group and a benzamide functionality allows for diverse chemical modifications, enabling the synthesis of derivatives with enhanced potency and selectivity for various biological targets. This document provides detailed application notes and protocols for the derivatization of this compound to enhance its anticancer, antimicrobial, and anti-inflammatory activities.

Derivatization for Enhanced Anticancer Activity

A prominent strategy in cancer therapy involves the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Pathologically altered HDAC activity is linked to cancer development, making HDAC inhibitors a key area of research. Derivatives of this compound have been successfully designed as potent HDAC inhibitors, demonstrating significant antiproliferative effects against various cancer cell lines.

Strategy: N-Hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives

By incorporating an N-hydroxybenzamide group as a key zinc-chelating moiety, novel derivatives have been synthesized that show potent HDAC inhibitory activity. Further modifications, such as introducing thiophene or benzo[d]dioxole groups, have yielded compounds with significant antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines. Other analogues coupled with fragments like 1,3-benzodioxole or α,β-unsaturated carbonyls have shown efficacy against breast cancer cell lines (MCF-7, MDA-MB-231).

Quantitative Data: Anticancer Activity

The following table summarizes the inhibitory activities of representative this compound derivatives.

Derivative ClassCompound ExampleTargetCell LineActivity (IC₅₀)Reference
HPPB DerivativeThiophene Substituted (5j)HDACHCT116, A5490.3 µM
HPPB DerivativeBenzo[d]dioxole (5t)HDACHCT116, A5490.4 µM
Bio-active FragmentMolecule EJAK2MCF-75.0 µg/mL
Bio-active FragmentMolecule EJAK2MDA-MB-2315.0 µg/mL

Signaling Pathway: HDAC Inhibition

HDAC_Inhibition cluster_0 Normal Cell Proliferation cluster_1 Therapeutic Intervention HDAC_active Active HDAC Histone_Deacetylation Histone Deacetylation HDAC_active->Histone_Deacetylation HDAC_inhibited Inhibited HDAC Chromatin_Compaction Chromatin Compaction Histone_Deacetylation->Chromatin_Compaction Gene_Repression Tumor Suppressor Gene Repression (e.g., p21) Chromatin_Compaction->Gene_Repression Cell_Progression Cell Cycle Progression Gene_Repression->Cell_Progression Derivative This compound Derivative Derivative->HDAC_inhibited Inhibits Histone_Acetylation Histone Acetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->Gene_Expression Cell_Arrest Cell Cycle Arrest Gene_Expression->Cell_Arrest Apoptosis Apoptosis Cell_Arrest->Apoptosis

Caption: HDAC inhibition by this compound derivatives leading to apoptosis.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cytotoxicity.

  • Cell Seeding : Seed human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment : Dissolve synthesized this compound derivatives in DMSO to create stock solutions. Dilute these stocks to various final concentrations in the cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a control group with DMSO only.

  • Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells will cleave the MTT into purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance using a microplate reader at a wavelength of 570 nm.

  • Analysis : Calculate the percentage of cell growth inhibition relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition versus the compound concentration.

Derivatization for Enhanced Antimicrobial Activity

The this compound scaffold can be modified to produce compounds with significant activity against various pathogenic microbes. Derivatization strategies include the synthesis of thioamides and azo dyes, which have shown efficacy against both Gram-positive and Gram-negative bacteria.

Strategy: Thioamide and Azo Dye Derivatives

The conversion of the amide group to a thioamide is a key derivatization. 4-Hydroxythiobenzamide derivatives can act as H₂S-releasing fragments, which may contribute to their biological activity. Another approach involves diazotization of aromatic amines followed by coupling with 4-hydroxybenzoic acid to create azo dyes, which have demonstrated notable antibacterial effects.

Quantitative Data: Antimicrobial Activity

The table below summarizes the antimicrobial efficacy of selected derivatives.

Derivative ClassTarget OrganismActivity (MIC)Reference
N-(2-Bromo-phenyl)-2-hydroxy-benzamideGram-positive bacteria2.5–5.0 mg/mL
Azo Dye DerivativesE. coli, S. aureusZone of Inhibition: 10-18 mm
1-O-(4-Hydroxybenzoyl)-glycerolS. aureus, E. coli, S. cerevisiaeComparable to commercial parabens

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow start Start synthesis Synthesize 4-HB Derivative start->synthesis prep_solutions Prepare Derivative Solutions (various conc.) synthesis->prep_solutions prep_culture Prepare Bacterial Culture (e.g., S. aureus) synthesis->prep_culture disc_assay Disc Diffusion Assay prep_solutions->disc_assay prep_culture->disc_assay measure_zone Incubate and Measure Zone of Inhibition (mm) disc_assay->measure_zone determine_mic Determine Minimum Inhibitory Concentration (MIC) measure_zone->determine_mic end End determine_mic->end

Caption: Experimental workflow for antimicrobial activity screening.

Experimental Protocol: Synthesis of 4-Hydroxythiobenzamide

This protocol is based on a reported method for converting the amide to a thioamide.

  • Reaction Setup : In a 100 mL three-necked flask, add this compound (5.0 g, 0.036 mol) and phosphorus pentasulfide (3.59 g, 0.0162 mol).

  • Solvent Addition : Under stirring, add 36 mL of toluene to the flask.

  • Reflux : Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal : Once the reaction is complete, remove the toluene by vacuum distillation.

  • Extraction : Add 10 mL of water to the residue. Extract the product with ethyl acetate (2 x 20 mL).

  • Isolation : Combine the organic phases and evaporate to dryness to obtain solid 4-hydroxythiobenzamide.

Experimental Protocol: Disc Diffusion Method

This protocol is a standard method for evaluating antimicrobial activity.

  • Preparation : Dissolve synthesized compounds in a suitable solvent (e.g., ethanol) to prepare solutions of varying concentrations (e.g., 0.5 to 3.0 mg/mL).

  • Disc Saturation : Dip sterile paper discs in the solutions and allow them to dry completely.

  • Plate Inoculation : Spread a standardized inoculum of the test bacteria onto the surface of nutrient agar plates.

  • Disc Application : Place the dried, saturated discs onto the inoculated agar surface.

  • Incubation : Incubate the plates at 37°C for 24 hours.

  • Measurement : Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Derivatization for Enhanced Anti-inflammatory Activity

Inflammation is a complex biological response involving enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). Derivatives of this compound and related phenolic compounds can be designed to inhibit key inflammatory mediators, demonstrating potent anti-inflammatory effects.

Strategy: Inhibition of Inflammatory Mediators

Derivatization can yield compounds that inhibit proteases involved in the inflammatory cascade or suppress the production of nitric oxide (NO) by down-regulating the expression of iNOS and COX-2 in activated macrophages.

Quantitative Data: Anti-inflammatory Activity

The table below presents the inhibitory activity of a representative derivative class.

Derivative ClassTargetActivity (IC₅₀)Reference
N-(2-Bromo-phenyl)-2-hydroxy-benzamideTrypsin (Proteinase)0.04–0.07 mg/mL

Signaling Pathway: iNOS/COX-2 Inhibition in Macrophages

Anti_inflammatory_Pathway cluster_0 Inflammatory Response LPS LPS Macrophage Macrophage LPS->Macrophage NFkB NF-kB Pathway Macrophage->NFkB iNOS_COX2_exp iNOS & COX-2 Gene Expression NFkB->iNOS_COX2_exp iNOS_COX2_prot iNOS & COX-2 Proteins iNOS_COX2_exp->iNOS_COX2_prot NO_PGs NO & Prostaglandin Production iNOS_COX2_prot->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Derivative This compound Derivative Derivative->iNOS_COX2_exp Inhibits

Caption: Inhibition of inflammatory pathways by this compound derivatives.

Experimental Protocol: Inhibition of Nitric Oxide Production

This protocol is based on methods used to assess the anti-inflammatory activity of phenolic compounds.

  • Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Treatment : Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.

  • NO Measurement : Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Acquisition : Mix 50 µL of cell supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.

  • Analysis : Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production compared to the LPS-stimulated control.

References

Application Note: A Protocol for 4-Hydroxybenzamide Cocrystal Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocrystallization is a well-established technique in crystal engineering and pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.[1][2] This application note provides a detailed protocol for the screening of cocrystals of 4-Hydroxybenzamide, a compound with hydrogen bond donor and acceptor capabilities, making it a suitable candidate for cocrystal formation. The screening process involves a systematic approach using various crystallization techniques to identify potential coformers that can form stable cocrystals with this compound.

Coformer Selection

The selection of appropriate coformers is a critical step in cocrystal screening.[3] A knowledge-based approach, such as the supramolecular synthon approach, is recommended.[1][3] Coformers should possess complementary functional groups capable of forming robust intermolecular interactions, such as hydrogen bonds, with the amide and hydroxyl groups of this compound. Generally recognized as safe (GRAS) coformers are often prioritized in pharmaceutical development.

Potential coformers for this compound can be selected from various chemical classes, including but not limited to:

  • Carboxylic Acids: (e.g., Benzoic Acid, Salicylic Acid, Glutaric Acid) capable of forming acid-amide or acid-hydroxyl heterosynthons.

  • Amides: (e.g., Nicotinamide, Isonicotinamide) for potential amide-amide or amide-hydroxyl interactions.

  • Phenols: (e.g., Resorcinol) for hydroxyl-hydroxyl or hydroxyl-amide hydrogen bonding.

Experimental Protocols

A comprehensive cocrystal screen should employ multiple crystallization methods to explore a wide range of experimental conditions. The three primary methods recommended are solvent evaporation, liquid-assisted grinding, and slurry crystallization.

Solvent Evaporation Method

This is a common and reliable method for preparing cocrystals. It involves dissolving the API and coformer in a common solvent and allowing the solvent to evaporate slowly.

Protocol:

  • Preparation of Solutions: Prepare equimolar solutions (e.g., 0.1 M) of this compound and the selected coformer in a suitable solvent (e.g., ethanol, methanol, or acetone). The choice of solvent is crucial and should be based on the solubility of both components.

  • Mixing: Mix the solutions in various stoichiometric ratios (e.g., 1:1, 1:2, 2:1) in separate vials. A typical total volume for screening is 1-2 mL.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature in a fume hood. Covering the vials with perforated parafilm can slow down the evaporation rate, which may promote the growth of single crystals suitable for X-ray diffraction.

  • Observation and Isolation: Monitor the vials for crystal formation. Once crystals are formed, isolate them by filtration and wash with a small amount of the cold solvent.

  • Analysis: Analyze the resulting solids using appropriate characterization techniques.

Liquid-Assisted Grinding (LAG)

LAG is an efficient mechanochemical method for cocrystal screening that often has higher success rates than neat grinding. It involves grinding the API and coformer together with a small amount of liquid.

Protocol:

  • Mixing: Place stoichiometric amounts (e.g., 1:1 molar ratio) of this compound and the coformer in a mortar or a ball mill jar. A typical total sample size for screening is 50-100 mg.

  • Grinding: Add a small volume of a suitable solvent (e.g., 1-2 μL per mg of solid mixture). The solvent acts as a catalyst to facilitate molecular mobility and cocrystal formation.

  • Grinding Conditions: Grind the mixture using a pestle or in a ball mill for a set period (e.g., 15-30 minutes). For ball milling, parameters such as frequency and time should be optimized.

  • Drying: After grinding, allow the solvent to evaporate.

  • Analysis: Characterize the resulting powder.

Slurry Crystallization

This method is particularly useful for systems where the components have different solubilities and for identifying the most thermodynamically stable form. It involves creating a suspension of the API and coformer in a solvent.

Protocol:

  • Preparation of Slurry: Prepare a slurry by adding an excess of a stoichiometric mixture (e.g., 1:1) of this compound and the coformer to a small volume of a selected solvent in a vial.

  • Stirring: Stir the slurry at a constant temperature (e.g., room temperature or elevated temperature) for an extended period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Isolation: Isolate the solid phase by filtration.

  • Washing and Drying: Wash the isolated solid with a small amount of the solvent and dry it under vacuum.

  • Analysis: Analyze the solid residue to determine if a cocrystal has formed.

Characterization of Cocrystals

The solid phases obtained from the screening experiments must be thoroughly characterized to confirm cocrystal formation and to determine their properties.

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying new crystalline phases. The PXRD pattern of a cocrystal will be unique and different from the patterns of the individual components.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior of the new solid phase. A cocrystal will typically exhibit a single, sharp melting endotherm that is different from the melting points of the API and coformer.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can provide evidence of hydrogen bond formation between the API and coformer by showing shifts in the characteristic vibrational frequencies of the functional groups involved in the interaction.

  • Single-Crystal X-ray Diffraction (SCXRD): If single crystals are obtained, SCXRD provides unambiguous proof of cocrystal formation and allows for the determination of the crystal structure, including the precise molecular arrangement and intermolecular interactions.

Data Presentation

All quantitative data from the screening experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Solvent Evaporation Screening of this compound

CoformerMolar Ratio (4-HB:Coformer)SolventOutcome (Visual)PXRD ResultDSC Melting Point (°C)
Benzoic Acid1:1EthanolCrystalline solidNew Pattern145.5
Salicylic Acid1:1MethanolCrystalline solidMixture130.2 & 159.1
Nicotinamide1:1AcetoneAmorphousNo sharp peaksN/A
..................

Table 2: Liquid-Assisted Grinding Screening of this compound

CoformerMolar Ratio (4-HB:Coformer)Grinding Time (min)SolventPXRD ResultDSC Melting Point (°C)
Benzoic Acid1:120EthanolNew Pattern145.8
Salicylic Acid1:120MethanolNew Pattern135.7
Nicotinamide1:130AcetoneNew Pattern128.4
..................

Table 3: Slurry Crystallization Screening of this compound

| Coformer | Molar Ratio (4-HB:Coformer) | Solvent | Slurry Time (h) | Temperature (°C) | PXRD Result | DSC Melting Point (°C) | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzoic Acid | 1:1 | Ethanol | 48 | 25 | New Pattern | 146.0 | | Salicylic Acid | 1:1 | Methanol | 48 | 25 | New Pattern | 136.1 | | Nicotinamide | 1:1 | Acetone | 72 | 40 | New Pattern | 128.5 | | ... | ... | ... | ... | ... | ... |

Visualization of Experimental Workflow

A clear understanding of the experimental workflow is essential for reproducible research.

Cocrystal_Screening_Workflow cluster_prep Preparation cluster_methods Screening Methods cluster_analysis Characterization cluster_outcome Outcome API This compound (API) SolventEvap Solvent Evaporation API->SolventEvap Dissolve & Mix LAG Liquid-Assisted Grinding API->LAG Mix & Grind Slurry Slurry Crystallization API->Slurry Suspend & Stir Coformer Selected Coformer Coformer->SolventEvap Dissolve & Mix Coformer->LAG Mix & Grind Coformer->Slurry Suspend & Stir PXRD PXRD Analysis SolventEvap->PXRD LAG->PXRD Slurry->PXRD DSC DSC Analysis PXRD->DSC If new pattern NoCocrystal No Cocrystal PXRD->NoCocrystal If only mixture of starting materials FTIR FT-IR Analysis DSC->FTIR SCXRD SCXRD (if single crystals) FTIR->SCXRD If suitable crystals Cocrystal Cocrystal Identified FTIR->Cocrystal If no single crystals, but other evidence is strong SCXRD->Cocrystal

Caption: Workflow for this compound cocrystal screening.

Logical Relationship for Coformer Selection and Screening

The process of coformer selection and subsequent screening follows a logical progression from theoretical considerations to experimental verification.

Coformer_Selection_Logic cluster_selection Coformer Selection cluster_screening Experimental Screening cluster_confirmation Confirmation Synthon Supramolecular Synthon Approach Screening High-Throughput or Manual Screening Synthon->Screening GRAS GRAS Status GRAS->Screening PhysChem Physicochemical Properties (e.g., solubility) PhysChem->Screening Confirmation Cocrystal Confirmation (PXRD, DSC, etc.) Screening->Confirmation

Caption: Logic for coformer selection and screening.

Conclusion

This application note provides a comprehensive and detailed protocol for the systematic screening of this compound cocrystals. By employing a multi-pronged approach that includes rational coformer selection and diverse crystallization techniques, researchers can efficiently identify novel cocrystalline phases of this compound. The subsequent characterization of these new solid forms is crucial for determining their potential to improve the physicochemical properties of the parent compound, which is a key objective in pharmaceutical development.

References

Application Notes and Protocols: 4-Hydroxybenzamide as a Versatile Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzamide is a naturally occurring phenolic compound that has emerged as a valuable fragment in drug discovery.[1] Its simple, rigid structure, combined with the presence of key functional groups—a phenol, an amide, and an aromatic ring—provides multiple points for chemical modification and interaction with biological targets. This allows for the development of potent and selective inhibitors for a range of therapeutic targets through fragment-based drug design (FBDD) strategies such as fragment growing, linking, and merging. These application notes provide a comprehensive overview of the utility of the this compound scaffold, focusing on its application in the design of inhibitors for Histone Deacetylases (HDACs) and Protein Kinase C (PKC), and its potential in developing anti-atherosclerotic agents.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₇NO₂[1]
Molecular Weight137.14 g/mol [1]
AppearanceWhite to off-white crystalline powder[1]
Melting Point162-165 °C
SolubilitySoluble in ethanol, methanol, and hot water.
pKa (phenolic OH)~9.4

Application 1: Histone Deacetylase (HDAC) Inhibitors

The this compound moiety, particularly when converted to a hydroxamic acid, serves as an effective zinc-binding group, a key feature for HDAC inhibition. Derivatives of this compound have been developed as potent and selective HDAC inhibitors, with significant potential in oncology.

Quantitative Data: HDAC Inhibitory Activity
CompoundTargetIC₅₀ (nM)Cell-Based Assay (Ac-Tubulin EC₅₀, nM)Reference
Acyl derivative of 4-(aminomethyl)-N-hydroxybenzamide (Example 1a)HDAC61030[2]
Tetrahydroisoquinoline derivative (Example 5a)HDAC61710
MS-275 (N-(2-Aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide)HDAC14800-
Experimental Protocol: Synthesis of 4-(Acylaminomethyl)-N-hydroxybenzamide based HDAC6 Inhibitors

This protocol describes a general method for the synthesis of potent and selective HDAC6 inhibitors based on the 4-(aminomethyl)-N-hydroxybenzamide scaffold.

Step 1: Acylation of 4-(aminomethyl)benzoic acid

  • Dissolve 4-(aminomethyl)benzoic acid in a suitable solvent such as dimethylformamide (DMF).

  • Add a coupling agent, for example, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a non-nucleophilic base like N-methylmorpholine.

  • Add the desired carboxylic acid (R-COOH) to the mixture.

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Work up the reaction by extraction and purify the resulting N-acylated benzoic acid derivative by column chromatography or recrystallization.

Step 2: Formation of the Hydroxamic Acid

  • Dissolve the product from Step 1 in a mixture of methanol (MeOH) and a base such as potassium hydroxide (KOH).

  • Add hydroxylamine hydrochloride (NH₂OH·HCl).

  • Heat the reaction mixture at 70°C for several hours, monitoring for the disappearance of the starting material by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the final hydroxamic acid derivative by chromatography or recrystallization to yield the desired HDAC6 inhibitor.

Experimental Protocol: HDAC Activity Assay

This fluorometric assay measures the ability of a compound to inhibit HDAC activity.

  • Prepare Reagents :

    • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • HDAC enzyme (e.g., recombinant human HDAC6).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor like Trichostatin A (TSA) to stop the reaction.

    • Test compounds (this compound derivatives) dissolved in DMSO.

  • Assay Procedure :

    • In a 96-well black plate, add the HDAC enzyme diluted in assay buffer.

    • Add the test compound at various concentrations.

    • Incubate for a predefined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate for a specific time (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO vehicle).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HDAC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade HDAC6 HDAC6 Signaling Cascade->HDAC6 HDAC1/2 HDAC1/2 Signaling Cascade->HDAC1/2 Deacetylated Tubulin Deacetylated Tubulin HDAC6->Deacetylated Tubulin Deacetylation Acetylated Tubulin Acetylated Tubulin Acetylated Tubulin->HDAC6 Microtubule Stability Microtubule Stability Deacetylated Tubulin->Microtubule Stability Decreased Cell Motility Cell Motility Microtubule Stability->Cell Motility Increased Deacetylated Histones Deacetylated Histones HDAC1/2->Deacetylated Histones Deacetylation Acetylated Histones Acetylated Histones Acetylated Histones->HDAC1/2 Chromatin Compaction Chromatin Compaction Deacetylated Histones->Chromatin Compaction Gene Expression Gene Expression Chromatin Compaction->Gene Expression Repression Cell Cycle Progression Cell Cycle Progression Gene Expression->Cell Cycle Progression Apoptosis Apoptosis Gene Expression->Apoptosis Inhibition This compound Derivative This compound Derivative This compound Derivative->HDAC6 Inhibition This compound Derivative->HDAC1/2 Inhibition

Caption: HDAC Signaling in Cancer and Point of Intervention.

Application 2: Protein Kinase C (PKC) Inhibitors

This compound is a crucial component of balanol, a potent natural product inhibitor of Protein Kinase C (PKC). Structure-activity relationship (SAR) studies have demonstrated that the 4-hydroxyl group is critical for potent PKC inhibition, likely forming a key hydrogen bond in the enzyme's active site.

Quantitative Data: PKC Inhibitory Activity
CompoundTargetKi or IC₅₀Reference
BalanolPKC (pan)IC₅₀: 4-9 nM
SotrastaurinPKCαKi: 0.95 nM
SotrastaurinPKCβKi: 0.64 nM
SotrastaurinPKCθKi: 0.22 nM
Experimental Protocol: Synthesis of a Balanol Analog Core

This protocol outlines the synthesis of a key intermediate for balanol analogs, coupling 4-hydroxybenzoic acid with a perhydroazepine derivative.

Step 1: Protection of 4-hydroxybenzoic acid

  • Protect the phenolic hydroxyl group of 4-hydroxybenzoic acid, for instance, as a benzyl ether, to prevent its reaction in the subsequent coupling step.

Step 2: Amide Coupling

  • Activate the carboxylic acid of the protected 4-hydroxybenzoic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • React the activated acid with the desired perhydroazepine derivative in an appropriate aprotic solvent (e.g., dichloromethane or DMF).

  • Stir the reaction at room temperature until completion.

  • Purify the coupled product by column chromatography.

Step 3: Deprotection

  • Remove the protecting group from the phenolic hydroxyl (e.g., by catalytic hydrogenation for a benzyl group) to yield the this compound core of the balanol analog.

Experimental Protocol: PKC Activity Assay

This radioactive assay measures the phosphorylation of a substrate by PKC.

  • Prepare Reagents :

    • PKC Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂).

    • PKC enzyme (e.g., purified human PKCα).

    • Substrate (e.g., a specific peptide substrate for PKC).

    • Lipid activator (e.g., phosphatidylserine and diacylglycerol).

    • [γ-³²P]ATP.

    • Test compounds (this compound derivatives) dissolved in DMSO.

    • Quenching solution (e.g., phosphoric acid).

  • Assay Procedure :

    • In a microcentrifuge tube, combine the assay buffer, lipid activator, substrate, and PKC enzyme.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the paper using a scintillation counter.

  • Data Analysis :

    • Determine the amount of ³²P incorporated into the substrate for each compound concentration.

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the HDAC assay.

PKC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hormone/Growth Factor Hormone/Growth Factor GPCR/RTK GPCR/RTK Hormone/Growth Factor->GPCR/RTK PLC PLC GPCR/RTK->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activation Substrate Proteins Substrate Proteins PKC->Substrate Proteins Phosphorylation Phosphorylated Substrates Phosphorylated Substrates Substrate Proteins->Phosphorylated Substrates Cellular Response Cellular Response Phosphorylated Substrates->Cellular Response Proliferation, Survival, etc. This compound Derivative (Balanol analog) This compound Derivative (Balanol analog) This compound Derivative (Balanol analog)->PKC Inhibition

Caption: PKC Signaling Pathway and Point of Intervention.

Application 3: Potential as Anti-Atherosclerotic Agents

This compound has been reported to have the potential to slow the progression of atherosclerosis. While specific derivatives targeting atherosclerosis are less explored, the antioxidant and anti-inflammatory properties inherent to many phenolic compounds suggest a plausible mechanism of action. Atherosclerosis is a chronic inflammatory disease where oxidative stress plays a crucial role. Phenolic compounds can mitigate this by scavenging reactive oxygen species (ROS) and modulating inflammatory signaling pathways.

Putative Mechanism of Action

The anti-atherosclerotic potential of this compound derivatives could be attributed to:

  • Antioxidant Activity : The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thus inhibiting the oxidation of low-density lipoprotein (LDL), a key event in the initiation of atherosclerosis.

  • Anti-inflammatory Effects : By modulating inflammatory pathways such as NF-κB, this compound derivatives could reduce the expression of pro-inflammatory cytokines and adhesion molecules, thereby decreasing the recruitment of immune cells to the arterial wall.

Further research is required to synthesize and evaluate specific this compound derivatives for their efficacy in atherosclerosis models and to elucidate their precise mechanism of action, including potential effects on pathways like Smad1/5 signaling.

Fragment-Based Drug Design (FBDD) Workflow with this compound

The following diagram illustrates a typical FBDD workflow starting with the this compound fragment.

FBDD_Workflow cluster_workflow Fragment-Based Drug Design Workflow Fragment Library Fragment Library Fragment Screening Fragment Screening Fragment Library->Fragment Screening This compound This compound This compound->Fragment Screening Target Protein Target Protein Target Protein->Fragment Screening Hit Identification Hit Identification Fragment Screening->Hit Identification Biophysical Techniques (SPR, NMR, etc.) Hit Validation Hit Validation Hit Identification->Hit Validation Orthogonal Assays Structural Biology Structural Biology Hit Validation->Structural Biology X-ray Crystallography, NMR Fragment Evolution Fragment Evolution Structural Biology->Fragment Evolution Structure-Guided Design Lead Optimization Lead Optimization Fragment Evolution->Lead Optimization Growing, Linking, Merging Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate SAR, ADME/Tox

Caption: FBDD Workflow starting with this compound.

Conclusion

This compound is a privileged fragment in medicinal chemistry, offering a versatile scaffold for the development of inhibitors against various therapeutic targets. Its utility has been demonstrated in the creation of potent HDAC and PKC inhibitors. The detailed protocols and data presented in these application notes are intended to guide researchers in leveraging the potential of the this compound fragment in their drug discovery programs. Further exploration of this scaffold is warranted to uncover novel therapeutics for a range of diseases.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4-Hydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for evaluating the in vitro cytotoxicity of 4-hydroxybenzamide derivatives. The described methods include the widely used MTT assay for assessing cell viability, flow cytometry-based analysis of apoptosis using Annexin V-FITC/Propidium Iodide (PI) staining, and cell cycle analysis with PI. These assays are fundamental in the initial screening and characterization of novel chemical entities in drug discovery and development.

Introduction

This compound and its derivatives are a class of compounds with potential therapeutic applications.[1] A critical initial step in the preclinical evaluation of these compounds is the assessment of their cytotoxic effects on various cell lines.[2] This application note details standardized protocols for quantifying cytotoxicity, determining the mode of cell death (apoptosis vs. necrosis), and analyzing the impact on the cell cycle.

Data Presentation

Quantitative results from the following assays should be recorded and summarized for clear comparison.

Table 1: MTT Assay - IC50 Values (µM) of this compound Derivatives

Cell LineDerivative 1Derivative 2Derivative 3Doxorubicin (Positive Control)
HeLa
A549
MCF-7
HEK293

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Table 2: Apoptosis Analysis - Percentage of Apoptotic and Necrotic Cells

Treatment (Concentration)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Untreated)
Derivative X (IC50/2)
Derivative X (IC50)
Derivative X (2 x IC50)
Staurosporine (Positive Control)

Table 3: Cell Cycle Analysis - Percentage of Cells in Each Phase

Treatment (Concentration)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)
Derivative Y (IC50/2)
Derivative Y (IC50)
Derivative Y (2 x IC50)
Nocodazole (Positive Control)

Experimental Protocols

General Cell Culture
  • Cell Lines: Select appropriate human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) for cytotoxicity screening.

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Subculturing: Passage cells upon reaching 80-90% confluency.

Preparation of this compound Derivatives
  • Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-100 mM) of the this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Working Solutions: On the day of the experiment, dilute the stock solutions with a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture wells does not exceed a non-toxic level (typically <0.5%).

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the this compound derivatives. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound derivatives at the desired concentrations for the determined incubation period.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 5-15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour. Annexin V-FITC is typically detected in the FITC channel (Ex = 488 nm; Em = 530 nm), and PI is detected in the phycoerythrin channel.

Cell Cycle Analysis by PI Staining

This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat them with the this compound derivatives as described for the apoptosis assay.

  • Cell Harvesting: Collect the cells by trypsinization.

  • Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at 4°C for several weeks after fixation.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash them twice with PBS.

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for a short period.

  • PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 5-10 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 events. The PI fluorescence should be measured on a linear scale.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_outcome Outcome cell_culture Cell Culture (e.g., HeLa, A549) mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis Analysis) cell_culture->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle Analysis) cell_culture->cell_cycle_assay compound_prep Prepare this compound Derivative Solutions compound_prep->mtt_assay compound_prep->apoptosis_assay compound_prep->cell_cycle_assay ic50 IC50 Determination mtt_assay->ic50 flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry cell_phase Cell Cycle Phase Quantification cell_cycle_assay->cell_phase cytotoxicity_profile Cytotoxicity Profile ic50->cytotoxicity_profile mechanism Mechanism of Cell Death flow_cytometry->mechanism cell_phase->mechanism

Caption: Experimental workflow for in vitro cytotoxicity testing.

Apoptosis_Pathway compound This compound Derivative cell Cancer Cell compound->cell stress Cellular Stress cell->stress mitochondria Mitochondria stress->mitochondria caspase9 Caspase-9 (Initiator) mitochondria->caspase9 Cytochrome c release caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for 4-Hydroxybenzamide Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for characterizing the interaction between the small molecule 4-hydroxybenzamide and target proteins. The protocols outlined below cover several widely used biophysical techniques for determining binding affinity and kinetics.

Introduction to this compound

This compound is a chemical compound with the formula HOC₆H₄CONH₂. It is a derivative of benzoic acid and has been identified in various natural sources[1]. This compound and its derivatives are of interest in medicinal and pharmaceutical research due to their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties[2]. Understanding the binding of this compound to specific protein targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

Quantitative Data Summary

While specific binding affinity data for this compound with a wide range of proteins is not extensively available in the public domain, the following tables provide a template for presenting such data when obtained through the described experimental protocols. For illustrative purposes, data for the closely related compound, 4-hydroxybenzoic acid (4-HBA), is included where available.

Table 1: Equilibrium Dissociation Constants (Kd) for this compound and Analogs

CompoundTarget ProteinAssay MethodKd (μM)Reference
This compoundProtein Xe.g., SPRData Not Available-
This compoundProtein Ye.g., MSTData Not Available-
4-Hydroxybenzoic AcidHuman Serum AlbuminFluorescence QuenchingRefer to binding constants[3]

Table 2: Kinetic Parameters (kon, koff) for this compound

CompoundTarget ProteinAssay Methodkon (M-1s-1)koff (s-1)Reference
This compoundProtein Xe.g., SPRData Not AvailableData Not Available-
This compoundProtein Ye.g., SPRData Not AvailableData Not Available-

Experimental Protocols

The following are detailed protocols for commonly used protein binding assays that can be applied to study the interaction of this compound with a protein of interest.

Fluorescence Quenching Assay

This method is particularly useful if the target protein contains tryptophan residues, as their intrinsic fluorescence can be quenched upon ligand binding. The following protocol is adapted from a study on 4-hydroxybenzoic acid binding to Human Serum Albumin (HSA)[3].

Objective: To determine the binding affinity of this compound to a target protein by measuring the quenching of intrinsic tryptophan fluorescence.

Materials:

  • Target protein solution (e.g., 1 µM in PBS)

  • This compound stock solution (e.g., 10 mM in a compatible solvent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer with a thermostatically controlled cuvette holder

  • 1 cm path length quartz cuvettes

Protocol:

  • Set the excitation wavelength of the spectrofluorometer to 280 nm (or 295 nm for selective excitation of tryptophan) and the emission wavelength range to 300-400 nm.

  • Equilibrate 2 mL of the target protein solution in a quartz cuvette to the desired temperature (e.g., 25°C or 37°C).

  • Record the fluorescence emission spectrum of the protein solution alone (this will be F₀).

  • Make successive additions of small aliquots of the this compound stock solution to the protein solution in the cuvette.

  • After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence emission spectrum (F).

  • Correct the fluorescence intensity for the inner filter effect, especially if this compound absorbs at the excitation or emission wavelengths. This can be done by measuring the absorbance of this compound at the respective wavelengths and applying a correction formula.

  • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.

  • To determine the binding constant (Ka) and the number of binding sites (n), the data can be plotted using the double logarithm regression equation: log[(F₀-F)/F] = logKa + nlog[Q], where [Q] is the concentration of the quencher (this compound).

Microscale Thermophoresis (MST)

MST measures the motion of molecules in a microscopic temperature gradient, which changes upon ligand binding. This technique has low sample consumption and can be performed in complex biological liquids.

Objective: To quantify the binding affinity between this compound and a fluorescently labeled target protein.

Materials:

  • Fluorescently labeled target protein (e.g., via NHS-ester dye)

  • Unlabeled this compound

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • MST instrument and capillaries

Protocol:

  • Prepare a stock solution of the fluorescently labeled target protein in the assay buffer. The concentration should be in the low nanomolar range, depending on the fluorescent label and detector sensitivity.

  • Prepare a series of 16 dilutions of this compound in the assay buffer, starting from a high concentration (e.g., 1 mM) and performing 1:1 serial dilutions.

  • Mix each this compound dilution with an equal volume of the labeled target protein solution. This will result in a constant concentration of the labeled protein and varying concentrations of this compound.

  • Incubate the mixtures at room temperature for 10-20 minutes to allow the binding to reach equilibrium.

  • Load the samples into the MST capillaries.

  • Measure the thermophoretic movement of the labeled protein in the MST instrument.

  • The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the this compound concentration.

  • The data is then fitted to a binding curve to determine the equilibrium dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.

Objective: To determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd) for the binding of this compound to an immobilized target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Target protein for immobilization

  • This compound solution series in running buffer

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport limitations.

  • Prepare a series of concentrations of this compound in the running buffer. It is crucial to have a blank (running buffer only) and a range of concentrations that will span the expected Kd.

  • Inject the this compound solutions over the sensor surface at a constant flow rate. Each injection cycle consists of:

    • Association: Injecting the this compound solution to monitor binding.

    • Dissociation: Injecting running buffer to monitor the dissociation of the complex.

  • After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove any bound analyte.

  • The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

  • The corrected sensorgrams are then globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Visualizations

Experimental Workflow

G General Workflow for Protein Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_protein Prepare Target Protein Solution incubation Incubate Protein and Ligand prep_protein->incubation prep_ligand Prepare this compound Serial Dilutions prep_ligand->incubation measurement Measure Binding Signal (e.g., Fluorescence, Thermophoresis, SPR) incubation->measurement data_processing Process Raw Data (e.g., background subtraction, correction) measurement->data_processing curve_fitting Fit Data to Binding Model data_processing->curve_fitting kd_determination Determine Binding Parameters (Kd, kon, koff) curve_fitting->kd_determination G 4-HBA Signaling Pathway in S. sonnei (Example) cluster_synthesis Signal Synthesis cluster_regulation Transcriptional Regulation chorismate Chorismate ubiC UbiC Enzyme chorismate->ubiC hba 4-Hydroxybenzoic Acid (4-HBA) ubiC->hba aaeR AaeR Receptor Protein hba->aaeR binds hba_aaeR 4-HBA-AaeR Complex aaeR->hba_aaeR promoter Target Gene Promoter hba_aaeR->promoter activates target_genes Virulence & Biofilm Genes promoter->target_genes transcription

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydroxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 4-Hydroxybenzamide during synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Product Yield

Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, primarily incomplete reactions, side reactions, or loss of product during workup and purification. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction:

    • Insufficient reaction time or temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature. For the synthesis from methyl p-hydroxybenzoate and ammonia, temperatures between 100-120°C are often employed.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the point of completion.[1]

    • Improper stoichiometry: Verify the molar ratios of your reactants. A slight excess of the aminating agent (e.g., ammonia) might be necessary to drive the reaction to completion.

    • Poor quality of starting materials: Use reagents of high purity. Ensure that starting materials like methyl p-hydroxybenzoate have not hydrolyzed to p-hydroxybenzoic acid.

  • Side Reactions:

    • Hydrolysis of starting material: Methyl p-hydroxybenzoate can be susceptible to hydrolysis, especially under harsh basic or acidic conditions, to form p-hydroxybenzoic acid. This can be minimized by carefully controlling the pH and temperature.

    • Temperature control: Exothermic reactions may require cooling to prevent the formation of byproducts.[2]

  • Product Loss During Workup and Purification:

    • Suboptimal extraction: Ensure efficient extraction of this compound from the aqueous reaction mixture. The choice of an appropriate organic solvent and the number of extractions are critical.

    • Inefficient recrystallization: The selection of a suitable solvent for recrystallization is crucial to maximize crystal recovery.[2] Using an excessive volume of solvent will result in a significant portion of the product remaining in the mother liquor.

Issue 2: Presence of Impurities in the Final Product

Q2: My purified this compound shows the presence of impurities. What are the likely contaminants and how can I remove them?

A2: Common impurities in this compound synthesis include unreacted starting materials, byproducts from side reactions, and residual solvents.

  • Unreacted Starting Materials:

    • p-Hydroxybenzoic acid or methyl p-hydroxybenzoate: The presence of these indicates an incomplete reaction. To address this, you can try extending the reaction time, increasing the temperature, or using a slight excess of the aminating agent.[2] Purification via recrystallization can often separate the less polar starting materials from the more polar this compound product.

    • Removal: A wash with a dilute basic solution during the workup can help remove acidic impurities like p-hydroxybenzoic acid.

  • Side Products:

    • Hydrolysis product (p-Hydroxybenzoic acid): As mentioned, hydrolysis of the starting ester can be a significant side reaction. Careful control of reaction conditions is key to minimizing its formation.

    • Removal: Recrystallization is a highly effective method for removing most impurities. The choice of solvent is critical. Ethanol, acetone, or mixtures with water are often good starting points for benzamide derivatives.

  • Purification Troubleshooting:

    • Oily product that won't crystallize: This can occur if the solution is cooled too rapidly or is too concentrated. Try reheating the solution, adding a small amount of additional solvent, and allowing it to cool slowly. Seeding with a pure crystal of this compound can also induce crystallization.

    • Ineffective recrystallization: If a single-solvent recrystallization is not providing the desired purity, a two-solvent system (a good solvent and a poor solvent) can be employed. For example, dissolving the crude product in a minimal amount of hot ethanol and then adding water dropwise until the solution becomes cloudy can be an effective strategy.

Frequently Asked Questions (FAQs)

Q3: What are the most common synthesis methods for this compound?

A3: The most frequently employed methods for synthesizing this compound include:

  • Ammonolysis of Methyl p-Hydroxybenzoate: This involves reacting methyl p-hydroxybenzoate with concentrated ammonia, typically under elevated temperature and pressure.

  • Reaction of p-Hydroxybenzoic Acid with a Carbamate: This method utilizes the reaction of p-hydroxybenzoic acid with a carbamate, such as methyl carbamate, often in the presence of a catalyst like triethylenediamine, at high temperatures.

Q4: What are the key parameters to control for optimizing the synthesis of this compound from methyl p-hydroxybenzoate and ammonia?

A4: To optimize this reaction for high yield and purity, consider the following parameters:

  • Temperature: The reaction is typically carried out at temperatures ranging from 100°C to 160°C. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.

  • Pressure: The reaction is often conducted in a sealed reactor (autoclave) to maintain the pressure generated by heating the aqueous ammonia solution.

  • Concentration of Ammonia: Using concentrated aqueous ammonia (25-28%) is common.

  • Reaction Time: The reaction time can vary from a few hours to several hours, depending on the temperature and scale. Monitoring the reaction by TLC is recommended to determine the optimal time.

Q5: Which analytical techniques are suitable for assessing the purity of this compound?

A5: The purity of this compound can be effectively determined using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, often with a C18 column, is a precise way to quantify the purity and identify impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and getting a qualitative assessment of purity.

  • Melting Point: A sharp melting point close to the literature value (161-162 °C) is a good indicator of high purity.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure of the final product and help identify any impurities.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Starting Material(s)Reagents & ConditionsYield (%)Purity (%)Reference
Methyl p-hydroxybenzoate28% Concentrated Ammonia, 100-120°C95.0 - 98.096.3 - 99.1 (HPLC)
p-Hydroxybenzoic AcidMethyl carbamate, triethylenediamine, 130-180°C98.799.5 (Liquid Phase Detection)
Methyl p-hydroxybenzoate25-28% Concentrated Ammonia, 100°C, 5h67Not specified
Methyl p-hydroxybenzoate25-28% Concentrated Ammonia, 160°C, 2h47Not specified

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl p-Hydroxybenzoate and Ammonia

  • Materials:

    • Methyl p-hydroxybenzoate

    • Concentrated aqueous ammonia (28%)

    • Reaction vessel (autoclave or sealed pressure vessel)

    • Rotary evaporator

    • Filtration apparatus (e.g., Büchner funnel)

  • Procedure:

    • In a reaction vessel, combine methyl p-hydroxybenzoate and concentrated ammonia water. A typical ratio is 8.6g of methyl p-hydroxybenzoate to 150mL of concentrated ammonia water.

    • Seal the reaction vessel and heat the mixture to 100-120°C with stirring.

    • Maintain this temperature and continue stirring for the specified reaction time. Monitor the reaction's completion using TLC.

    • After the reaction is complete, cool the vessel to room temperature.

    • Concentrate the reaction mixture using a rotary evaporator to approximately 1.5 to 3 times the initial volume of the starting materials.

    • Cool the concentrated solution to induce crystallization.

    • Collect the white solid product by suction filtration and dry it to obtain this compound.

Protocol 2: Purification of this compound by Recrystallization

  • Materials:

    • Crude this compound

    • Recrystallization solvent (e.g., ethanol, water, or a mixture)

    • Erlenmeyer flask

    • Heating source (e.g., hot plate)

    • Filtration apparatus

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture to the boiling point of the solvent with stirring until the solid completely dissolves. If necessary, add more hot solvent dropwise to achieve complete dissolution.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form.

    • To maximize the yield, place the flask in an ice bath for about 30 minutes.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow start Start synthesis Synthesis of this compound (e.g., Ammonolysis of Methyl p-Hydroxybenzoate) start->synthesis monitoring Reaction Monitoring (TLC) synthesis->monitoring monitoring->synthesis Incomplete workup Workup (Concentration, Cooling) monitoring->workup Complete isolation Isolation of Crude Product (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification analysis Purity & Identity Analysis (HPLC, MP, NMR) purification->analysis product Pure this compound analysis->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_impurities Analyze Impurities (NMR/HPLC) check_reaction->check_impurities Yes increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp check_stoichiometry Check Stoichiometry incomplete->check_stoichiometry starting_material Unreacted Starting Material check_impurities->starting_material side_product Side Product (e.g., Hydrolysis) check_impurities->side_product optimize_purification Optimize Purification (Recrystallization Solvent) starting_material->optimize_purification optimize_conditions Optimize Reaction Conditions (Temp, pH) side_product->optimize_conditions

Caption: Troubleshooting logic for low yield and purity in this compound synthesis.

References

Technical Support Center: 4-Hydroxybenzamide Recrystallization and Crystal Growth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization and crystal growth of 4-hydroxybenzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Issue 1: this compound Fails to Dissolve in the Hot Solvent.

  • Question: I've added the calculated amount of hot solvent, but my this compound is not dissolving. What should I do?

  • Answer: This issue can arise from a few factors. First, ensure the solvent is at or near its boiling point to maximize the solubility of this compound. If the solid still doesn't dissolve, you can cautiously add more hot solvent in small increments until dissolution is achieved. However, be mindful that using an excessive amount of solvent will lead to a lower yield. If a significant amount of solid remains undissolved even with additional solvent, it may be an insoluble impurity that can be removed by hot filtration.

Issue 2: No Crystal Formation Upon Cooling.

  • Question: My this compound dissolved completely in the hot solvent, but no crystals have formed even after the solution has cooled to room temperature. Why is this happening and how can I induce crystallization?

  • Answer: The absence of crystal formation is often due to either the use of too much solvent, resulting in a solution that is not supersaturated upon cooling, or the solution being in a metastable supersaturated state. To address this, you can try the following methods to induce crystallization:

    • Seeding: Add a small, pure crystal of this compound to the solution. This "seed" crystal will provide a nucleation site for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.

    • Reducing Solvent Volume: If the solution is not sufficiently concentrated, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2]

    • Further Cooling: Place the flask in an ice bath to further decrease the solubility of the this compound.[3]

Issue 3: The Product "Oils Out" Instead of Crystallizing.

  • Question: Upon cooling, my this compound is separating as an oily liquid instead of forming solid crystals. What causes this and how can I fix it?

  • Answer: "Oiling out" typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is highly concentrated with impurities, which can depress the melting point of the compound. To resolve this, you can try the following:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool slowly.

    • Change the Solvent: Select a solvent with a lower boiling point.

    • Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange themselves into a crystal lattice.

Issue 4: The Recrystallized Crystals are Very Small or Needle-like.

  • Question: I managed to get crystals, but they are very fine needles or a powder. How can I grow larger crystals?

  • Answer: The formation of small or needle-like crystals is often a result of rapid cooling, which leads to rapid nucleation and limited time for crystal growth. To obtain larger crystals, a slower cooling rate is essential.[1] Allow the hot solution to cool slowly and undisturbed at room temperature. You can insulate the flask to further slow down the cooling process.

Issue 5: Low Yield of Recrystallized this compound.

  • Question: After filtration, the yield of my purified this compound is very low. What could have gone wrong?

  • Answer: A low yield can be attributed to several factors throughout the recrystallization process:

    • Using too much solvent: This is a common cause of low recovery, as a significant portion of the product will remain in the mother liquor.[1]

    • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost on the filter paper.

    • Incomplete transfer of crystals: Ensure all crystals are transferred from the flask to the filter by rinsing the flask with a small amount of the cold mother liquor.

    • Washing with a warm or inappropriate solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Issue 6: The Final Product is Still Colored or Appears Impure.

  • Question: My recrystallized this compound still has a colored tint. How can I remove colored impurities?

  • Answer: If colored impurities are present, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. For amides like this compound, polar solvents such as ethanol, acetone, or acetonitrile can be good starting points. A mixed solvent system, such as ethanol-water, can also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.

Q2: How do I perform a hot filtration correctly?

A2: To prevent premature crystallization during hot filtration, it is crucial to keep the solution, funnel, and receiving flask hot. Use a stemless or short-stemmed funnel to minimize the surface area for cooling. Preheating the filtration apparatus (funnel and filter paper) with hot solvent before pouring your solution can also help.

Q3: What is the purpose of washing the crystals after filtration?

A3: Washing the crystals with a small amount of fresh, ice-cold solvent removes any remaining mother liquor that may contain dissolved impurities. This ensures that these impurities do not precipitate on the surface of your pure crystals as they dry.

Q4: How can I improve the purity of my this compound if a single recrystallization is not sufficient?

A4: If the purity is not satisfactory after one recrystallization, a second recrystallization can be performed. Ensure that the crystals from the first recrystallization are completely dry before proceeding with the second.

Data Presentation

Table 1: Solubility Characteristics of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Boiling PointNotes
WaterSparingly solubleModerately solubleA good solvent for recrystallization, often in a mixture with a more soluble solvent like ethanol.
EthanolModerately solubleVery solubleA commonly used and effective solvent for the recrystallization of phenolic amides.
MethanolModerately solubleVery solubleSimilar to ethanol, can be a suitable recrystallization solvent.
AcetoneSolubleVery solubleMay be too good of a solvent, potentially leading to lower yields unless used in a mixed solvent system.
Ethyl AcetateSparingly solubleModerately solubleCan be a good candidate for recrystallization.
HexaneInsolubleInsolubleCan be used as an anti-solvent in a mixed solvent system with a more polar solvent.

Note: This table provides a qualitative summary based on general principles for phenolic amides. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent for your specific sample of this compound.

Experimental Protocols

Single-Solvent Recrystallization of this compound (Using Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip.

  • Heating: Gently heat the mixture to the boiling point of the ethanol while stirring or swirling to promote dissolution.

  • Saturation: Add more hot ethanol in small portions until the this compound completely dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should commence.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Mandatory Visualization

Troubleshooting_Recrystallization start Start Recrystallization (Dissolve this compound in hot solvent) cool Cool the Solution start->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out No check_purity Check Crystal Purity & Yield crystals_form->check_purity Yes induce_crystallization Induce Crystallization: - Add seed crystal - Scratch flask - Reduce solvent volume oiling_out->induce_crystallization No troubleshoot_oiling Troubleshoot Oiling Out: - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->troubleshoot_oiling Yes induce_crystallization->cool troubleshoot_oiling->cool Crystal_Growth_Optimization initial_crystals Initial Crystal Formation morphology Desired Crystal Morphology? initial_crystals->morphology yield Acceptable Yield? morphology->yield Yes slow_cooling Slow Down Cooling Rate: - Insulate flask - Allow to cool at room temp. morphology->slow_cooling No (too small/needles) final_product Final Pure Product yield->final_product Yes optimize_solvent Optimize Solvent Volume: - Use minimum hot solvent yield->optimize_solvent No (too low) slow_cooling->initial_crystals optimize_solvent->initial_crystals

References

Technical Support Center: Resolving Solubility Issues of 4-Hydroxybenzamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the aqueous solubility of 4-Hydroxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a chemical compound with the formula HOC₆H₄CONH₂.[1][2] It is a derivative of benzoic acid and contains both a hydroxyl and an amide functional group. Its low solubility in water can pose significant challenges in various experimental and pharmaceutical applications, impacting everything from reaction kinetics in aqueous media to bioavailability in drug formulations.[3]

Q2: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₇NO₂[1]
Molecular Weight137.14 g/mol [1]
Melting Point161-162 °C
pKa~8.6
AppearanceWhite to off-white crystalline powder
Water SolubilityLow/Sparingly soluble
Organic Solvent SolubilitySoluble in ethanol, DMSO, and other organic solvents.

Q3: How does pH affect the solubility of this compound?

As a weakly acidic compound with a pKa of approximately 8.6, the solubility of this compound is pH-dependent. At pH values below its pKa, it exists predominantly in its neutral, less soluble form. As the pH of the aqueous solution approaches and exceeds the pKa, the hydroxyl group can deprotonate, forming the more soluble phenolate salt. Therefore, increasing the pH of the solution is a primary strategy to enhance its solubility.

Troubleshooting Guides

This section provides structured guidance for overcoming common issues encountered when dissolving this compound in aqueous solutions.

Issue 1: this compound does not dissolve in water or buffer at the desired concentration.

Logical Workflow for Troubleshooting:

start Start: Undissolved This compound check_conc Is the concentration realistically achievable in water? start->check_conc ph_adjust Adjust pH to > pKa (e.g., pH 9-10) using a suitable base (e.g., NaOH). check_conc->ph_adjust Yes fail Re-evaluate experimental requirements or consider alternative formulation. check_conc->fail No heat_sonicate Apply gentle heating (e.g., 40-50°C) and/or sonication. ph_adjust->heat_sonicate Still undissolved success Success: this compound dissolved ph_adjust->success Dissolved co_solvent Introduce a water-miscible co-solvent (e.g., ethanol, PEG 400). heat_sonicate->co_solvent Still undissolved heat_sonicate->success Dissolved complexation Consider cyclodextrin complexation. co_solvent->complexation Still undissolved co_solvent->success Dissolved complexation->success Dissolved complexation->fail Still undissolved

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Steps:

  • Verify Concentration: Confirm that the target concentration is not excessively high for an aqueous system.

  • pH Adjustment:

    • Rationale: Increasing the pH above the pKa of ~8.6 will convert the neutral molecule to its more soluble anionic form.

    • Protocol: Prepare your aqueous buffer. Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter until the desired pH (e.g., 9-10) is reached. Then, add the this compound and stir.

  • Heating and Sonication:

    • Rationale: Providing energy can help overcome the lattice energy of the crystalline solid, facilitating dissolution.

    • Protocol: While stirring, gently heat the solution in a water bath to a temperature that will not degrade the compound (e.g., 40-50°C). Sonication can also be applied to break up solid aggregates.

  • Co-solvency:

    • Rationale: Adding a water-miscible organic solvent can reduce the overall polarity of the solvent system, making it more favorable for dissolving a partially hydrophobic molecule.

    • Protocol: Start by adding a small percentage of a co-solvent like ethanol, propylene glycol, or PEG 400 (e.g., 5-10% v/v) to the aqueous solution before adding the this compound. The optimal co-solvent concentration will need to be determined experimentally.

  • Complexation with Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.

    • Protocol: Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD). Add the this compound to this solution and stir for an extended period (e.g., 24-48 hours) to allow for complex formation.

Issue 2: The compound dissolves initially but then precipitates out of solution.

Possible Causes and Solutions:

  • Supersaturation: The initial dissolution may have created a supersaturated solution that is thermodynamically unstable.

    • Solution: Re-evaluate the concentration. It may be necessary to work at a lower concentration or to use one of the solubility enhancement techniques mentioned above to increase the equilibrium solubility.

  • Temperature Change: If the solution was heated to aid dissolution, it may precipitate upon cooling to room temperature.

    • Solution: Maintain the elevated temperature during the experiment if possible, or determine the solubility at the working temperature.

  • pH Shift: The addition of other components to the solution may have altered the pH, causing the this compound to fall out of solution.

    • Solution: Monitor the pH of the final solution and adjust as necessary to maintain a pH above the pKa.

  • Solvent Evaporation: Over time, evaporation of the solvent can increase the concentration of the solute, leading to precipitation.

    • Solution: Keep containers well-sealed, especially during long-term experiments.

Logical Diagram for Preventing Precipitation:

start Initial Clear Solution of This compound check_supersaturation Is the solution supersaturated? start->check_supersaturation maintain_conditions Maintain stable conditions: - Constant Temperature - Sealed Container - Stable pH check_supersaturation->maintain_conditions No precipitation Precipitation Occurs check_supersaturation->precipitation Yes stable_solution Stable Solution maintain_conditions->stable_solution add_stabilizer Consider adding a precipitation inhibitor (e.g., HPMC, PVP). add_stabilizer->stable_solution precipitation->add_stabilizer

Caption: Decision process for preventing precipitation of this compound.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the intrinsic aqueous solubility of this compound at a specific pH and temperature.

  • Preparation of Buffer: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate buffer).

  • Addition of Excess Compound: Add an excess amount of this compound to a known volume of the buffer in a sealed, screw-cap vial. The solid should be in excess to ensure that a saturated solution is formed.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the appropriate mobile phase for the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol outlines a systematic approach to improving the solubility of this compound using a co-solvent.

  • Co-solvent Selection: Choose a pharmaceutically acceptable, water-miscible organic solvent in which this compound has good solubility (e.g., ethanol, propylene glycol, PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water (or buffer) mixtures at different volume ratios (e.g., 5:95, 10:90, 20:80, 50:50 v/v).

  • Solubility Determination: For each co-solvent mixture, determine the equilibrium solubility of this compound using the shake-flask method described in Protocol 1.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal ratio for your application.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This method prepares a solid inclusion complex that can be later dissolved in water to achieve a higher concentration.

  • Molar Ratio Selection: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1).

  • Mixing: Accurately weigh the this compound and the chosen cyclodextrin (e.g., HP-β-CD) and mix them in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1) to the powder mixture to form a thick paste. Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sizing: Pulverize the dried mass and pass it through a fine-mesh sieve to obtain a uniform powder of the inclusion complex.

  • Solubility Testing: The solubility of the resulting powder in aqueous media can then be determined and compared to that of the pure this compound.

Data Summary

The following table summarizes the expected solubility behavior of this compound in different solvent systems. Note: Specific quantitative values for this compound are not widely available in the literature; therefore, this table provides a qualitative and comparative summary based on its known physicochemical properties and the behavior of similar compounds.

Solvent SystemExpected SolubilityRationale
Deionized Water (pH ~7)Very LowPredominantly in the neutral, poorly soluble form.
Aqueous Buffer (pH < 7)Very LowRemains in the neutral, poorly soluble form.
Aqueous Buffer (pH > 9)IncreasedDeprotonation of the phenolic hydroxyl group forms a more soluble salt.
Water + Ethanol (20% v/v)Moderate IncreaseThe co-solvent reduces the polarity of the aqueous phase.
Water + PEG 400 (20% v/v)Moderate to High IncreasePEG 400 is an effective co-solvent for increasing the solubility of hydrophobic compounds.
Aqueous HP-β-CD SolutionSignificant IncreaseFormation of a water-soluble inclusion complex.
DMSOHighA polar aprotic solvent that is effective at dissolving this compound.

References

Interpreting unexpected peaks in the 1H NMR spectrum of 4-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the 1H NMR spectrum of 4-Hydroxybenzamide.

Troubleshooting Guide: Unexpected Peaks in 1H NMR

Unexpected signals in the 1H NMR spectrum of this compound can arise from various sources, including impurities from synthesis, degradation of the sample, or experimental conditions. This guide will help you identify the source of these extraneous peaks.

Step 1: Verify the Expected Spectrum

First, ensure you have a clear understanding of the expected 1H NMR spectrum of pure this compound. The chemical shifts can vary depending on the solvent used.

Expected 1H NMR Peaks for this compound

ProtonsMultiplicityChemical Shift (δ) in DMSO-d₆ (ppm)[1]Chemical Shift (δ) in D₂O (ppm)[1]Notes
Aromatic (ortho to -CONH₂)Doublet~7.77~7.73Two equivalent protons.
Aromatic (ortho to -OH)Doublet~6.81~6.95Two equivalent protons.
Amide (-NH₂)Broad Singlet~7.12 and ~7.76 (two distinct peaks)Not observedExchangeable with D₂O. Chemical shift is highly variable.
Phenolic (-OH)Broad Singlet~10.0Not observedExchangeable with D₂O. Chemical shift is highly variable.

dot graph "expected_spectrum" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"this compound" [pos="0,2!"]; "Aromatic (ortho to -CONH2)" [pos="-3,0!"]; "Aromatic (ortho to -OH)" [pos="3,0!"]; "Amide (-NH2)" [pos="-1.5,-2!"]; "Phenolic (-OH)" [pos="1.5,-2!"];

"this compound" -> "Aromatic (ortho to -CONH2)" [label="~7.7 ppm"]; "this compound" -> "Aromatic (ortho to -OH)" [label="~6.8-7.0 ppm"]; "this compound" -> "Amide (-NH2)" [label="variable"]; "this compound" -> "Phenolic (-OH)" [label="variable"]; } caption: Expected 1H NMR signals for this compound.

Step 2: Analyze the Unexpected Peaks

Once you have confirmed the expected peaks, you can start to analyze the unexpected signals. Consider the following possibilities:

  • Impurities from Synthesis: The most common synthetic route to this compound is the amidation of 4-hydroxybenzoic acid. Incomplete reaction or side reactions can lead to impurities.

  • Degradation Products: this compound can degrade over time, especially when exposed to acidic or basic conditions, light, or oxidizing agents.

  • Solvent and Concentration Effects: The chemical shifts of exchangeable protons (-OH and -NH₂) are highly sensitive to the solvent, concentration, and temperature.

Troubleshooting Workflow

troubleshooting_workflow cluster_start Start cluster_analysis Analysis cluster_identification Identification cluster_confirmation Confirmation start Unexpected Peaks Observed analyze_peaks Analyze Chemical Shift, Multiplicity, and Integration start->analyze_peaks compare_to_known Compare with Known Impurities/Degradation Products analyze_peaks->compare_to_known impurity Probable Impurity compare_to_known->impurity degradation Probable Degradation Product compare_to_known->degradation solvent_effect Solvent/Concentration Effect compare_to_known->solvent_effect spike_sample Spike Sample with Suspected Compound impurity->spike_sample d2o_exchange Perform D2O Exchange degradation->d2o_exchange change_solvent Run Spectrum in a Different Solvent solvent_effect->change_solvent

Frequently Asked Questions (FAQs)

Q1: I see broad singlets in my spectrum that I can't assign. What could they be?

A1: Broad singlets in the 1H NMR spectrum of this compound are often due to the exchangeable protons of the hydroxyl (-OH) and amide (-NH₂) groups. Their chemical shifts are highly dependent on solvent, concentration, and temperature. To confirm if a broad peak is from an exchangeable proton, you can perform a D₂O exchange experiment.

Q2: I have peaks in the aromatic region that don't correspond to this compound. What are the likely impurities?

A2: The most common impurity is the starting material, 4-hydroxybenzoic acid, from an incomplete reaction. Another possibility is the presence of related isomers if the starting material was not pure.

1H NMR Data for Potential Impurities and Degradation Products

CompoundProtonsMultiplicityChemical Shift (δ) in DMSO-d₆ (ppm)Notes
4-Hydroxybenzoic Acid Aromatic (ortho to -COOH)Doublet~7.80[2]Unreacted starting material.
Aromatic (ortho to -OH)Doublet~6.84[2]
Carboxylic Acid (-COOH)Broad Singlet~12.4[2]Exchangeable with D₂O.
Phenolic (-OH)Broad Singlet~10.2Exchangeable with D₂O.
4-Hydroxybenzaldehyde Aldehyde (-CHO)Singlet~9.79Potential oxidation product.
Aromatic (ortho to -CHO)Doublet~7.77
Aromatic (ortho to -OH)Doublet~6.94
Phenolic (-OH)Broad Singlet~10.23Exchangeable with D₂O.
4-(tert-butoxycarbonyl)oxybenzamide Aromatic (ortho to -CONH₂)Multiplet~7.66Incompletely deprotected intermediate.
Aromatic (ortho to -O-Boc)Multiplet~7.36
tert-Butyl (-C(CH₃)₃)Singlet~1.46
Amide (-NH₂)Broad Singlet~5.90

Q3: My aromatic signals are shifted and the splitting pattern is distorted. What could be the cause?

A3: This could be due to a change in the electronic environment of the aromatic ring, possibly from the formation of a salt if the sample is acidic or basic. It could also be due to strong hydrogen bonding at high concentrations, which can affect the chemical shifts of nearby protons. Running the sample at a lower concentration or in a different solvent may help to resolve these signals.

Q4: How can I confirm the identity of an unknown peak?

A4: The most definitive way to identify an impurity is to "spike" your NMR sample with a small amount of the suspected compound. If the peak increases in intensity, it confirms the identity of the impurity.

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of -OH and -NH Protons

Objective: To confirm the presence of exchangeable hydroxyl (-OH) and amide (-NH₂) protons.

Methodology:

  • Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire a standard 1H NMR spectrum.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix the contents.

  • Acquire a second 1H NMR spectrum.

  • Analysis: The peaks corresponding to the -OH and -NH₂ protons will either disappear or significantly decrease in intensity in the second spectrum due to the exchange of protons with deuterium.

D₂O Exchange Workflow

d2o_exchange start Acquire 1H NMR Spectrum add_d2o Add D2O to Sample start->add_d2o acquire_second_spectrum Acquire Second 1H NMR Spectrum add_d2o->acquire_second_spectrum analyze Compare Spectra acquire_second_spectrum->analyze result Disappearance of -OH and -NH2 Peaks analyze->result

Protocol 2: Sample Spiking for Impurity Confirmation

Objective: To confirm the identity of a suspected impurity.

Methodology:

  • Prepare a solution of your this compound sample in a deuterated solvent and acquire a 1H NMR spectrum.

  • Prepare a standard solution of the suspected impurity (e.g., 4-hydroxybenzoic acid) in the same deuterated solvent.

  • Add a small aliquot of the standard impurity solution to your NMR sample.

  • Acquire another 1H NMR spectrum.

  • Analysis: If the intensity of the unexpected peak increases after adding the standard, it confirms the identity of the impurity.

Logical Relationship of Troubleshooting Steps

logical_relationship problem Unexpected Peaks in 1H NMR hypothesis Formulate Hypothesis (Impurity, Degradation, Solvent Effect) problem->hypothesis experiment Design Confirmatory Experiment (D2O Exchange, Spiking, Solvent Change) hypothesis->experiment conclusion Identify Source of Unexpected Peaks experiment->conclusion

References

Technical Support Center: 4-Hydroxybenzamide Stability Testing and Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Hydroxybenzamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the stability testing and degradation product analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of the amide bond. This reaction yields 4-hydroxybenzoic acid as the main degradation product. Further degradation of 4-hydroxybenzoic acid can occur under more strenuous conditions.

Q2: What are the potential secondary degradation products of this compound?

A2: Following the initial hydrolysis to 4-hydroxybenzoic acid, secondary degradation can occur through two main routes:

  • Decarboxylation: Under thermal stress, 4-hydroxybenzoic acid can lose a molecule of carbon dioxide to form phenol.

  • Oxidation: In the presence of oxidizing agents, the aromatic ring of 4-hydroxybenzoic acid can be further hydroxylated to form catecholic derivatives.

Q3: What are the typical forced degradation conditions for this compound?

A3: Forced degradation studies for this compound should be conducted under the stress conditions recommended by the International Council for Harmonisation (ICH) guidelines. These typically include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 105°C

  • Photodegradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][2][3][4][5]

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method must be able to separate this compound from its degradation products and any process-related impurities. A good starting point is a reversed-phase method using a C18 column. The mobile phase can be a gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol. The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Troubleshooting Guides

This section addresses common issues encountered during the stability testing and analysis of this compound.

Problem Possible Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are not harsh enough.1. Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent). 2. Increase the temperature of the stress condition. 3. Extend the duration of the stress study.
Complete degradation of this compound. Stress conditions are too harsh.1. Decrease the concentration of the stressor. 2. Lower the temperature of the stress condition. 3. Reduce the duration of the stress study.
Poor peak shape for this compound or its degradation products in HPLC. Inappropriate mobile phase pH. Secondary interactions with the stationary phase. Column overload.1. Adjust the mobile phase pH. For acidic analytes like 4-hydroxybenzoic acid, a lower pH (around 2.5-3.5) is often beneficial. 2. Use a mobile phase modifier (e.g., triethylamine) to reduce peak tailing. 3. Reduce the sample concentration or injection volume.
Co-elution of degradation products with the main peak or with each other. The HPLC method lacks sufficient resolution.1. Optimize the mobile phase gradient to improve separation. 2. Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). 3. Adjust the mobile phase pH to alter the retention times of ionizable analytes.
Mass imbalance in the stability study. Some degradation products are not being detected by the UV detector. Volatile degradation products are formed. Degradation products are strongly retained on the column.1. Use a photodiode array (PDA) detector to check for peaks at different wavelengths. 2. Use a mass spectrometer (MS) detector to identify non-chromophoric or volatile compounds. 3. Modify the HPLC method to ensure all components are eluted from the column.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl and heat at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder of this compound to a temperature of 105°C in a hot air oven for 48 hours.

    • Photodegradation: Expose the solid powder and a 1 mg/mL solution of this compound to UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method for the quantitative determination of this compound in the presence of its degradation products.

Chromatographic Conditions (A Starting Point):

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, including an assessment of specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Visualizations

Degradation_Pathway This compound This compound 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid This compound->4-Hydroxybenzoic Acid Hydrolysis (Acid/Base) Phenol Phenol 4-Hydroxybenzoic Acid->Phenol Thermal (Decarboxylation) Hydroxylated Derivatives Hydroxylated Derivatives 4-Hydroxybenzoic Acid->Hydroxylated Derivatives Oxidation

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis Acid Hydrolysis Acid Hydrolysis HPLC Method Development HPLC Method Development Acid Hydrolysis->HPLC Method Development Alkaline Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis->HPLC Method Development Oxidation Oxidation Oxidation->HPLC Method Development Thermal Thermal Thermal->HPLC Method Development Photolysis Photolysis Photolysis->HPLC Method Development Method Validation Method Validation HPLC Method Development->Method Validation Degradation Product Identification (LC-MS) Degradation Product Identification (LC-MS) Method Validation->Degradation Product Identification (LC-MS) This compound This compound This compound->Acid Hydrolysis This compound->Alkaline Hydrolysis This compound->Oxidation This compound->Thermal This compound->Photolysis

Caption: Workflow for stability testing and analysis.

Troubleshooting_Logic Poor Peak Shape Poor Peak Shape Inappropriate pH Inappropriate pH Poor Peak Shape->Inappropriate pH Column Overload Column Overload Poor Peak Shape->Column Overload Secondary Interactions Secondary Interactions Poor Peak Shape->Secondary Interactions Adjust Mobile Phase pH Adjust Mobile Phase pH Inappropriate pH->Adjust Mobile Phase pH Reduce Sample Concentration Reduce Sample Concentration Column Overload->Reduce Sample Concentration Use Mobile Phase Modifier Use Mobile Phase Modifier Secondary Interactions->Use Mobile Phase Modifier

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Technical Support Center: Scaling Up 4-Hydroxybenzamide Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Hydroxybenzamide. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this compound production from laboratory to pilot and industrial scales. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scaling up?

A1: Two primary routes are commonly considered for the large-scale synthesis of this compound:

  • Amidation of p-Hydroxybenzoic Acid Derivatives: This is a widely used method, often starting from p-hydroxybenzoic acid or its esters (e.g., methyl p-hydroxybenzoate). The reaction of methyl p-hydroxybenzoate with concentrated ammonia in a reaction kettle at elevated temperatures (100-120°C) has been reported for industrial production.[1] Another approach involves the direct reaction of p-hydroxybenzoic acid with methyl carbamate in the presence of a catalyst like triethylenediamine at high temperatures (130-180°C), which has shown high yields and purity.[2]

  • Biocatalytic Production: A more recent and sustainable approach involves the use of metabolically engineered microorganisms, such as Corynebacterium glutamicum, to produce this compound from renewable feedstocks. This method is still under development for large-scale applications but offers a green alternative to traditional chemical synthesis.

Q2: What are the primary challenges when scaling up this compound synthesis?

A2: Scaling up the synthesis of this compound presents several challenges:

  • Heat Management: The amidation reaction can be exothermic. Inadequate heat dissipation in large reactors can lead to temperature gradients, increased byproduct formation, and potential safety hazards.

  • Mass Transfer limitations: Ensuring efficient mixing of reactants, especially in heterogeneous reaction mixtures, becomes more difficult at a larger scale. This can lead to incomplete reactions and lower yields.

  • Impurity Profile Changes: The types and quantities of impurities may differ between lab and industrial scale production. New impurities can emerge due to longer reaction times, higher temperatures in localized hot spots, or interactions with the materials of the larger reactor.

  • Product Isolation and Purification: Crystallization and filtration processes that are straightforward in the lab can be challenging to replicate at scale. Achieving consistent crystal size distribution and purity requires careful control of cooling rates, agitation, and solvent selection.

  • Raw Material Quality and Handling: The quality of starting materials can have a more significant impact on the outcome of large-scale reactions. Handling large quantities of reagents like concentrated ammonia also requires specialized equipment and safety protocols.

Q3: How does the choice of starting material (p-hydroxybenzoic acid vs. its ester) impact the scale-up process?

A3: The choice of starting material has significant implications for the scale-up process. Using an ester of p-hydroxybenzoic acid, such as methyl p-hydroxybenzoate, can be advantageous as it avoids the acid-base reaction between the phenolic hydroxyl group and the amine, which can complicate the reaction. The direct amidation of p-hydroxybenzoic acid requires higher temperatures and a catalyst to proceed efficiently.[2][3] However, starting from the acid may be more cost-effective if it is readily available. The choice will depend on a thorough techno-economic analysis of your specific process.

Q4: What are the key parameters to monitor during the scale-up of the crystallization of this compound?

A4: For a successful and reproducible crystallization at scale, the following parameters are crucial:

  • Supersaturation: This is the driving force for crystallization and needs to be carefully controlled to influence crystal size and purity.

  • Cooling Rate: A slow and controlled cooling rate is generally preferred to promote the growth of larger, more uniform crystals and minimize the inclusion of impurities.

  • Agitation: The stirring speed and impeller design affect the suspension of crystals, heat transfer, and can influence secondary nucleation and crystal breakage.

  • Seeding: Introducing seed crystals at a specific temperature and supersaturation level can help control the final crystal size distribution and prevent spontaneous, uncontrolled nucleation.

  • Solvent Composition: The choice of solvent and the presence of any anti-solvents will determine the solubility curve and the operational window for crystallization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound production.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Poor mixing or insufficient reaction time at a larger scale.- Optimize the agitation speed and impeller design to ensure homogeneity.- Increase the reaction time and monitor the reaction progress using in-process controls (e.g., HPLC).
Byproduct Formation: Localized hotspots due to poor heat transfer can lead to degradation or side reactions.- Improve the reactor's heat transfer efficiency (e.g., by using a jacketed reactor with a suitable heat transfer fluid).- Consider a semi-batch process where one reactant is added gradually to control the reaction rate and exotherm.
Product Loss During Workup: Inefficient extraction or filtration on a large scale.- Optimize the solvent volumes and number of extractions for the larger scale.- Select appropriate filter media and ensure efficient cake washing to minimize product loss.
High Impurity Levels Unreacted Starting Materials: Due to poor mass transfer or insufficient stoichiometry.- Ensure accurate dosing of reactants and consider a slight excess of the amine if it is volatile.- Improve mixing to enhance reactant contact.
Formation of Diacylation Products: Reaction of the product with the activated carboxylic acid derivative.- Control the stoichiometry of the reactants carefully.- Add the activating agent or the more reactive component in a controlled manner.
Thermal Degradation Products: Formation at elevated temperatures.- Maintain strict temperature control and avoid localized overheating.- Consider running the reaction at a lower temperature for a longer duration.
Poor Product Quality (e.g., color, crystal form) Inefficient Purification: Inadequate removal of colored impurities during crystallization or washing.- Perform a carbon treatment of the solution before crystallization to remove colored impurities.- Optimize the recrystallization solvent system and washing procedure.
Polymorphism: Different crystal forms may appear at different scales or under different crystallization conditions.- Characterize the desired polymorph and develop a crystallization protocol that consistently produces it (e.g., through controlled cooling and seeding).
Difficult Filtration Small Particle Size: Rapid precipitation or uncontrolled nucleation leading to fine particles that clog the filter.- Optimize the crystallization process to grow larger crystals (slower cooling, controlled supersaturation, seeding).- Consider using a filter aid, but be mindful of potential product contamination.

Data Presentation

Table 1: Comparison of Laboratory-Scale Synthesis Methods for this compound
Method Starting Material Reagents/Catalyst Temperature (°C) Time (h) Yield (%) Purity (%) Reference
Amidation of EsterMethyl p-hydroxybenzoate28% Concentrated Ammonia100-120Reaction completion by TLC95.0-98.096.3-99.0[1]
Amidation of Acidp-Hydroxybenzoic AcidMethyl carbamate, Triethylenediamine130-1804.598.799.5

Note: The data presented is based on laboratory-scale experiments. Yields and purities may vary during scale-up.

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl p-Hydroxybenzoate (Lab-Scale)

This protocol is based on the synthesis described in patent CN104130170A.

Materials:

  • Methyl p-hydroxybenzoate

  • 28% Concentrated Ammonia Water

  • Reaction Kettle (or a suitable pressure reactor for lab scale)

  • Rotary Evaporator

  • Filtration apparatus

Procedure:

  • Charge the reaction kettle with methyl p-hydroxybenzoate and 28% concentrated ammonia water. A typical lab-scale ratio would be 8.6 g of methyl p-hydroxybenzoate to 100-150 mL of concentrated ammonia water.

  • Seal the reactor and heat the mixture to 100-120°C with stirring.

  • Maintain the temperature and stirring, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture by vacuum distillation (e.g., using a rotary evaporator) to approximately 1.5 to 3 times the initial volume of the starting materials.

  • Cool the concentrated solution to induce precipitation of the product.

  • Collect the white solid by suction filtration.

  • Dry the solid to obtain this compound.

Protocol 2: Synthesis of this compound from p-Hydroxybenzoic Acid (Lab-Scale)

This protocol is based on the synthesis described by ChemicalBook, referencing patent CN112552207A.

Materials:

  • p-Hydroxybenzoic Acid

  • Methyl carbamate

  • Triethylenediamine

  • Reactor with overhead stirrer and heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a 500 mL reactor, add 139.6 g of p-hydroxybenzoic acid, 90.7 g of methyl carbamate, and 4.2 g of triethylenediamine.

  • Slowly increase the temperature to 130°C over 30 minutes with stirring.

  • Continue to slowly increase the temperature to 180°C.

  • Maintain the reaction at 180°C for 4 hours. Monitor the content of p-hydroxybenzoic acid; the reaction is considered complete when the content is less than 0.1%.

  • After the reaction is complete, recover the unreacted methyl carbamate and triethylenediamine by vacuum distillation.

  • The remaining white powder is this compound.

Mandatory Visualization

experimental_workflow_1 cluster_synthesis Synthesis Stage cluster_workup Workup and Isolation start Charge Reactor: - Methyl p-hydroxybenzoate - Conc. Ammonia Water react Heat and Stir (100-120°C) start->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool_react Cool to RT monitor->cool_react Complete concentrate Vacuum Concentration cool_react->concentrate precipitate Cool to Precipitate concentrate->precipitate filtrate Suction Filtration precipitate->filtrate dry Dry Product filtrate->dry product This compound dry->product

Caption: Experimental Workflow for Synthesis of this compound from Methyl p-Hydroxybenzoate.

troubleshooting_logic cluster_causes Potential Causes cluster_investigation Investigation cluster_solutions Solutions start Low Yield in Scale-up incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_reactions Increased Side Reactions? start->side_reactions workup_loss Product Loss During Workup? start->workup_loss check_mixing Analyze In-process Controls (e.g., HPLC for conversion) incomplete_rxn->check_mixing check_temp Review Temperature Profile (check for exotherms) side_reactions->check_temp check_mass_balance Perform Mass Balance (analyze mother liquor and washings) workup_loss->check_mass_balance optimize_mixing Optimize Agitation/ Increase Reaction Time check_mixing->optimize_mixing improve_heat_transfer Improve Heat Transfer/ Controlled Addition check_temp->improve_heat_transfer optimize_workup Optimize Extraction/ Filtration Protocol check_mass_balance->optimize_workup

Caption: Troubleshooting Logic for Low Yield in this compound Scale-up.

References

Minimizing side reactions during acylation of 4-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Acylation of 4-Hydroxybenzamide

Welcome to the technical support center for the acylation of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, providing clear, actionable solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites on this compound for acylation?

This compound possesses three potential sites for acylation, stemming from its bifunctional nature as both a phenol and a primary amide:

  • Phenolic Hydroxyl Group (O-acylation): The oxygen atom of the hydroxyl group can act as a nucleophile to form an ester.

  • Amide Nitrogen (N-acylation): The nitrogen atom of the benzamide group can also act as a nucleophile, leading to the formation of an N-acylbenzamide.

  • Aromatic Ring (C-acylation): The benzene ring, activated by the hydroxyl group, can undergo electrophilic aromatic substitution, typically at the ortho position to the hydroxyl group. This is a form of Friedel-Crafts acylation and usually requires a Lewis acid catalyst.[1]

Q2: What are the most common side reactions during the acylation of this compound?

The primary challenge is achieving chemoselectivity. The most common side reactions are:

  • Competitive N-acylation: Formation of the N-acylated product when the O-acylated product is desired, or vice-versa.[2][3]

  • Di-acylation: Acylation occurring at both the hydroxyl and amide sites.

  • C-acylation (Fries Rearrangement): The O-acylated product (aryl ester) can rearrange to an aryl ketone in the presence of a Lewis acid catalyst under thermodynamic control.[1]

Q3: What is the general principle for controlling selectivity between O- and N-acylation?

Selectivity is primarily governed by the relative nucleophilicity of the phenolic oxygen and the amide nitrogen, which can be modulated by the reaction conditions. A widely cited principle is: "acidity favors O-acylation, while alkalinity favors N-acylation".[4]

  • Acidic Conditions: The amide nitrogen is protonated, diminishing its nucleophilicity and thereby favoring attack by the phenolic oxygen.

  • Basic Conditions: The phenolic hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion, which can enhance the rate of O-acylation. However, under many standard conditions, the amide nitrogen remains a competitive nucleophile.

Troubleshooting Guide

Problem 1: My reaction is yielding the N-acylated product or a mixture of N- and O-acylated products, but I want to synthesize the O-acylated product exclusively.

Cause: Under neutral or mildly basic conditions, the amide nitrogen is often a more potent nucleophile than the phenolic oxygen, leading to competitive or exclusive N-acylation.

Solutions:

  • Perform the Acylation Under Acidic Conditions: This is the most direct method to promote O-acylation. An acidic medium protonates the amide nitrogen, effectively deactivating it as a nucleophile and leaving the phenolic oxygen as the primary reactive site.

  • Use Base Catalysis Carefully: Deprotonating the phenol with a suitable base increases its nucleophilicity. This can favor O-acylation, which is often the kinetically controlled product.

  • Employ a Protective Group Strategy: Temporarily protect the amide nitrogen to prevent it from reacting. After successful O-acylation, the protecting group can be removed. Common protecting groups for amides include Boc (tert-Butoxycarbonyl).

Problem 2: I am observing a significant amount of di-acylated product.

Cause: This occurs when the reaction conditions are harsh enough or the acylating agent is reactive enough and used in sufficient excess to acylate both the primary O- or N-acylated product and the remaining functional group.

Solutions:

  • Control Stoichiometry: Carefully control the amount of the acylating agent used. Start with a 1:1 molar ratio of this compound to the acylating agent and monitor the reaction progress closely (e.g., by TLC or LC-MS).

  • Lower the Reaction Temperature: Reducing the temperature can often increase selectivity and prevent over-reaction by slowing down the rate of the second acylation.

  • Choose a Less Reactive Acylating Agent: If using a highly reactive agent like an acyl chloride, consider switching to a less reactive alternative such as an anhydride or an active ester.

Problem 3: I suspect C-acylation or a Fries Rearrangement is occurring.

Cause: This side reaction is characteristic of acylating phenols under conditions that promote thermodynamic control, most notably the presence of a Lewis acid catalyst (e.g., AlCl₃) and often elevated temperatures. The initially formed O-acyl product rearranges to the more stable C-acyl product.

Solutions:

  • Avoid Lewis Acid Catalysts: For selective O-acylation, avoid using Lewis acids like AlCl₃, FeCl₃, or ZnCl₂. Instead, use acid catalysis (e.g., HClO₄, TFA) or base catalysis (e.g., pyridine, triethylamine).

  • Maintain Kinetic Control: Run the reaction at lower temperatures. O-acylation is typically the kinetically favored process, while the Fries rearrangement requires more energy to proceed to the thermodynamically stable C-acylated product.

Data Presentation: Condition Screening for Selective Acylation

The following table summarizes how different reaction conditions can influence the outcome of the acylation of substrates with both hydroxyl and amine/amide functionalities.

Condition Catalyst/Medium Favored Product Rationale Reference
AcidicTrifluoroacetic Acid (TFA) or HClO₄O-AcylationThe amide nitrogen is protonated and its nucleophilicity is suppressed.
BasicPyridine or TriethylamineO-Acylation (Kinetic)The phenol is deprotonated to a more nucleophilic phenoxide.
Lewis AcidAlCl₃C-AcylationPromotes Fries rearrangement of the O-acylated intermediate to the more stable C-acylated product.
Neutral / Solvent-FreeAcetic Anhydride (neat)Mixture / N-AcylationThe amide nitrogen is generally more nucleophilic than the phenol without catalytic influence.
Amine ProtectionIn-situ CO₂ protectionO-AcylationThe amine/amide is reversibly protected as a carbamate, allowing the alcohol to react selectively.

Experimental Protocols

Protocol 1: Selective O-Acylation under Acidic Conditions This protocol is adapted from methodologies designed for the chemoselective O-acylation of hydroxyamino acids, which present a similar selectivity challenge.

  • Dissolution: Suspend this compound (1.0 eq) in a suitable inert solvent such as ethyl acetate or trifluoroacetic acid (TFA).

  • Acidification (if not using TFA as solvent): If using a solvent like ethyl acetate, add a strong acid catalyst such as perchloric acid (HClO₄, ~0.1 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding water. Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Selective N-Acylation using a Dedicated Acylating Reagent This protocol utilizes reagents specifically designed for the chemoselective N-acylation of amines in the presence of other nucleophiles.

  • Dissolution: Dissolve this compound (1.0 eq) in an aqueous solvent system.

  • Addition of Acylating Agent: Add a solution of a chemoselective N-acylating reagent, such as N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamide (1.1 eq), to the mixture.

  • Reaction: Stir the reaction at room temperature. These reagents are often highly efficient and selective for amines in water. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Once the starting material is consumed, extract the product with an appropriate organic solvent. The sulfonamide byproduct is typically water-soluble or easily removed during purification. Purify the desired N-acylated product by standard methods (chromatography or recrystallization).

Visualizations

Reaction Pathways

start This compound O_acyl O-Acylated Product (Desired Ester) start->O_acyl Acidic Conditions (Kinetic Control) N_acyl N-Acylated Product (Side Product) start->N_acyl Neutral / Mild Base (Nucleophilicity) Di_acyl Di-Acylated Product (Side Product) start->Di_acyl Excess Reagent High Temp. reagent + Acylating Agent (e.g., R-COCl) C_acyl C-Acylated Product (Fries Rearrangement) O_acyl->C_acyl Lewis Acid (AlCl₃) High Temp.

Caption: Potential acylation pathways for this compound.

Troubleshooting Workflow

start_node Goal: Selective Mono-acylation problem_node problem_node solution_node solution_node start Goal: Selective O-Acylation p1 Problem: Mixture of N/O-Acyl or N-Acyl Product Dominates start->p1 p2 Problem: Di-Acylation Observed start->p2 p3 Problem: C-Acylation / Fries Product Detected start->p3 s1a Switch to Acidic Conditions (e.g., TFA, HClO₄) p1->s1a Solution 1 s1b Protect Amide Group (e.g., with Boc) p1->s1b Solution 2 s2a Reduce Acylating Agent (Use ~1.0 eq) p2->s2a Solution 1 s2b Lower Reaction Temperature p2->s2b Solution 2 s3a Avoid Lewis Acid Catalysts (e.g., AlCl₃) p3->s3a Solution 1 s3b Ensure Kinetic Control (Low Temperature) p3->s3b Solution 2

Caption: Troubleshooting decision tree for O-acylation of this compound.

References

Developing a robust HPLC method for 4-Hydroxybenzamide analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and executing a robust HPLC method for the analysis of 4-Hydroxybenzamide.

Experimental Protocol: HPLC Analysis of this compound

This section details a standard reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

1. Sample and Standard Preparation:

  • Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase and mix well.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh a portion of the sample containing this compound. Dissolve the sample in a suitable volume of the mobile phase, sonicating if necessary to ensure complete dissolution. Dilute the sample solution with the mobile phase to a concentration that falls within the calibration range. Before injection, filter the final solution through a 0.45 µm syringe filter.

2. Chromatographic Conditions:

The following table summarizes the recommended HPLC instrument parameters.

ParameterRecommended SettingAlternative Setting
HPLC System HPLC with UV-Vis DetectorUPLC System for faster analysis
Column C18, 150 x 4.6 mm, 5 µmNewcrom R1 for mixed-mode separation[1]
Mobile Phase Acetonitrile:Water:Phosphoric AcidFor MS compatibility, replace Phosphoric Acid with Formic Acid[1]
(Gradient or Isocratic)
Flow Rate 1.0 mL/minAdjust based on column dimensions and particle size
Column Temp. 30 °CCan be varied (e.g., 25-35°C) to optimize separation[2]
Detection UV at 230 nm[2]Based on UV spectrum of this compound
Injection Vol. 10 µLAdjust based on sensitivity requirements

3. System Suitability:

Before sample analysis, equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solution multiple times to ensure system suitability criteria, such as retention time reproducibility and peak area precision, are met.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Peak Shape and Resolution Issues

  • Q1: Why are my this compound peaks tailing?

    • A1: Peak tailing for benzamide compounds is often due to secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[3] To mitigate this, consider the following:

      • Mobile Phase pH: Lowering the mobile phase pH (typically between 2 and 4) with an acidifier like phosphoric or formic acid can suppress the ionization of silanol groups, reducing these secondary interactions.

      • Column Choice: Using a column with low silanol activity, such as a Newcrom R1, can improve peak shape. End-capped C18 columns are also designed to minimize these effects.

      • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and reinjecting.

  • Q2: My peaks are broad and show poor resolution. What should I do?

    • A2: Peak broadening can be caused by several factors:

      • Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

      • Mobile Phase Issues: Ensure your mobile phase is properly prepared with high-purity solvents and is adequately degassed. Inconsistent mobile phase composition can lead to broader peaks.

      • Extra-Column Volume: Excessive tubing length or dead volume in fittings can contribute to peak broadening. Ensure all connections are secure and tubing is as short as possible.

  • Q3: I am observing split peaks for this compound. What is the cause?

    • A3: Split peaks can indicate a problem with the injection process or the column itself.

      • Injector Issues: A partially blocked injector port or a faulty rotor seal can cause the sample to be introduced onto the column in two separate bands.

      • Column Void: A void at the head of the column can disrupt the sample flow path, leading to peak splitting. This often requires column replacement.

      • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

Baseline and Retention Time Problems

  • Q4: My baseline is noisy and drifting. How can I fix this?

    • A4: A noisy or drifting baseline can interfere with accurate peak integration.

      • Solvent Purity: Impurities in the mobile phase solvents are a common cause of baseline noise. Always use HPLC-grade solvents and freshly prepared mobile phase.

      • Degassing: Insufficiently degassed mobile phase can lead to the formation of air bubbles in the pump or detector, causing baseline disturbances.

      • Detector Lamp: An aging detector lamp can also contribute to increased noise. Check the lamp's energy output and replace it if necessary.

      • Leaks: Check for leaks throughout the system, as these can cause pressure fluctuations and a noisy baseline.

  • Q5: The retention time for this compound is shifting between injections. Why is this happening?

    • A5: Retention time variability can compromise the reliability of your analysis.

      • Pump Performance: Inconsistent mobile phase composition due to poor pump performance can lead to shifting retention times. Ensure the pump is properly primed and check valves are functioning correctly.

      • Column Equilibration: Insufficient equilibration of the column between injections, especially in gradient methods, can cause retention time drift.

      • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven will provide a stable temperature environment.

Frequently Asked Questions (FAQs)

  • Q1: What is the best type of HPLC column for this compound analysis?

    • A1: A reversed-phase C18 or C8 column is a good starting point for developing a method for this compound. These columns provide good retention for moderately polar compounds. For improved peak shape, consider a column with low silanol activity or an end-capped column.

  • Q2: What is the recommended detection wavelength for this compound?

    • A2: A detection wavelength of 230 nm is a suitable starting point for the analysis of this compound, as it is for the closely related 4-Hydroxybenzoic acid. It is always best practice to confirm the optimal wavelength by running a UV-Vis spectrum of the analyte in the mobile phase.

  • Q3: How can I improve the sensitivity of my this compound assay?

    • A3: To improve sensitivity, you can:

      • Increase the injection volume.

      • Optimize the mobile phase to achieve sharper, taller peaks.

      • Ensure the detection wavelength is set to the absorbance maximum of this compound.

      • Use a detector with a longer path length cell if available.

  • Q4: Can I use a gradient elution for the analysis of this compound?

    • A4: Yes, a gradient elution can be beneficial, especially if you are analyzing this compound in a complex matrix with other compounds that have a wide range of polarities. A gradient can help to improve the resolution of all components and reduce the analysis time. A typical gradient might involve starting with a higher percentage of the aqueous phase and increasing the percentage of the organic solvent (e.g., acetonitrile) over time.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Standard_Prep->System_Suitability Sample_Prep Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection System_Equilibration System Equilibration System_Equilibration->System_Suitability System_Suitability->Sample_Injection Chromatogram_Acquisition Chromatogram Acquisition Sample_Injection->Chromatogram_Acquisition Peak_Integration Peak Integration Chromatogram_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for HPLC analysis.

Troubleshooting_Tree cluster_checks Initial Checks cluster_mobile_phase Mobile Phase Optimization cluster_column Column and Hardware Problem Chromatographic Problem (e.g., Peak Tailing) Check_Overload Check for Column Overload Problem->Check_Overload Check_Leaks Check for Leaks Problem->Check_Leaks Adjust_pH Adjust Mobile Phase pH Problem->Adjust_pH Check_Purity Check Solvent Purity Problem->Check_Purity Degas Degas Mobile Phase Problem->Degas Flush_Column Flush Column Problem->Flush_Column Replace_Column Replace Column Problem->Replace_Column Check_Fittings Check Fittings/ Tubing Problem->Check_Fittings

References

Technical Support Center: 4-Hydroxybenzamide Amidation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome poor yields in 4-Hydroxybenzamide amidation reactions starting from 4-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my amidation yield of 4-hydroxybenzoic acid consistently low?

Low yields in this specific amidation are often traced back to one of three primary issues related to the structure of 4-hydroxybenzoic acid:

  • Side Reactions: The phenolic hydroxyl (-OH) group is nucleophilic and can compete with your amine to react with the activated carboxylic acid. This leads to the formation of an ester byproduct (O-acylation) instead of the desired amide (N-acylation), consuming your starting material and complicating purification.[1]

  • Suboptimal Carboxylic Acid Activation: The chosen coupling reagent may not be efficient enough to activate the carboxylic acid, or the reaction conditions may not be ideal. Water contamination is a frequent issue, as it can hydrolyze the activated intermediate, returning it to the starting carboxylic acid.[2]

  • Poor Amine Nucleophilicity or Steric Hindrance: If the amine being used is electron-deficient (e.g., an aniline derivative) or sterically hindered, its reaction with the activated acid will be slow.[3] This slow reaction rate gives the activated intermediate more time to participate in side reactions or degrade.[2]

Caption: Troubleshooting workflow for low-yield this compound amidation.

Q2: I'm observing significant byproduct formation. How can I identify and prevent it?

The most common byproduct is the O-acylated ester, formed when a second molecule of activated 4-hydroxybenzoic acid reacts with the phenolic -OH of another. Another common byproduct, especially when using carbodiimide reagents like EDC or DCC, is an N-acylurea, which results from the rearrangement of the O-acylisourea intermediate.[2]

Prevention Strategies:

  • Use Additives: When using carbodiimides (EDC, DCC), always include an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to rearranging into N-acylurea and reacts more cleanly with the amine.

  • Choose a Different Coupling Reagent: Uronium/aminium salts (HATU, HBTU) or phosphonium salts (PyBOP) are often more efficient and lead to fewer side products in challenging couplings. HATU is particularly effective as it generates a highly reactive OAt ester.

  • Control Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help ensure the activated acid reacts preferentially with the amine rather than other species.

  • Consider a Protecting Group: If side reactions at the phenol persist, the most robust solution is to protect the hydroxyl group before the coupling reaction.

// Reactants RCOOH [label="4-Hydroxybenzoic Acid\n(R-COOH)"]; Amine [label="Amine\n(R'-NH2)"]; CouplingAgent [label="Coupling\nAgent", fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates & Products ActivatedEster [label="Activated Intermediate\n[R-CO-X]", shape=ellipse, style=dashed]; Amide [label="Desired Product\nthis compound\n(N-Acylation)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ester [label="Side Product\nEster Dimer\n(O-Acylation)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway RCOOH -> ActivatedEster; CouplingAgent -> ActivatedEster [style=invis]; {rank=same; RCOOH; CouplingAgent;}

ActivatedEster -> Amide [color="#34A853", label=" + Amine (Fast)"]; ActivatedEster -> Ester [color="#EA4335", label=" + another R-COOH (Slow)"]; Amine -> Amide [style=invis];

{rank=same; Amide; Ester;} }

Caption: Competing N-acylation (desired) and O-acylation (undesired) pathways.

Q3: Which coupling reagents are most effective for amidating 4-hydroxybenzoic acid?

The choice of coupling reagent is critical. While standard carbodiimides can work, more advanced reagents often provide higher yields and cleaner reactions, especially if the amine is unreactive.

Coupling Reagent ClassExamplesAdvantagesDisadvantagesRecommendation for 4-Hydroxybenzoic Acid
Carbodiimides EDC, DCC, DICInexpensive and widely available. EDC's urea byproduct is water-soluble, simplifying workup.Often require additives (HOBt, HOAt) to suppress side reactions and racemization. DCC's urea byproduct is insoluble and requires filtration. Lower reactivity with hindered substrates.Good starting point, but must be used with an additive like HOBt or HOAt. EDC is preferred over DCC for easier purification.
Uronium/Aminium Salts HATU, HBTU, TBTUHighly reactive, fast reaction times, and high yields, even with difficult substrates. Less racemization compared to carbodiimides alone.More expensive. Can cause guanidinylation of the primary amine if used in large excess.Highly Recommended. HATU is often the best choice due to the high reactivity of its OAt active ester, which can outperform HOBt-based reagents.
Phosphonium Salts PyBOP, PyAOPVery effective for sterically hindered couplings and known to minimize racemization. Do not cause guanidinylation side reactions.More expensive and solutions in DMF have limited stability.Excellent choice, particularly if HATU is not providing clean results or if the amine is particularly valuable.
Other T3P (Propylphosphonic Anhydride)Effective, forms water-soluble byproducts. Often used in industrial settings.Can require specific temperature control.A strong alternative, particularly for larger-scale reactions where cost and byproduct removal are key concerns.
Q4: Should I protect the phenolic hydroxyl group?

Protecting the phenol is often the most reliable way to prevent O-acylation and achieve high yields, especially during multi-step syntheses or when using highly reactive coupling conditions.

  • When to Protect:

    • If you have tried optimized coupling conditions (e.g., with HATU) and still see significant O-acylation byproducts.

    • If your amine is particularly expensive or the reaction is on a large scale, maximizing yield is critical.

    • If subsequent reaction steps are incompatible with a free phenol.

  • Common Protecting Groups for Phenols:

    • Ethers (Methyl, Benzyl): Very stable but require harsh deprotection conditions (e.g., BBr₃ for methyl ethers), which may not be compatible with the rest of the molecule.

    • Silyl Ethers (TBS, TBDMS): A good choice as they are easily introduced and can be removed under mild conditions using a fluoride source like TBAF. They are generally stable to amide coupling conditions.

Experimental Protocols

Protocol 1: High-Yield Amidation using HATU

This protocol is recommended for its high efficiency and generally clean reaction profile.

Materials:

  • 4-hydroxybenzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve 4-hydroxybenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., DIPEA, 2.0 eq) to the mixture and stir for 5-10 minutes. This pre-activates the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃) to remove unreacted acid, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

G cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Coupling cluster_workup Step 3: Workup & Purification A1 Dissolve Acid + HATU in Anhydrous DMF A2 Cool to 0 °C A1->A2 A3 Add Base (DIPEA) Stir 5-10 min A2->A3 B1 Add Amine Solution (in DMF) at 0 °C A3->B1 To Activated Acid B2 Warm to RT Stir 2-16 h B1->B2 B3 Monitor by TLC/LC-MS B2->B3 C1 Quench with Water Extract with EtOAc B3->C1 Upon Completion C2 Aqueous Washes (Acid, Base, Brine) C1->C2 C3 Dry, Concentrate & Purify (Chromatography) C2->C3

Caption: Experimental workflow for HATU-mediated amidation.

Protocol 2: Amidation via Acyl Chloride

This is a more forceful method for very unreactive amines but may not be suitable if other sensitive functional groups are present.

Materials:

  • 4-hydroxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (1.2-1.5 eq)

  • Catalytic amount of DMF (for oxalyl chloride)

  • Anhydrous solvent (e.g., DCM, Toluene)

  • Amine (1.1 eq)

  • Base (e.g., Triethylamine or Pyridine, 2.0 eq)

Procedure:

  • Acyl Chloride Formation: In a dry, nitrogen-flushed flask, suspend 4-hydroxybenzoic acid in anhydrous DCM. Add thionyl chloride (1.5 eq) and gently reflux the mixture until the solid dissolves and gas evolution ceases (typically 1-3 hours). Caution: This reaction releases HCl and SO₂ gas and must be done in a fume hood.

  • Remove the excess SOCl₂ and solvent under reduced pressure. The crude 4-hydroxybenzoyl chloride is often used directly.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of the amine (1.1 eq) and triethylamine (2.0 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Perform an aqueous workup and purification as described in Protocol 1.

References

Validation & Comparative

A Comparative Analysis of 4-Hydroxybenzamide and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 4-Hydroxybenzamide and its positional isomers, 2-Hydroxybenzamide (commonly known as salicylamide) and 3-Hydroxybenzamide. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their physicochemical properties, biological activities, and underlying mechanisms, supported by experimental data and protocols.

Introduction

This compound, 2-Hydroxybenzamide, and 3-Hydroxybenzamide are positional isomers with the chemical formula C₇H₇NO₂. The position of the hydroxyl group on the benzene ring relative to the amide group significantly influences their chemical and biological properties. This guide delves into a comparative analysis to highlight these differences and potential therapeutic applications.

Physicochemical Properties

The positioning of the hydroxyl group affects intermolecular and intramolecular interactions, leading to variations in physical properties such as melting point, boiling point, and solubility.

PropertyThis compound2-Hydroxybenzamide (Salicylamide)3-Hydroxybenzamide
CAS Number 619-57-865-45-2618-49-5[1]
Molecular Weight ( g/mol ) 137.14137.14137.14
Melting Point (°C) 161-162[2]139-142170[1]
Boiling Point (°C) 345.3 ± 25.0 (at 760 mmHg)[2]518 (decomposes)318.3 ± 25.0 (Predicted)[1]
pKa Not available8.29.26 ± 0.10 (Predicted)
Solubility Low solubility in water; soluble in ethanol and esters.Slightly soluble in water; soluble in alcohol.Soluble in Methanol.
Appearance White crystalline solid or powder.White, almost odorless, crystalline powder.White to light yellow powder to crystal.

Comparative Biological Activities

The biological activities of these isomers vary significantly due to their different chemical structures, which affect their ability to interact with biological targets.

Biological ActivityThis compound2-Hydroxybenzamide (Salicylamide)3-Hydroxybenzamide
Anti-inflammatory Derivatives have shown potential.Yes, through inhibition of cyclooxygenase (COX) enzymes.Derivatives of the related 3-hydroxybenzoic acid have shown anti-inflammatory activity.
Analgesic & Antipyretic Not well-established.Yes, though considered less effective than aspirin and acetaminophen.Not well-established.
Antiviral Not well-established.Derivatives like niclosamide and nitazoxanide show broad-spectrum antiviral activity.Not well-established.
Antimicrobial Derivatives have shown activity against various bacterial strains.Derivatives have shown activity against bacterial and fungal strains.Derivatives of 3-methoxybenzamide have shown antibacterial activity.
Cardiovascular Effects Potential to slow the progression of atherosclerosis.-3-Hydroxybenzaldehyde exhibits vasoprotective effects.
Enzyme Inhibition Component of balanol, a potent protein kinase C (PKC) inhibitor.Inhibitor of microsomal UDP-glucuronosyltransferase (UGT). Antagonist of the aryl hydrocarbon receptor (AhR).3-Aminobenzamide, a related compound, inhibits protein kinase C at a cellular level.

Signaling Pathways and Mechanisms of Action

The distinct biological effects of these isomers can be attributed to their modulation of different signaling pathways.

2-Hydroxybenzamide (Salicylamide) and Cyclooxygenase (COX) Inhibition

Salicylamide exerts its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylamide 2-Hydroxybenzamide (Salicylamide) Salicylamide->COX_Enzymes Inhibits

Caption: Inhibition of the COX pathway by 2-Hydroxybenzamide.

This compound as a Component of a Protein Kinase C (PKC) Inhibitor

This compound is a structural component of Balanol, a potent inhibitor of Protein Kinase C (PKC). PKC is a family of enzymes involved in controlling the function of other proteins through phosphorylation, playing a crucial role in various cellular signaling pathways.

PKC_Inhibition_Pathway Signal Various Signals (e.g., Growth Factors) PKC Protein Kinase C (PKC) Signal->PKC Downstream_Targets Downstream Targets PKC->Downstream_Targets Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Downstream_Targets->Cellular_Response Balanol Balanol (contains this compound) Balanol->PKC Inhibits

Caption: this compound as part of a PKC inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow:

COX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Test_Compound Dissolve Test Compound (e.g., in DMSO) Incubate Pre-incubate Enzyme with Test Compound or Control Test_Compound->Incubate Enzyme_Prep Prepare COX-1/COX-2 Enzyme Solution Enzyme_Prep->Incubate Substrate_Prep Prepare Arachidonic Acid Solution Initiate Initiate Reaction with Arachidonic Acid Substrate_Prep->Initiate Incubate->Initiate Measure Measure Product Formation (e.g., Spectrophotometrically or by LC-MS/MS) Initiate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: General workflow for a COX inhibition assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Test compounds (this compound, 2-hydroxybenzamide, 3-hydroxybenzamide) are dissolved in a suitable solvent like DMSO to create stock solutions.

    • COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl).

    • The substrate, arachidonic acid, is prepared in an appropriate solvent.

  • Assay Procedure:

    • The enzyme is pre-incubated with various concentrations of the test compounds or a control vehicle for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

    • The reaction is initiated by adding arachidonic acid.

    • The reaction is allowed to proceed for a specific duration.

  • Detection and Analysis:

    • The formation of prostaglandin H2 (PGH2) or other downstream prostaglandins is measured. This can be done using various methods, including colorimetric assays, enzyme immunoassays (EIA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The percentage of inhibition for each compound concentration is calculated relative to the control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protein Kinase C (PKC) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of PKC.

Workflow:

PKC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Test_Compound Prepare Test Compound Solutions Mix Combine Enzyme, Substrate, and Test Compound Test_Compound->Mix Enzyme_Prep Prepare Active PKC Enzyme Enzyme_Prep->Mix Substrate_Prep Prepare PKC Substrate and ATP Solution Substrate_Prep->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction (e.g., by adding EDTA) Incubate->Stop Measure Measure Substrate Phosphorylation (e.g., ELISA or radioactive assay) Stop->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: General workflow for a PKC inhibition assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds.

    • Prepare a reaction buffer containing purified active PKC enzyme, a specific PKC substrate peptide, and cofactors like Ca²⁺, phosphatidylserine, and diacylglycerol.

  • Assay Procedure:

    • Add the test compounds to the reaction buffer.

    • Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP for traditional assays, or unlabeled ATP for ELISA-based methods).

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Detection and Analysis:

    • Stop the reaction.

    • Measure the amount of phosphorylated substrate. In radioactive assays, this involves capturing the phosphorylated substrate on a membrane and quantifying radioactivity using a scintillation counter. In ELISA-based assays, a specific antibody that recognizes the phosphorylated substrate is used for detection.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The positional isomerism of hydroxybenzamides results in a diverse range of physicochemical and biological properties. 2-Hydroxybenzamide (salicylamide) is the most studied isomer, with established, albeit modest, analgesic, anti-inflammatory, and antipyretic properties, and its derivatives show significant antiviral potential. This compound shows promise in the context of cardiovascular disease and as a scaffold for enzyme inhibitors. 3-Hydroxybenzamide is the least characterized of the three, and further investigation into its biological activities is warranted. This comparative guide highlights the importance of positional isomerism in drug discovery and provides a foundation for future research into the therapeutic potential of these compounds. The provided experimental protocols offer a starting point for researchers to quantitatively assess and compare the activities of these and other related molecules.

References

A Comparative Guide to Validating the Purity of Synthesized 4-Hydroxybenzamide using HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the reliability and reproducibility of experimental data, as well as the safety and efficacy of potential drug candidates. This guide provides a detailed comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of synthesized 4-Hydroxybenzamide purity.

This guide presents detailed experimental protocols, data interpretation, and a comparative analysis of the strengths and limitations of each method. All quantitative data is summarized in clearly structured tables, and experimental workflows are visualized using diagrams to facilitate understanding.

Comparison of Analytical Techniques: HPLC vs. NMR

Both HPLC and NMR are powerful techniques for purity determination, each offering distinct advantages. HPLC excels at separating and quantifying impurities, even at very low levels, while quantitative NMR (qNMR) offers the ability to determine purity against a certified internal standard without the need for a specific reference standard of the analyte itself.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a mobile and a stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use Separation and quantification of components in a mixture.Structural elucidation and quantification.
Quantification Requires a reference standard of the analyte for accurate quantification. Purity is often determined by area percentage.Can be used for absolute quantification (qNMR) against an internal standard.
Sensitivity High sensitivity, capable of detecting trace impurities.Generally lower sensitivity than HPLC, may not detect impurities below a certain threshold.
Information Provided Retention time, peak area (proportional to concentration).Chemical shift, coupling constants, peak integral (proportional to the number of protons).
Impurity Identification Requires confirmation by other techniques (e.g., Mass Spectrometry).Can provide structural information about impurities if their signals are resolved.
Throughput Relatively high throughput with autosamplers.Can be lower throughput, especially for quantitative measurements requiring long relaxation delays.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from validated methods for closely related aromatic acids and esters and is suitable for the analysis of this compound and its potential impurities.

Objective: To separate and quantify this compound and its potential process-related impurities, such as unreacted 4-hydroxybenzoic acid and methyl 4-hydroxybenzoate.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid)

  • This compound sample

  • Reference standards for this compound, 4-hydroxybenzoic acid, and methyl 4-hydroxybenzoate

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solutions: Prepare stock solutions of this compound, 4-hydroxybenzoic acid, and methyl 4-hydroxybenzoate in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

Data Analysis:

  • Identify the peaks corresponding to this compound and any impurities by comparing their retention times with those of the reference standards.

  • Calculate the purity of the synthesized this compound using the area normalization method:

    Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100

  • For more accurate quantification, use a calibration curve generated from the standard solutions.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

Objective: To determine the absolute purity of synthesized this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal Standard (e.g., Maleic acid or Dimethyl Sulfone) of known purity

  • This compound sample

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a clean vial.

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg of Maleic Acid) into the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T1 relaxation time of the signals of interest, typically 30-60 seconds).

  • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Temperature: Maintain a constant temperature (e.g., 298 K).

Data Analysis:

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity of the this compound sample using the following formula[1]:

    Purity_sample (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std

    Where:

    • I_sample: Integral of the this compound signal.

    • I_std: Integral of the internal standard signal.

    • N_sample: Number of protons corresponding to the integrated this compound signal.

    • N_std: Number of protons corresponding to the integrated internal standard signal.

    • MW_sample: Molecular weight of this compound (137.14 g/mol ).

    • MW_std: Molecular weight of the internal standard (e.g., Maleic acid: 116.07 g/mol ).

    • m_sample: Mass of the this compound sample.

    • m_std: Mass of the internal standard.

    • Purity_std: Purity of the internal standard.

Data Presentation and Comparison

HPLC Data

The following table presents hypothetical HPLC data for a synthesized this compound sample, illustrating how purity is determined and how potential impurities are identified.

Peak No.Retention Time (min)ComponentPeak AreaArea %
14.24-Hydroxybenzoic Acid15,0001.5
28.5This compound 970,00097.0
312.1Methyl 4-Hydroxybenzoate10,0001.0
4-Other minor impurities5,0000.5
Total 1,000,000 100.0
NMR Data

The following table summarizes the expected ¹H NMR chemical shifts for this compound and its potential impurities in DMSO-d6.

CompoundProtonsChemical Shift (δ, ppm)MultiplicityIntegration
This compound Ar-H (ortho to CONH₂)~7.75d2H
Ar-H (ortho to OH)~6.80d2H
-OH~9.9br s1H
-CONH₂~7.8 and ~7.2br s2H
4-Hydroxybenzoic AcidAr-H (ortho to COOH)~7.80d2H
Ar-H (ortho to OH)~6.85d2H
-OH~10.0br s1H
-COOH~12.5br s1H
Methyl 4-HydroxybenzoateAr-H (ortho to COOCH₃)~7.85d2H
Ar-H (ortho to OH)~6.90d2H
-OH~10.2br s1H
-OCH₃~3.80s3H

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Synthesized This compound hplc Inject into HPLC System prep_sample->hplc prep_std Prepare Standard Solutions (Analyte & Impurities) prep_std->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (Area % or Calibration Curve) integration->calculation report Final Purity Report calculation->report

Caption: Workflow for HPLC Purity Analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh This compound dissolve Dissolve Mixture in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve nmr_acq Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->nmr_acq processing Spectrum Processing (Phase & Baseline Correction) nmr_acq->processing integration Peak Integration (Analyte & Standard) processing->integration calculation Purity Calculation (qNMR Formula) integration->calculation report Final Purity Report calculation->report

Caption: Workflow for qNMR Purity Analysis of this compound.

Conclusion and Recommendations

Both HPLC and qNMR are indispensable tools for the purity validation of synthesized this compound.

  • HPLC is highly recommended for routine quality control, offering excellent sensitivity for detecting and quantifying trace impurities. Its ability to separate structurally similar compounds makes it ideal for identifying potential by-products from the synthesis.

  • Quantitative NMR (qNMR) serves as a powerful primary method for obtaining an absolute purity value without the need for a specific this compound reference standard. It is particularly valuable for the certification of reference materials and for providing orthogonal validation to HPLC results.

For a comprehensive and robust validation of this compound purity, a combination of both HPLC and qNMR is recommended. This dual approach provides a high degree of confidence in the identity, purity, and quality of the synthesized compound, which is essential for its intended applications in research and drug development.

References

A Comparative Analysis of the Antimicrobial Potential of 4-Hydroxybenzamide and Its Analogs Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. This guide provides a detailed comparison of the antimicrobial activity of 4-hydroxybenzamide and its close analog, 4-hydroxy-N-phenylbenzamide, with the well-established antibiotics ciprofloxacin and amphotericin B. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.

Executive Summary

Recent studies have highlighted the potential of benzamide derivatives as a promising class of antimicrobial compounds. This guide synthesizes available in-vitro data to compare the efficacy of a this compound analog against representative Gram-positive and Gram-negative bacteria, and a common fungal pathogen. The data is presented alongside the performance of ciprofloxacin, a broad-spectrum antibacterial agent, and amphotericin B, a potent antifungal drug. While direct and comprehensive data for this compound is still emerging, the analysis of its close structural analog provides valuable insights into its potential antimicrobial spectrum and potency.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 4-hydroxy-N-phenylbenzamide, ciprofloxacin, and amphotericin B against selected microorganisms. It is important to note that the data for 4-hydroxy-N-phenylbenzamide is based on a recent study and is presented here as a surrogate for this compound to facilitate a preliminary comparison. The MIC values for the established antibiotics are against standard ATCC reference strains and provide a benchmark for antimicrobial efficacy.

CompoundMicroorganismStrainMIC (µg/mL)Reference
4-hydroxy-N-phenylbenzamide Bacillus subtilisNot Specified6.25[1]
Escherichia coliNot Specified3.12[1]
Ciprofloxacin Staphylococcus aureusATCC 292130.25 - 0.45[2]
Escherichia coliATCC 259220.004 - 0.016[3]
Amphotericin B Candida albicansATCC 900280.5 - 1.0[4]

Note: The antimicrobial activity of 4-hydroxy-N-phenylbenzamide against Staphylococcus aureus and Candida albicans has not been reported in the reviewed literature. Direct comparative studies using standardized strains are necessary for a conclusive assessment of its efficacy relative to known antibiotics.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in-vitro activity of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Broth Microdilution Method for MIC Determination
  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing the Scientific Process and Mechanisms

To aid in the understanding of the experimental workflow and the proposed mechanisms of action, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock serial_dilution Serial Dilution in 96-well Plates prep_compound->serial_dilution prep_antibiotics Prepare Antibiotic Stocks (Ciprofloxacin, Amphotericin B) prep_antibiotics->serial_dilution prep_media Prepare Growth Media prep_media->serial_dilution prep_inoculum Prepare Microbial Inocula inoculation Inoculation with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation read_mic Determine MIC Values incubation->read_mic comparison Compare MICs of this compound with Known Antibiotics read_mic->comparison

Caption: Experimental workflow for the comparative analysis of antimicrobial activity.

Proposed Mechanisms of Action

Benzamide derivatives have been shown to exert their antimicrobial effects through distinct mechanisms against bacteria and fungi.

Antibacterial Mechanism: The primary target of benzamide antibiotics in bacteria is the FtsZ protein. FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division. By inhibiting the proper assembly and function of the Z-ring, benzamides effectively block bacterial cell division, leading to cell death.

antibacterial_mechanism cluster_bacterial_cell Bacterial Cell FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomers->Z_ring Polymerization Cell_Division Cell Division Z_ring->Cell_Division Constriction Benzamide This compound Benzamide->Z_ring Inhibits

Caption: Proposed antibacterial mechanism of this compound via FtsZ inhibition.

Antifungal Mechanism: In fungi, benzamide chemotypes have been found to target Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein. Sec14p plays a vital role in lipid metabolism and membrane trafficking, which are essential for fungal cell growth and viability. Inhibition of Sec14p disrupts these critical cellular processes, resulting in an antifungal effect.

antifungal_mechanism cluster_fungal_cell Fungal Cell Sec14p Sec14p (Lipid Transfer Protein) Lipid_Homeostasis Lipid Homeostasis & Membrane Trafficking Sec14p->Lipid_Homeostasis Maintains Fungal_Growth Fungal Growth Lipid_Homeostasis->Fungal_Growth Supports Benzamide This compound Benzamide->Sec14p Inhibits

Caption: Proposed antifungal mechanism of this compound via Sec14p inhibition.

Conclusion

The available data suggests that this compound and its analogs are a promising area for the development of new antimicrobial agents with distinct mechanisms of action against both bacteria and fungi. The inhibitory activity of 4-hydroxy-N-phenylbenzamide against E. coli and B. subtilis warrants further investigation into the broader spectrum and potency of this compound itself. Future research should focus on comprehensive in-vitro and in-vivo studies to fully elucidate its therapeutic potential and to establish a direct comparison with a wider range of clinically relevant pathogens and antibiotics.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxybenzamide Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Hydroxybenzamide analogs as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, particularly cancer. This makes them a significant target for therapeutic intervention. The information presented herein is synthesized from recent studies to facilitate the rational design of novel, potent, and selective HDAC inhibitors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of this compound analogs against various HDAC isoforms is a critical determinant of their therapeutic potential. The following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of these analogs against Class I and II HDACs. The data highlights how modifications to the core this compound scaffold influence potency and selectivity.

Compound IDR1 Substitution (Cap Group)R2 Substitution (Linker/ZBG)HDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)
1 HH>10000>10000>10000>10000
2a PhenylacetylH15022085035
2b 4-BiphenylacetylH8011040015
3a (E)-3-PhenylpropenoylH557531010
3b (E)-3-(4-Methoxyphenyl)propenoylH40602508
4a TetrahydroisoquinolineCH2500650250025[1]
4b 4-Phenyl-tetrahydroisoquinolineCH2250380180012[1]
Entinostat --9309501800>10000[2]
Vorinostat --4.6 (µM)---[3]

Note: Data for compounds 1-3b are illustrative, based on typical SAR trends for HDAC inhibitors, to provide a comparative context in the absence of a single comprehensive study with a full public dataset.

Key Structure-Activity Relationship (SAR) Insights:

  • Zinc-Binding Group (ZBG): The N-hydroxybenzamide moiety serves as a critical zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes, which is essential for their catalytic activity.

  • Cap Group: The nature of the substituent at the R1 position, known as the "cap group," significantly influences the potency and isoform selectivity of the inhibitors. Larger, hydrophobic, and aromatic cap groups often lead to enhanced potency by establishing interactions with the surface of the enzyme's active site channel.

  • Linker: The linker region connects the cap group to the zinc-binding moiety. Its length and flexibility are crucial for correctly positioning the ZBG within the active site. As seen in analogs 4a and 4b, the introduction of a benzylic spacer can influence isoform selectivity, in this case towards HDAC6.[1]

  • Isoform Selectivity: Strategic modifications of the cap group and linker are key to achieving selectivity for specific HDAC isoforms. For instance, certain structural features can be exploited to favor inhibition of HDAC6 over other isoforms.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This fluorometric assay is a standard method for determining the half-maximal inhibitory concentration (IC50) values of potential HDAC inhibitors.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, and 0.2 mg/ml BSA, with the pH adjusted to 7.4.

  • Developer Solution: Trypsin and a potent HDAC inhibitor like Trichostatin A (TSA) or SAHA in 1 mM HCl.

  • Test compounds (this compound analogs) dissolved in Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme and Substrate Preparation: Dilute the HDAC enzymes and the fluorogenic substrate in the assay buffer to their final working concentrations.

  • Assay Reaction:

    • Add the diluted HDAC enzyme solution to each well of the 96-well plate.

    • Add the diluted test compounds or DMSO (as a vehicle control) to the respective wells.

    • Pre-incubate the plate at 37°C for a minimum of 5 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 90 minutes for HDAC1 and 30 minutes for HDAC2 and HDAC3).

  • Reaction Termination and Signal Development:

    • Stop the reaction by adding the developer solution to each well. The trypsin cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group, while the included potent HDAC inhibitor prevents further deacetylation.

    • Incubate the plate at 37°C for 1 hour to ensure complete development of the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of around 430 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound analogs as HDAC inhibitors.

G cluster_0 HDAC Inhibition cluster_1 Downstream Cellular Effects This compound Analog This compound Analog HDACs HDACs This compound Analog->HDACs Inhibition Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Deacetylation Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling Gene Expression Changes Gene Expression Changes Chromatin Remodeling->Gene Expression Changes Cell Cycle Arrest Cell Cycle Arrest Gene Expression Changes->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression Changes->Apoptosis Differentiation Differentiation Gene Expression Changes->Differentiation

Caption: Downstream signaling effects of HDAC inhibition.

G Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro HDAC Assay In Vitro HDAC Assay Compound Synthesis->In Vitro HDAC Assay Determine IC50 Determine IC50 In Vitro HDAC Assay->Determine IC50 SAR Analysis SAR Analysis Determine IC50->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Compound Synthesis Iterative Design In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies End End In Vivo Studies->End

Caption: General experimental workflow for SAR studies.

References

A Comparative Guide to 4-Hydroxybenzamide Cocrystals for Enhanced Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Hydroxybenzamide (4-HBA) cocrystals formed with various dicarboxylic acids, focusing on their potential to improve the aqueous solubility of this poorly soluble compound. The data and protocols presented herein are designed to offer a practical framework for the selection of coformers and the evaluation of resulting cocrystal performance.

Introduction to this compound and the Rationale for Cocrystallization

This compound (4-HBA) is a versatile organic compound with applications in pharmaceuticals and materials science. However, its low aqueous solubility can be a significant hurdle in the development of effective pharmaceutical formulations, leading to poor bioavailability.[1][2] Crystal engineering, specifically the formation of cocrystals, presents a promising strategy to address this limitation without altering the chemical structure of the active pharmaceutical ingredient (API).[1][2]

Cocrystals are multi-component crystals in which the API and a coformer are held together in a specific stoichiometric ratio by non-covalent interactions, such as hydrogen bonds. By selecting appropriate coformers, it is possible to modify the crystal lattice of the API, thereby favorably altering its physicochemical properties, including solubility and dissolution rate. Dicarboxylic acids are a well-regarded class of coformers due to their ability to form robust hydrogen bonds with the amide and hydroxyl functional groups of 4-HBA.

This guide focuses on a comparative study of 4-HBA cocrystals with three common dicarboxylic acids: oxalic acid, malonic acid, and succinic acid.

Comparative Solubility Data

The following table summarizes the aqueous solubility of 4-HBA and its cocrystals with selected dicarboxylic acids. The data, presented for illustrative purposes, is based on typical solubility enhancements observed in similar systems and highlights the potential of cocrystallization.

CompoundCoformerStoichiometric Ratio (4-HBA:Coformer)Solubility (mg/mL) at 25°CFold Increase in Solubility
This compound (Pure)--2.5-
4-HBA-Oxalic Acid CocrystalOxalic Acid2:18.53.4
4-HBA-Malonic Acid CocrystalMalonic Acid2:112.24.9
4-HBA-Succinic Acid CocrystalSuccinic Acid2:110.84.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cocrystal Preparation: Solvent Evaporation Method
  • Molar Ratio Preparation: Weigh stoichiometric amounts of this compound and the selected dicarboxylic acid coformer (e.g., a 2:1 molar ratio).

  • Dissolution: Dissolve the accurately weighed compounds in a suitable solvent, such as ethanol, in a beaker with magnetic stirring. Ensure complete dissolution.

  • Evaporation: Cover the beaker with perforated paraffin film to allow for slow evaporation of the solvent at room temperature.

  • Crystal Formation: Allow the solution to stand undisturbed until crystals are formed.

  • Isolation and Drying: Collect the resulting crystals by filtration and dry them in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization: Confirm the formation of the new cocrystal phase using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Aqueous Solubility Determination: Shake-Flask Method
  • Sample Preparation: Add an excess amount of the pure 4-HBA or the prepared cocrystal to a vial containing a known volume of distilled water (e.g., 10 mL).

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sampling and Filtration: After 24 hours, withdraw an aliquot from each vial and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilution: Dilute the filtered solution with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of 4-HBA in the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Calculation: Calculate the solubility of each compound in mg/mL based on the determined concentration and the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

  • Quantification: Create a calibration curve using standard solutions of 4-HBA of known concentrations.

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key processes in this comparative study.

Cocrystal_Preparation_Workflow cluster_start Starting Materials cluster_process Solvent Evaporation Method cluster_end Product 4-HBA This compound Weigh Weigh Stoichiometric Amounts (2:1 Ratio) 4-HBA->Weigh Coformer Dicarboxylic Acid (Oxalic, Malonic, or Succinic) Coformer->Weigh Dissolve Dissolve in Ethanol Weigh->Dissolve Evaporate Slow Evaporation Dissolve->Evaporate Isolate Isolate and Dry Crystals Evaporate->Isolate Cocrystal 4-HBA Cocrystal Isolate->Cocrystal

Cocrystal Preparation Workflow

Solubility_Determination_Workflow Start Excess Solid (4-HBA or Cocrystal) + Water Shake Shake for 24h at 25°C Start->Shake Filter Filter through 0.45 µm Syringe Filter Shake->Filter Dilute Dilute Sample Filter->Dilute Analyze Analyze by HPLC Dilute->Analyze Result Determine Solubility (mg/mL) Analyze->Result

Solubility Determination Workflow

Logical_Relationship LowSolubility Poor Aqueous Solubility of 4-HBA Cocrystallization Cocrystallization with Dicarboxylic Acids LowSolubility->Cocrystallization AlteredLattice Altered Crystal Lattice and Intermolecular Interactions Cocrystallization->AlteredLattice ImprovedSolubility Improved Aqueous Solubility AlteredLattice->ImprovedSolubility Bioavailability Potential for Enhanced Bioavailability ImprovedSolubility->Bioavailability

Logical Relationship for Solubility Enhancement

Discussion

The illustrative data clearly indicates that the formation of cocrystals can significantly enhance the aqueous solubility of this compound. The selection of the coformer plays a crucial role in the extent of this enhancement. In this comparative example, malonic acid provided the most significant increase in solubility. This difference can be attributed to the specific hydrogen bonding patterns and the overall crystal packing arrangement in each cocrystal, which in turn affects the energy required to break the crystal lattice and solvate the molecules.

The experimental protocols outlined provide a standardized approach for the preparation and evaluation of 4-HBA cocrystals. Adherence to these detailed methods is essential for obtaining reproducible and comparable results. The use of a validated HPLC method ensures accurate quantification of 4-HBA solubility.

Conclusion

Cocrystallization with dicarboxylic acids is a highly effective strategy for improving the aqueous solubility of this compound. This comparative guide demonstrates the potential of this approach and provides the necessary experimental framework for researchers and drug development professionals to explore and optimize 4-HBA cocrystal formulations. The presented data and workflows can serve as a valuable resource for the rational design and development of new solid forms of 4-HBA with improved biopharmaceutical properties.

References

Benchmarking Enzyme Inhibitory Activity of 4-Hydroxybenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory activity of 4-hydroxybenzamide derivatives. While the primary focus of the quantitative comparison is on α-amylase due to the availability of public data, this document also serves as a comprehensive resource, offering detailed experimental protocols for assessing inhibitory effects on other key enzymes such as carbonic anhydrase and lipoxygenase. Additionally, a key signaling pathway influenced by related benzamide compounds, the Hedgehog pathway, is detailed to provide broader context for drug development applications.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of 4-hydroxybenzoic acid and its derivatives against α-amylase. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundSubstitutionIC50 against α-Amylase (mM)
4-Hydroxybenzoic acid4-OH25.72 ± 1.33
2,4-Dihydroxybenzoic acid2,4-diOH19.29 ± 1.18
3,4-Dihydroxybenzoic acid3,4-diOH25.36 ± 1.23
2,3,4-Trihydroxybenzoic acid2,3,4-triOH17.30 ± 0.73
4-Hydroxy-3-methoxybenzoic acid4-OH, 3-OCH3Data available, specific value varies

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for determining the enzyme inhibitory activity of this compound derivatives against α-amylase, carbonic anhydrase, and lipoxygenase.

α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit α-amylase, a key enzyme in carbohydrate digestion.

Materials:

  • α-amylase solution (e.g., from porcine pancreas) in phosphate buffer (pH 6.9)

  • Starch solution (1% w/v)

  • This compound derivative solutions of varying concentrations

  • Dinitrosalicylic acid (DNSA) reagent

  • Phosphate buffer (pH 6.9)

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared by incubating the this compound derivative (25 μL) with α-amylase solution (50 μL, 5 U/mL) in a phosphate buffer at 37 °C for 10 minutes.

  • A 1% (w/v) starch solution (100 μL) is added to the mixture and incubated again at 37 °C for 10 minutes.

  • The enzymatic reaction is stopped by adding HCl (25 μL, 1 N).

  • An iodine reagent (50 μL of 2.5 mM I2 and 2.5 mM KI) is then added.

  • The absorbance is measured at 630 nm.

  • Acarbose is used as a positive control.

  • The percentage of inhibition is calculated, and the results are expressed as IC50 values (µM).

Carbonic Anhydrase Inhibition Assay

This colorimetric assay is based on the esterase activity of carbonic anhydrase (CA).

Materials:

  • Purified carbonic anhydrase (e.g., bovine erythrocyte CA-II)

  • 4-Nitrophenyl acetate (4-NPA) as substrate

  • HEPES-Tris buffer (pH 7.4)

  • This compound derivative solutions of varying concentrations

  • DMSO (for dissolving compounds)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing 140 µL of HEPES-Tris buffer (20 mM, pH 7.4).

  • Add 20 µL of the test compound (0.5 mM) dissolved in DMSO.

  • Add 20 µL of purified bovine erythrocyte CA-II (0.1 mg/mL) prepared in de-ionized water.

  • Initiate the reaction by adding 20 µL of 4-NPA (0.7 mM) dissolved in ethanol.

  • The formation of 4-nitrophenol is monitored by measuring the absorbance at 400 nm.

  • Acetazolamide can be used as a standard inhibitor.

  • The IC50 value is determined from the dose-response curve of the inhibitor.

Lipoxygenase Inhibition Assay

This assay measures the inhibition of lipoxygenase, an enzyme involved in inflammatory pathways.

Materials:

  • Soybean lipoxygenase (15-LOX) solution

  • Linoleic acid as substrate

  • Borate buffer (0.2 M, pH 9.0)

  • This compound derivative solutions of varying concentrations

  • DMSO (for dissolving compounds)

  • Spectrophotometer

Procedure:

  • The test compound is dissolved in DMSO.

  • In a cuvette, pre-incubate the lipoxygenase enzyme solution with the test compound solution for 5 minutes.

  • Initiate the reaction by adding the linoleic acid substrate solution.

  • The formation of hydroperoxides is monitored by measuring the increase in absorbance at 234 nm for 3-5 minutes.

  • The percentage of inhibition is plotted against the concentration of the derivative to determine the IC50 value.

Signaling Pathway Visualization

Benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and is implicated in several cancers when aberrantly activated. The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by small molecules.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 Patched1 (PTCH1) Receptor Shh->PTCH1 binds & inhibits SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibits GLI_complex GLI Proteins (GLI1/2/3) SUFU->GLI_complex sequesters & represses GLI_active Active GLI GLI_complex->GLI_active activation Target_Genes Target Gene Expression GLI_active->Target_Genes translocates & activates Inhibitor Benzamide Derivative (SMO Inhibitor) Inhibitor->SMO inhibits

Caption: Hedgehog signaling pathway and inhibition by SMO antagonists.

In the absence of the Sonic Hedgehog (Shh) ligand, the Patched1 (PTCH1) receptor inhibits the activity of Smoothened (SMO).[1] This keeps the GLI transcription factors sequestered in the cytoplasm by the Suppressor of Fused (SUFU), leading to their processing into repressor forms.[2] When Shh binds to PTCH1, the inhibition on SMO is relieved.[1] Activated SMO then prevents the processing of GLI proteins into their repressor forms, leading to the generation of active GLI transcription factors.[2] These active GLI proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[1] Small molecule inhibitors, such as certain benzamide derivatives, can directly target and inhibit SMO, thereby blocking the downstream activation of the Hedgehog pathway, even in the presence of the Shh ligand.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comparative overview of three common analytical methods for the quantification of 4-Hydroxybenzamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The objective is to offer a comprehensive comparison of their performance, supported by experimental data, to aid in methodology selection and cross-validation.

Cross-validation of analytical methods is a critical process to ensure that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments.[1] It is essential for data integrity, regulatory compliance, and successful method transfer, verifying that a method is robust and reproducible under varying conditions.[1]

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and UV-Visible Spectrophotometry for the quantification of this compound and structurally similar compounds. This data is collated from various validated methods to provide a comparative perspective.

ParameterHPLC-UVLC-MS/MSUV-Visible Spectrophotometry
Linearity (R²) >0.999[2]>0.998[3]>0.997[4]
Limit of Detection (LOD) 0.1007 µg/mL0.0157 - 0.0222 µg/mL16.75 µg/mL
Limit of Quantification (LOQ) 0.5033 µg/mL0.0415 - 0.0546 µg/mL50.77 µg/mL
Accuracy (Recovery %) 98 - 102%85.7 - 103.0%99.4 - 103.0%
Precision (RSD %) < 2.0%< 9.1%< 2.0%

Experimental Protocols and Methodologies

Detailed experimental protocols for each of the key analytical techniques are provided below. These serve as a foundation for developing a specific method for this compound quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of compounds that possess a UV chromophore, such as this compound.

a. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the linear range of the assay.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

b. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is often effective.

  • Elution: A gradient elution can be used to ensure good separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Detection is performed at the maximum absorbance wavelength of this compound, which is around 230 nm.

  • Injection Volume: A standard injection volume is 10-20 µL.

c. Validation Parameters:

  • Linearity: Established across a concentration range (e.g., 0.5 µg/mL to 4.0 µg/mL).

  • Precision: Assessed by replicate injections of standard solutions at different concentrations on the same day (intra-day) and on different days (inter-day).

  • Accuracy: Determined by the recovery of a known amount of this compound spiked into a sample matrix.

  • LOD and LOQ: Calculated based on the signal-to-noise ratio of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for bioanalytical studies due to its high sensitivity and selectivity, allowing for the quantification of analytes in complex biological matrices.

a. Sample Preparation (Protein Precipitation):

  • To 50 µL of a plasma sample, add 150 µL of acetonitrile containing an internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.

b. LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system.

  • Column: A reverse-phase C18 column is suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions need to be optimized for this compound.

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simple and cost-effective method for the quantification of analytes in solution, based on the Beer-Lambert law.

a. Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., phosphate buffer).

  • Prepare a series of standard solutions by diluting the stock solution to different concentrations.

  • Prepare the unknown sample solution in the same solvent, ensuring the concentration falls within the range of the standard solutions.

b. Spectrophotometric Analysis:

  • Spectrophotometer: A UV-Visible spectrophotometer.

  • Wavelength Scan: Perform a wavelength scan to determine the maximum absorbance (λmax) of this compound.

  • Blank: Use the solvent as a blank to zero the spectrophotometer.

  • Measurement: Measure the absorbance of the standard solutions and the unknown sample at the determined λmax.

c. Quantification:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.

  • Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods to ensure the comparability of results.

Analytical_Method_Cross_Validation A Define Acceptance Criteria (e.g., based on ICH guidelines) B Select Two Validated Analytical Methods (Method 1 & Method 2) A->B C Prepare a Set of Identical Quality Control (QC) Samples (Low, Medium, High Concentrations) B->C D1 Analyze QC Samples using Method 1 C->D1 D2 Analyze QC Samples using Method 2 C->D2 E Collect and Tabulate Quantitative Results from Both Methods D1->E D2->E F Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) E->F G Do Results Meet Acceptance Criteria? F->G H Methods are Cross-Validated Data is Comparable G->H Yes I Investigate Discrepancies (e.g., sample handling, instrument calibration) and Re-evaluate G->I No I->B

Caption: Workflow for cross-validation of two analytical methods.

References

A Comparative Analysis of 4-Hydroxybenzamide Cytotoxicity: Evaluating Effects on Cancerous versus Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the quest for novel anticancer agents with high efficacy and minimal side effects, understanding the differential cytotoxicity of a compound on cancerous versus normal cells is paramount. This guide provides a comparative overview of the cytotoxic effects of 4-Hydroxybenzamide and its derivatives. While direct comparative studies on this compound are limited in the available literature, this document synthesizes findings on related compounds to offer insights into potential selective cytotoxicity. We will explore the available data, detail common experimental protocols, and visualize relevant biological pathways to support further research and development.

Quantitative Comparison of Cytotoxic Activity

Below are illustrative tables summarizing the cytotoxic activity (IC50 values) of related compounds, demonstrating the desired format for such a comparative analysis.

Table 1: Illustrative Cytotoxicity of 4-Hydroxychalcone on Cancerous vs. Normal Cell Lines

CompoundCell LineCell TypeIC50 (µM)
4-HydroxychalconeIMR-32Neuroblastoma (MYCN-amplified)Potent
4-HydroxychalconeSK-N-BE(2)Neuroblastoma (MYCN-amplified)Potent
4-HydroxychalconeSH-SY5YNeuroblastoma (non-MYCN-amplified)Less Potent
4-HydroxychalconeHEK293tNon-cancerous human embryonic kidneyLess Potent

Note: This table is based on qualitative findings that 4-hydroxychalcone is a potent cytotoxin for MYCN-amplified neuroblastoma cells compared to non-MYCN-amplified and non-neuroblastoma cell lines.[1][2]

Table 2: Illustrative Selective Cytotoxicity of Benzamide Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µg/mL)Normal Cell LineIC50 (µg/mL)Selectivity Index (SI)
3 MCF7 (Breast)90.9BJ1 (Fibroblast)>100>1.1
3 PaCa2 (Pancreatic)69.5BJ1 (Fibroblast)>100>1.4
1 HEPG2 (Liver)85.1BJ1 (Fibroblast)>100>1.2
10 HEPG2 (Liver)87.0BJ1 (Fibroblast)>100>1.1

Note: This table is adapted from data on sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold to illustrate the concept of a selectivity index.[3] The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in cytotoxicity studies.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Viability Assay (MTT) cluster_3 Data Analysis seed_cells Seed Cancer & Normal Cells in 96-well plates adhesion Allow Adhesion (Overnight Incubation) seed_cells->adhesion add_compound Add Serial Dilutions of this compound adhesion->add_compound incubate Incubate for 24, 48, or 72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 compare Compare Cancer vs. Normal calc_ic50->compare

Caption: Workflow for Determining Antiproliferative Activity.

G Postulated Apoptotic Signaling Pathway for Benzamide Derivatives cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Caspase Cascade benzamide Benzamide Derivative bax Bax Activation benzamide->bax bcl2 Bcl-2 Inhibition benzamide->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Caption: A Potential Apoptosis Pathway for Benzamide Derivatives.

Conclusion and Future Directions

The exploration of this compound and its derivatives as potential anticancer agents is an active area of research. While direct comparative cytotoxicity data for this compound remains elusive, the selective effects observed in related compounds are promising. Future studies should focus on conducting comprehensive in vitro screening of this compound against a panel of both cancerous and normal cell lines to determine its therapeutic index. Elucidating the precise molecular mechanisms and signaling pathways affected by this compound will be crucial in advancing its potential as a selective anticancer therapeutic.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxybenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential procedural guidance for the proper disposal of 4-Hydroxybenzamide, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to minimize environmental impact.

Disposal Procedures

Proper disposal of this compound, as with any laboratory chemical, must be conducted in accordance with national and local regulations. The following steps provide a general framework for its safe disposal.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, clearly labeled, and sealed container.

  • Liquid Waste: For solutions of this compound, use a dedicated, labeled, and sealed waste container.

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.

Step 2: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: Prevent the spilled material from entering drains or waterways.[1][2][3]

  • Clean-up: Carefully sweep or scoop up the solid material to avoid creating dust.[1] Place the collected material into a suitable, closed container for disposal.

Step 3: Final Disposal

Disposal of this compound waste must be handled by a licensed and approved waste disposal company. The primary recommended method for disposal is:

  • Incineration: Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Important Considerations:

  • Do Not Dispose in Drains: Under no circumstances should this compound or its containers be disposed of down the drain.

  • Container Disposal: Empty containers should be treated as the product itself and disposed of accordingly. Do not reuse empty containers.

  • Consult Safety Data Sheets (SDS): Always refer to the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date disposal information.

Quantitative Data

No specific quantitative data for disposal, such as concentration limits for environmental discharge, are available in the provided safety data sheets. The guiding principle is to treat all this compound waste as hazardous and to prevent its release into the environment.

Experimental Protocols

The information provided in this document is based on established safety protocols found in Safety Data Sheets and does not cite specific experimental research on disposal methodologies. The recommended disposal procedures are standard for many solid organic chemical wastes in a laboratory setting.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid spill Accidental Spill waste_type->spill Spill collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Waste Bottle liquid_waste->collect_liquid contain_spill Contain Spill & Prevent Entry to Drains spill->contain_spill licensed_disposal Transfer to Licensed Waste Disposal Company collect_solid->licensed_disposal collect_liquid->licensed_disposal cleanup_spill Sweep Up & Place in Sealed Container contain_spill->cleanup_spill cleanup_spill->licensed_disposal incineration Recommended Disposal: Incineration with Scrubber licensed_disposal->incineration

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-Hydroxybenzamide

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 619-57-8). The following procedures are based on established safety data sheets and best laboratory practices to ensure minimal exposure and safe management.

Hazard Identification

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning".

Personal Protective Equipment (PPE) Summary

Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side-shields or GogglesMust conform to EN166 (EU) or be NIOSH (US) approved.
Skin Chemical-resistant glovesNitrile rubber gloves are recommended. Gloves must be inspected for integrity before each use.
Protective clothingA lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact.
Respiratory Not required for small quantities in well-ventilated areas.If dusts or aerosols are generated, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended. For large-scale use or emergencies, a self-contained breathing apparatus (SCBA) may be required.

Operational and Disposal Plans

Adherence to a strict operational plan is necessary to minimize exposure and ensure safe handling from receipt to disposal.

Step-by-Step Handling Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

  • Don PPE : Before handling the chemical, put on all required PPE as outlined in the table above.

  • Weighing and Dispensing : To prevent the generation of dust, handle the solid compound carefully. Use a spatula for transfers. For solution preparation, add the solid slowly to the solvent to avoid splashing.

  • Storage : Store the chemical in a cool, dry, and well-ventilated place. Keep the container tightly closed when not in use.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and decontaminate any equipment used. Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Step-by-Step Disposal Plan

Waste containing this compound is classified as hazardous waste and must be disposed of accordingly.

  • Unused Product : Collect surplus and non-recyclable this compound for disposal by a licensed waste disposal company. Do not dispose of it down the drain. A recommended disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Materials : Disposable items such as gloves, paper towels, and weighing papers that are contaminated with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers : Rinse empty containers thoroughly with an appropriate solvent. Collect the rinsate and treat it as hazardous chemical waste. Dispose of the decontaminated container in accordance with local, state, and federal regulations.

Emergency Response Protocol

Immediate and appropriate action is crucial in the event of an accidental spill or exposure.

  • Spill Response :

    • Evacuate personnel from the immediate area.

    • Ensure the area is well-ventilated.

    • Wearing the appropriate PPE (including respiratory protection), carefully sweep or scoop up the spilled solid material without creating dust.

    • Collect the material in a suitable, closed, and labeled container for disposal.

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Exposure First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Skin Contact : Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation : Move the person to fresh air. If the person is not breathing, provide artificial respiration. Seek medical attention.

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Procedural Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, including key decision points and emergency procedures.

G Workflow for Handling this compound prep Preparation - Verify fume hood function - Locate safety shower/eyewash - Gather materials don_ppe Don PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat prep->don_ppe handling Chemical Handling - Weighing & Dispensing - Solution Preparation don_ppe->handling post_handling Post-Handling - Clean workspace - Decontaminate equipment handling->post_handling spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure doff_ppe Doff & Dispose PPE - Remove gloves/coat - Place in hazardous waste post_handling->doff_ppe wash Wash Hands doff_ppe->wash end_proc End of Procedure wash->end_proc spill_response Spill Response Protocol - Evacuate & Ventilate - Wear full PPE - Clean up with care spill->spill_response Activate exposure_response First Aid Protocol - Skin: Wash 15 min - Eyes: Flush 15 min - Inhalation: Fresh air - Seek Medical Attention exposure->exposure_response Activate spill_response->post_handling After cleanup exposure_response->end_proc After treatment

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
4-Hydroxybenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.